4-Oxo-2,4-diphenylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-2,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVYXJKBFVHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287292 | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-96-1 | |
| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 50151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4370-96-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Oxo-2,4-diphenylbutanoic Acid via a Multi-Step Approach Incorporating Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive, research-level overview of a robust multi-step synthesis for 4-oxo-2,4-diphenylbutanoic acid. This valuable γ-keto acid, featuring an α-aryl substitution, is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. As a direct, single-step synthesis is not readily achievable through standard methodologies, this guide details a strategic two-step pathway. The synthesis commences with the classic Friedel-Crafts acylation of benzene with succinic anhydride to form the key intermediate, 4-oxo-4-phenylbutanoic acid. Subsequently, a modern palladium-catalyzed α-arylation is employed to introduce the second phenyl group at the C2 position. This document provides a thorough examination of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and critical analysis of the process parameters, offering a practical and scientifically grounded guide for researchers and professionals in the field.
Introduction and Synthetic Strategy
The synthesis of complex organic molecules with high precision is a cornerstone of modern drug discovery and materials science. This compound represents a class of α-aryl-γ-keto acids that are challenging to synthesize in a single transformation. The inherent reactivity of the starting materials and the desired substitution pattern necessitate a strategic, multi-step approach.
This guide delineates a logical and efficient two-step synthesis:
-
Step 1: Friedel-Crafts Acylation. The synthesis begins with the well-established Friedel-Crafts acylation of benzene with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride. This reaction reliably forms the 4-oxo-4-phenylbutanoic acid backbone.
-
Step 2: Palladium-Catalyzed α-Arylation. The second crucial step involves the introduction of a phenyl group at the α-position to the carboxylic acid. This is achieved through a modern cross-coupling reaction, specifically the palladium-catalyzed α-arylation of the carboxylic acid intermediate. This transformation leverages contemporary catalytic systems to achieve a challenging C-C bond formation.
This dual approach combines a classic, foundational reaction with a cutting-edge catalytic method, providing a comprehensive and instructive synthetic pathway.
Mechanistic Insights and Rationale
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. The reaction is initiated by the activation of succinic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, rendering the other carbonyl carbon highly electrophilic. This potent electrophile is then attacked by the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Aromaticity is restored by the loss of a proton, which is facilitated by the [AlCl₃(OH)]⁻ complex. An aqueous workup is then necessary to hydrolyze the aluminum salt and liberate the final product, 4-oxo-4-phenylbutanoic acid.
Step 2: Palladium-Catalyzed α-Arylation of 4-Oxo-4-phenylbutanoic Acid
The direct α-arylation of carboxylic acids is a more recent and sophisticated transformation in organic synthesis. The generally accepted mechanism for this palladium-catalyzed reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (e.g., bromobenzene) to a low-valent palladium(0) complex. The resulting palladium(II) species then coordinates to the enolate of the carboxylic acid, which is formed in situ by a suitable base. Subsequent reductive elimination from the palladium(II) complex forms the new carbon-carbon bond at the α-position and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand on the palladium catalyst is critical for promoting both the oxidative addition and the reductive elimination steps efficiently.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated Hydrochloric Acid
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer.
-
Reagent Charging: The flask is charged with succinic anhydride (50 g, 0.5 mol) and anhydrous benzene (225 mL, 2.5 mol).
-
Catalyst Addition: While stirring vigorously, powdered anhydrous aluminum chloride (100 g, 0.75 mol) is added to the mixture in portions. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas.
-
Reaction Completion: The reaction mixture is then heated to reflux using a steam bath for 30 minutes to ensure the reaction goes to completion.
-
Work-up: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complex.
-
Isolation: The excess benzene is removed by steam distillation. The remaining aqueous solution is cooled, and the precipitated 4-oxo-4-phenylbutanoic acid is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from hot water to yield a white crystalline solid.
Step 2: Proposed Synthesis of this compound via Palladium-Catalyzed α-Arylation
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., cataCXium® A)
-
A suitable base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-oxo-4-phenylbutanoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Reagent Addition: Add anhydrous, degassed toluene, followed by potassium carbonate (2.5 eq) and bromobenzene (1.5 eq).
-
Reaction: The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: α-Arylation (Proposed) |
| Starting Material | Benzene and Succinic Anhydride | 4-Oxo-4-phenylbutanoic Acid and Bromobenzene |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Palladium(II) Acetate / Phosphine Ligand |
| Stoichiometry | Benzene (excess), Succinic Anhydride (1 eq), AlCl₃ (1.5 eq) | 4-Oxo-4-phenylbutanoic Acid (1 eq), Bromobenzene (1.5 eq), Pd(OAc)₂ (0.02 eq), Ligand (0.04 eq), Base (2.5 eq) |
| Solvent | Benzene (reagent and solvent) | Toluene or Dioxane |
| Temperature | Reflux | 100-120 °C |
| Reaction Time | 30 minutes | 12-24 hours |
| Typical Yield | 80-90% | 60-80% (estimated based on similar reactions) |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound:
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Infrared (IR) Spectroscopy: An IR spectrum of the final product has been reported.[1] Key expected absorptions include:
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A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.
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A sharp C=O stretch from the ketone around 1680 cm⁻¹.
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C-H stretches from the aromatic rings around 3100-3000 cm⁻¹.
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C=C stretches from the aromatic rings in the 1600-1450 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The aliphatic protons of the butanoic acid chain would appear as a characteristic pattern of multiplets in the upfield region. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid (typically in the δ 170-200 ppm region). The aromatic carbons would appear in the δ 120-140 ppm range, and the aliphatic carbons would be observed at higher field.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₄O₃, MW = 266.28 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage adjacent to the carbonyl groups.
Experimental Workflow Diagram
Sources
chemical and physical properties of 4-Oxo-2,4-diphenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Oxo-2,4-diphenylbutanoic acid (CAS No: 4370-96-1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its molecular structure, physicochemical characteristics, spectral information, and safety protocols. While specific experimental data on its biological activity remain limited in publicly accessible literature, this guide will also touch upon the broader context of related chemical structures and their potential therapeutic applications to inform future research directions.
Introduction
This compound is a keto-carboxylic acid with a molecular framework that holds potential for further chemical exploration and derivatization. Its structure, featuring two phenyl rings and a reactive keto group, makes it an interesting candidate for synthetic modifications and as a building block in the development of novel compounds. This guide aims to provide a detailed understanding of its fundamental properties, drawing from available chemical data and safety information.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 4370-96-1 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.29 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | γ-Oxo-α,γ-diphenylbutanoic acid | N/A |
| Appearance | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
| Boiling Point | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
Molecular Structure and Spectroscopic Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques. While the raw spectral data is not publicly available, commercial suppliers indicate the availability of Infrared (IR), Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra.[2]
Infrared (IR) Spectroscopy
Based on the functional groups present in the molecule, the following characteristic absorption bands are expected in the IR spectrum:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the ketone.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, the methine proton at the C2 position, and the methylene protons at the C3 position. The chemical shifts of the aliphatic protons would be influenced by the adjacent phenyl and carbonyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the two phenyl rings, and the aliphatic carbons at the C2 and C3 positions.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 254. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the benzoyl group (-COC₆H₅), and other characteristic cleavages of the butanoic acid chain.
Synthesis and Reactivity
Potential Synthetic Pathways
A logical approach to the synthesis of this compound could involve a Friedel-Crafts acylation reaction. One conceptual pathway is the acylation of phenylacetic acid or its derivatives with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Phenylacetic_Acid [label="Phenylacetic Acid Derivative"]; Benzoyl_Chloride [label="Benzoyl Chloride"]; Catalyst [label="AlCl₃", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Acylated Intermediate"]; Target_Molecule [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Phenylacetic_Acid -> Intermediate; Benzoyl_Chloride -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Target_Molecule; }
Conceptual Friedel-Crafts acylation pathway for the synthesis of this compound.
Note: This proposed pathway is theoretical and would require experimental validation and optimization of reaction conditions such as solvent, temperature, and reaction time.
Applications in Research and Drug Development
The biological activity of this compound itself has not been extensively reported. However, the structural motifs present in this molecule are found in various biologically active compounds. For instance, derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential as S1P₁ receptor agonists, which have applications in autoimmune diseases.[3] The presence of the keto-carboxylic acid functionality and the two phenyl groups provides a scaffold that can be readily modified to explore a range of biological targets.
Core_Scaffold [label="4-Oxo-2,4-diphenylbutanoic\nacid Scaffold", fillcolor="#4285F4", pos="0,1.5!"]; Derivatization [label="Chemical\nDerivatization", fillcolor="#FBBC05", pos="2,0!"]; Bio_Screening [label="Biological\nScreening", fillcolor="#34A853", pos="-2,0!"]; Lead_Compound [label="Lead Compound\nIdentification", fillcolor="#EA4335", pos="0,-1.5!"];
Core_Scaffold -> Derivatization; Derivatization -> Bio_Screening; Bio_Screening -> Lead_Compound; }
Potential workflow for the utilization of the this compound scaffold in drug discovery.
Safety and Handling
According to available safety data, this compound is classified as an irritant and may cause an allergic skin reaction. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
-
-
Storage: Store in a cool, dry, and well-ventilated area.
Conclusion
References
Sources
- 1. 4370-96-1|this compound|BLD Pharm [bldpharm.com]
- 2. 4-oxo-2,4-diphenyl-butanoic acid(4370-96-1) IR Spectrum [chemicalbook.com]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Oxo-2,4-diphenylbutanoic Acid: Molecular Structure, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2,4-diphenylbutanoic acid, a γ-keto acid, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid, a ketone, and two phenyl groups, provides a versatile platform for the development of novel therapeutic agents and complex molecular architectures. This technical guide offers a comprehensive overview of the molecular structure, spectroscopic characterization, and a detailed synthesis protocol for this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.
Molecular Structure and Physicochemical Properties
This compound possesses a butanoic acid backbone substituted with two phenyl groups at positions 2 and 4, and a ketone at position 4. This structure results in a chiral center at the C2 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 4370-96-1 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄O₃ | N/A |
| Molecular Weight | 254.28 g/mol | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in many organic solvents | General knowledge |
| Appearance | Expected to be a solid at room temperature | General knowledge |
Synthesis of this compound
The most logical and established method for the synthesis of γ-keto acids is the Friedel-Crafts acylation. For this compound, this would involve the acylation of benzene with 2-phenylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring, forming a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product after an aqueous workup to decompose the aluminum chloride complex.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.
Materials:
-
2-Phenylsuccinic anhydride
-
Anhydrous benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous benzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Addition of Acylating Agent: Dissolve 2-phenylsuccinic anhydride in anhydrous benzene and add this solution dropwise to the stirred reaction mixture via the addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton at the C2 position, and the methylene protons at the C3 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ketone and the carboxylic acid, as well as signals for the carbons of the two phenyl rings and the aliphatic backbone.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic protons | 7.2 - 8.1 (m) | 127 - 140 |
| C2-H (methine) | 4.0 - 4.5 (t or dd) | 45 - 55 |
| C3-H₂ (methylene) | 3.0 - 3.8 (m) | 35 - 45 |
| COOH | 10 - 12 (br s) | 175 - 185 |
| C=O (ketone) | - | 195 - 205 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ketone.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1700-1725 |
| C=O (Ketone) | 1680-1700 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Carboxylic acid) | 1210-1320 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.28). Common fragmentation patterns would involve the loss of the carboxylic acid group, the phenyl group, and cleavage adjacent to the carbonyl groups.
Diagram 2: Key Spectroscopic Correlations for this compound
Caption: Correlation of molecular structure with expected spectroscopic data.
Applications in Research and Drug Development
γ-Keto acids and their derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity.[4] The presence of multiple functional groups in this compound allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for drug discovery.
Derivatives of butanoic acid have been investigated for a range of therapeutic applications, including their potential as anticancer and antiviral agents. The incorporation of the this compound scaffold into novel molecular entities could lead to the discovery of new drug candidates with improved efficacy and pharmacological profiles.
Conclusion
This compound is a multifaceted molecule with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthesis protocol based on the well-established Friedel-Crafts acylation, and a predictive analysis of its spectroscopic characterization. The information presented herein serves as a valuable resource for researchers and scientists, facilitating the synthesis, identification, and utilization of this important γ-keto acid in the pursuit of novel chemical entities and therapeutic agents. Further experimental validation of the proposed synthesis and characterization data will be crucial for its broader application in the scientific community.
References
-
Synthesis of some new (E)-2-arylidine-4-oxo-4-arylaminobutanoic acids and (E)-3-arylidine-1- arylpyrrolidine-2,5-diones of possible medicinal applications and biological activities. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). Biointerface Research in Applied Chemistry, 12(3), 3522-3539.
- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Journal of Veterinary Science, 25(2), e33.
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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This compound - 4370-96-1, C16H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 3-Benzoylpropionic Acid (CAS 2051-95-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoylpropionic acid, identified by the CAS number 2051-95-8, is a versatile organic compound that serves as a crucial intermediate in a variety of synthetic pathways.[1] Its unique structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-benzoylpropionic acid, with a focus on its relevance to the field of drug discovery and development.[2][3]
Chemical Identity and Synonyms
The compound with CAS number 2051-95-8 is most commonly known as 3-Benzoylpropionic acid. However, due to its structure, it is also referred to by several other names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.
Table 1: Synonyms for CAS 2051-95-8
| Synonym | Source(s) |
| 4-Oxo-4-phenylbutanoic acid | [1][4][5][6] |
| 4-Oxo-4-phenylbutyric acid | [1][4][6] |
| β-Benzoylpropionic acid | [1][6] |
| 3-Benzoylpropanoic acid | [1][6] |
| Benzenebutanoic acid, γ-oxo- | [1][4][6] |
| Phenylbutyrate Related Compound A | [4] |
| Phenylbutyrate EP Impurity A | [7] |
| NSC 2092 | [1][6] |
| NSC 51010 | [1][6] |
| NSC 229040 | [1][6] |
Physicochemical Properties
3-Benzoylpropionic acid is a white to off-white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.
Table 2: Physicochemical Properties of 3-Benzoylpropionic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [1][5][8][9] |
| Molecular Weight | 178.18 g/mol | [4][5][9] |
| Appearance | White to off-white crystalline solid/powder | [1][2][5] |
| Melting Point | 114-117 °C | [5] |
| Boiling Point | 270.41 °C (rough estimate) | [5] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1] Slightly soluble in chloroform, ethyl acetate, and methanol.[5] | [1][5] |
| pKa | 4.53 ± 0.17 (Predicted) | [5] |
| InChI | InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | [1][5] |
| SMILES | O=C(CCC(=O)O)c1ccccc1 | [1][5][8] |
Synthesis of 3-Benzoylpropionic Acid
A common and well-established method for the synthesis of 3-benzoylpropionic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.[2][10] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3-Benzoylpropionic acid.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a generalized procedure based on established methods for the synthesis of β-benzoylpropionic acid.[10]
Materials:
-
Succinic anhydride
-
Dry, thiophene-free benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
Water
-
Anhydrous sodium carbonate
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and two reflux condensers
-
Oil bath
-
Dropping funnel
-
Beakers
-
Apparatus for steam distillation
-
Filtration apparatus
Procedure:
-
In a three-necked flask, combine 0.68 mole of succinic anhydride and 4.5 moles of dry, thiophene-free benzene.[10]
-
With stirring, add 1.5 moles of powdered, anhydrous aluminum chloride all at once. The mixture will become hot and evolve hydrogen chloride.[10]
-
Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes.[10]
-
Cool the flask in cold water and slowly add 300 cc of water through a dropping funnel.[10]
-
Add 100 cc of concentrated hydrochloric acid and remove the excess benzene by steam distillation.[10]
-
Transfer the hot mixture to a beaker. The 3-benzoylpropionic acid will separate as an oil and then solidify.[10]
-
Cool the mixture to 0°C, collect the solid, and wash it with a cold mixture of 50 cc of concentrated hydrochloric acid and 150 cc of water, followed by a wash with 200 cc of cold water.[10]
-
Purify the crude acid by dissolving it in a boiling solution of 75 g of anhydrous sodium carbonate in 500 cc of water.[10]
Applications in Research and Drug Development
3-Benzoylpropionic acid is a valuable intermediate in the synthesis of a wide range of organic molecules. Its bifunctional nature allows for diverse chemical transformations.
-
Pharmaceutical Synthesis: It is utilized in the preparation of various pharmaceuticals.[1][2] For instance, it can serve as a precursor for the synthesis of anti-inflammatory agents.[2]
-
Agrochemicals: This compound is also a building block in the synthesis of certain agrochemicals.[1]
-
Fine Chemicals: Its reactivity makes it a useful intermediate in the production of other fine chemicals.[1]
-
Fungicide: It has been reported to have applications as a fungicide.[5]
-
Oligonucleotide Synthesis: 3-Benzoylpropionic acid can be used as a reagent in oligonucleotide synthesis.[5]
-
Analytical Standards: It is also used as a pharmaceutical secondary standard and certified reference material for analytical applications, such as in the quality control of phenylbutyrate.[4][5][7]
Biological Activity
While primarily used as a synthetic intermediate, 3-benzoylpropionic acid may exhibit biological activity, which is of interest in the field of medicinal chemistry.[1] It has been identified as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[6]
Safety and Handling
3-Benzoylpropionic acid is classified as an irritant.[6] Proper safety precautions must be taken when handling this chemical.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][14][15]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12][15]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are recommended.[11][13]
-
Respiratory Protection: Use a dust mask (e.g., N95) for operations that may generate dust.[5]
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed.[11] Recommended storage temperatures can vary, with some sources suggesting 2-8°C[5] and others 4°C.[8]
Conclusion
3-Benzoylpropionic acid (CAS 2051-95-8) is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined properties and synthetic routes make it a reliable building block for the creation of more complex molecules. A thorough understanding of its chemical characteristics, synthetic pathways, and safety protocols is essential for researchers and scientists working with this compound.
References
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PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]
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SynZeal. (n.d.). Phenylbutyrate Impurity 6. Retrieved from [Link]
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Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]
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biological activity of 4-Oxo-2,4-diphenylbutanoic acid derivatives
<-4-_> An In-depth Technical Guide to the Biological Activity of 4-Oxo-2,4-diphenylbutanoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of this compound represent a class of organic compounds characterized by a core keto-acid scaffold. This structure has proven to be a versatile template for the development of novel therapeutic agents. Many esters and derivatives of 4-oxoacids have demonstrated significant fungicidal, bactericidal, and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives. It delves into their mechanisms of action, particularly in antimicrobial and anti-inflammatory contexts, and outlines detailed experimental protocols for their evaluation. Furthermore, this guide explores the structure-activity relationships that govern their efficacy, offering insights for the rational design of future drug candidates.
Introduction: The Chemical Scaffold and Its Significance
The this compound core is a bifunctional molecule that possesses the characteristics of both a ketone and a carboxylic acid.[1] This unique combination allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological profiles. The presence of two phenyl rings offers opportunities for substitution to modulate lipophilicity, electronic properties, and steric interactions, which are crucial for receptor binding and biological activity. The inherent reactivity of the keto and carboxylic acid groups also allows for the synthesis of various heterocyclic and carbocyclic frameworks, expanding the chemical space for drug discovery.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.
General Synthesis via Friedel-Crafts Acylation
A robust method for synthesizing the parent 4-oxo-4-phenylbutanoic acid involves the Friedel-Crafts acylation of benzene with succinic anhydride.[2] This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.[2]
Workflow for the Synthesis of 4-Oxo-4-phenylbutanoic Acid:
Caption: 4-PBA's inhibition of ER stress and key signaling pathways.
Experimental Protocols for Bioactivity Screening
To evaluate the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., Huh-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours. [3]2. Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-fluorouracil). [3]3. Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of the derivatives and their biological activity is crucial for designing more potent and selective compounds.
| Structural Modification | Observed Effect on Activity | Rationale/Hypothesis |
| Substitution on Phenyl Rings | Halogen or alkyl groups in ortho positions can increase anti-inflammatory activity. [4] | These groups can induce a twist in the angle between the phenyl rings, which may be optimal for receptor binding. [4] |
| Lipophilicity | Increased lipophilicity often correlates with enhanced activity. [4] | Improved cell membrane penetration and interaction with hydrophobic pockets of target proteins. [5] |
| Esterification of Carboxylic Acid | Can modulate pharmacokinetic properties and may lead to prodrugs. | Ester groups can be hydrolyzed in vivo to release the active carboxylic acid. |
Future Perspectives and Drug Development Potential
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of infectious and inflammatory diseases.
-
Toxicity Profiling: Assessing the safety and tolerability of lead candidates.
By leveraging the versatility of this chemical scaffold and a deeper understanding of its SAR, it is possible to develop novel drugs that address unmet medical needs in the areas of infectious and inflammatory diseases.
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Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(1), 39-49. [Link]
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Synthesis and in vitro antimicrobial activity of 3-keto 16-membered macrolides derived from tylosin. PubMed. [Link]
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Synthesis, structural aspects and antimicrobial activity of novel chiral b-keto amides. Journal of Chemical and Pharmaceutical Research. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]
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Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar. [Link]
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Oxovanadium(IV) catalysis in the bromate oxidation of 4-oxo-4- phenylbutanoic acid. ResearchGate. [Link]
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Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]
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Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. [Link]
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Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. [Link]
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Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Semantic Scholar. [Link]
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2,4-Dioxo-4-phenylbutanoic acid | C10H8O4. PubChem. [Link]
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Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. [Link]
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Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI. [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed Central. [Link]
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Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]
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4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. PubMed. [Link]
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Molecular Mechanisms of Anti-Inflammatory Phytochemicals. PubMed Central. [Link]
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Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]
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An In-Depth Technical Guide to the Discovery and History of Substituted Butanoic Acids
<
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted butanoic acids, a class of molecules built upon a four-carbon carboxylic acid framework, represent a fascinating journey of scientific discovery, from fundamental organic chemistry to the development of blockbuster therapeutics. This guide provides an in-depth exploration of the history, discovery, and evolving understanding of these compounds, with a particular focus on those that have made a significant impact on neuroscience and medicine. We will delve into the core chemical principles, the serendipitous discoveries, the rational drug design efforts, and the mechanistic intricacies that have defined this important class of molecules.
The Butanoic Acid Scaffold: A Foundation for Diversity
Butanoic acid, also known as butyric acid, is a simple short-chain fatty acid. Its four-carbon backbone provides a versatile scaffold for chemical modification. The "substitution" in substituted butanoic acids refers to the attachment of various functional groups at different positions along this carbon chain. These substitutions dramatically alter the molecule's physicochemical properties, including its polarity, size, and shape, which in turn dictates its biological activity.
Early Discoveries and the Dawn of a Therapeutic Class
The story of substituted butanoic acids as therapeutic agents begins not with a targeted drug discovery program, but with fundamental chemical synthesis and the exploration of neuroactive compounds.
Gamma-Hydroxybutyric Acid (GHB): From Anesthetic to Neurotransmitter
The history of therapeutically relevant substituted butanoic acids can be traced back to the 19th century with the work of Russian chemist Alexander Zaytsev . In 1874, he was the first to synthesize gamma-hydroxybutyric acid (GHB), a compound where a hydroxyl group replaces a hydrogen atom on the gamma (γ) carbon of the butanoic acid chain.[1] However, it was not until the early 1960s that the French physician and researcher Dr. Henri Laborit conducted extensive research into GHB's potential medical applications.[1] Laborit's work was initially focused on studying the neurotransmitter gamma-aminobutyric acid (GABA), but GABA's inability to effectively cross the blood-brain barrier hampered his research.[1][2] GHB, being structurally similar to GABA and able to penetrate the central nervous system, became a valuable tool.[1]
Laborit and his team discovered GHB's potent anesthetic and sedative properties, leading to its use in surgical procedures.[1] Further research revealed that GHB is a naturally occurring neurotransmitter in the mammalian brain, acting on both its own specific GHB receptor and the GABAB receptor.[1][[“]][4] This dual mechanism of action contributes to its complex pharmacological profile, which includes effects on sleep architecture, dopamine release, and central nervous system depression.[1][[“]][5] While its therapeutic use is now primarily limited to the treatment of narcolepsy and cataplexy due to its potential for abuse, the discovery of GHB was a pivotal moment, demonstrating that a simple substituted butanoic acid could have profound effects on the brain.[1]
Valproic Acid: A Serendipitous Anticonvulsant
Another key player in the history of substituted butanoic acids is valproic acid , a branched-chain carboxylic acid. Synthesized in 1881, it was initially used as an organic solvent.[6] Its anticonvulsant properties were discovered entirely by accident in 1962 by French researcher Pierre Eymard. He was using valproic acid as a vehicle for other compounds being tested for antiseizure activity and observed that the valproic acid itself was preventing seizures in laboratory animals. This serendipitous finding led to its development as a major antiepileptic drug.[6]
The mechanism of action of valproic acid is multifaceted and not fully understood, but it is known to increase brain levels of GABA, block voltage-gated sodium channels, and inhibit histone deacetylases.[6][7][8][9] Its broad spectrum of activity against different seizure types has made it a cornerstone of epilepsy treatment for decades.[6]
The Gabapentinoids: Rational Design Meets Fortuitous Discovery
The development of gabapentin and its successor, pregabalin, marks a significant evolution in the story of substituted butanoic acids, blending rational design with unexpected findings.
Gabapentin: A GABA Analog with a Twist
In the early 1970s, researchers at Parke-Davis (now part of Pfizer) were working to develop new drugs for neurological disorders.[2][10] A key strategy was to design molecules that could mimic the action of GABA, the primary inhibitory neurotransmitter in the brain.[2] Since GABA itself poorly penetrates the blood-brain barrier, the team synthesized a series of lipophilic GABA analogs.[2] One of these was gabapentin , which incorporated a cyclohexyl group onto the GABA backbone.[11][12]
While designed as a GABA agonist, extensive research revealed that gabapentin does not bind to GABA receptors nor does it significantly affect GABA synthesis or metabolism.[11][12][13] Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[11][12][14] This binding reduces the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P, thereby dampening neuronal excitability.[14][15][16]
Initially developed as an anticonvulsant and approved by the FDA in 1993, gabapentin was later found to be effective in treating neuropathic pain.[12][17][18]
Pregabalin: A More Potent Successor
Following the success of gabapentin, researchers sought to develop a compound with improved pharmacokinetic and pharmacodynamic properties. This led to the development of pregabalin , an S-enantiomer of 3-isobutyl GABA.[2][19] Pregabalin shares the same mechanism of action as gabapentin, binding to the α2δ-1 subunit of voltage-gated calcium channels.[15][19][20][21]
However, pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, making it a more potent analgesic.[19][22] It also has a more predictable and linear pharmacokinetic profile, with higher bioavailability and faster absorption.[23] Approved for medical use in the United States in 2004, pregabalin is widely used for neuropathic pain, fibromyalgia, generalized anxiety disorder, and as an adjunctive therapy for partial seizures.[19][24]
The development of the gabapentinoids highlights a key theme in drug discovery: while a rational approach can guide the initial design, the ultimate biological activity and therapeutic utility of a molecule can be unexpected and lead to new avenues of research.
Other Notable Substituted Butanoic Acids
Beyond the well-known examples of GHB, valproic acid, and the gabapentinoids, other substituted butanoic acids have found important applications in research and medicine.
-
4-Phenylbutyric acid: This compound, where a phenyl group is attached to the terminal carbon of butanoic acid, was first synthesized in the early 20th century.[25] It is used as a chemical chaperone to alleviate endoplasmic reticulum stress and is approved for the treatment of urea cycle disorders.[25][26] Its sodium salt, sodium phenylbutyrate, provides an alternative pathway for the excretion of excess nitrogen.[26]
-
(R)-3-Hydroxybutanoic acid: This chiral molecule is a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[27] It is naturally produced by microorganisms as a storage polymer called polyhydroxybutyrate (PHB).[28][29] Enzymatic and chemical methods have been developed for its synthesis, providing access to this valuable chiral intermediate.[27][28][30]
Experimental Methodologies and Data
The discovery and development of substituted butanoic acids have been underpinned by a wide range of experimental techniques.
Synthesis of Substituted Butanoic Acids
The synthesis of these compounds can be achieved through various organic chemistry reactions. For example, the synthesis of 4-phenylbutyric acid can be accomplished via a Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.[31]
Experimental Protocol: Synthesis of 4-Phenylbutyric Acid [31]
-
Reaction Setup: In a suitable reaction vessel, add benzene and powdered aluminum chloride. Stir the mixture at 50°C for 10 minutes.
-
Substrate Addition: Slowly add butyrolactone to the reaction mixture in small portions, maintaining the temperature between 50 and 60°C for 90 minutes.
-
Quenching: Carefully add the reaction mixture to a mixture of ice and 5% sodium hydroxide, ensuring the temperature remains below 35°C and the pH is maintained between 9 and 9.5 for 2 hours.
-
Isolation: Filter the mixture under vacuum. Precipitate the crude 4-phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.
-
Purification: Isolate the crude product by vacuum filtration and further purify by vacuum distillation.
Characterization and Analysis
Various analytical techniques are employed to characterize substituted butanoic acids, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For purification and quantification.[29]
-
Chiral Chromatography: To separate and quantify enantiomers of chiral compounds like (R)-3-hydroxybutanoic acid.
Pharmacological Assays
To understand the biological activity of these compounds, a range of in vitro and in vivo assays are utilized:
-
Receptor Binding Assays: To determine the affinity of a compound for its molecular target (e.g., the α2δ-1 subunit for gabapentinoids).[32]
-
Electrophysiological Recordings: To measure the effects of a compound on neuronal activity.
-
Animal Models of Disease: To assess the efficacy of a compound in treating conditions like epilepsy, neuropathic pain, and anxiety.
Quantitative Data Summary
| Compound | Primary Mechanism of Action | Key Therapeutic Applications |
| Gamma-Hydroxybutyric Acid (GHB) | Agonist at GHB and GABAB receptors[1][[“]] | Narcolepsy, Cataplexy[1] |
| Valproic Acid | Increases GABA levels, blocks sodium channels, inhibits histone deacetylases[6][7][8] | Epilepsy, Bipolar disorder, Migraine[6] |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels[11][12][14] | Epilepsy, Neuropathic pain[12][17] |
| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels[15][19][20][21] | Neuropathic pain, Fibromyalgia, Generalized anxiety disorder, Epilepsy[19][24] |
| 4-Phenylbutyric Acid | Chemical chaperone, alternative nitrogen excretion pathway[25][26] | Urea cycle disorders[26] |
Signaling Pathways and Workflows
Mechanism of Action of Gabapentinoids
The following diagram illustrates the proposed mechanism of action for gabapentin and pregabalin.
Caption: Mechanism of action of gabapentin and pregabalin.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a substituted butanoic acid.
Caption: General workflow for synthesis and characterization.
Conclusion and Future Directions
The journey of substituted butanoic acids, from their initial synthesis in the 19th century to their current status as indispensable therapeutic agents, is a testament to the power of chemical exploration and the often-serendipitous nature of scientific discovery. The stories of GHB, valproic acid, gabapentin, and pregabalin demonstrate that even simple molecular scaffolds can give rise to compounds with profound and diverse biological activities.
Future research in this area will likely focus on several key aspects:
-
Development of more selective agents: As our understanding of the molecular targets of these drugs improves, there will be opportunities to design new substituted butanoic acids with greater selectivity and fewer off-target effects. For example, the development of mirogabalin, a gabapentinoid with a higher affinity for the α2δ-1 subunit, represents a step in this direction.[32][33]
-
Exploration of new therapeutic applications: The diverse mechanisms of action of substituted butanoic acids suggest that they may have therapeutic potential in a wider range of disorders. For instance, the histone deacetylase inhibitory activity of valproic acid and 4-phenylbutyric acid is being explored for its potential in cancer therapy.[8][25][34][35]
-
Novel drug delivery systems: Overcoming challenges such as the short half-life of some of these compounds through the development of prodrugs and novel delivery systems will be a key area of research.[35][36][37][38]
The rich history of substituted butanoic acids provides a valuable lesson for drug discovery professionals: a deep understanding of fundamental chemistry, coupled with a willingness to explore unexpected biological findings, can lead to the development of transformative medicines. As we continue to unravel the complexities of the central nervous system and other biological systems, this versatile class of molecules will undoubtedly continue to play a vital role in advancing human health.
References
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- (S)-β-Hydroxybutanoic acid; L-(+)-3-Hydroxybutyric acid. (n.d.). MedchemExpress.com.
- (R)-3-Hydroxybutanoic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence. (n.d.). Benchchem.
- Kim, J. S., Lee, J. Y., & Kim, S. H. (2021). Mirogabalin: could it be the next generation gabapentin or pregabalin? Korean Journal of Pain, 34(1), 4-18.
- An In-depth Technical Guide to 4-Hydroxy-2-phenylbutanoic Acid: Discovery, Synthesis, and Applications. (n.d.). Benchchem.
- Marson, A. G., Kadir, Z. A., Hutton, J. L., & Chadwick, D. W. (2000). Gabapentin for partial seizures. Cochrane Database of Systematic Reviews, (2), CD000219.
- 4-Phenylbutyric acid 1821-12-1 wiki. (n.d.). Guidechem.
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An In-depth Technical Guide to the Spectroscopic Data of 4-Oxo-2,4-diphenylbutanoic acid
An Important Note on Data Availability
As a Senior Application Scientist, the cornerstone of any technical guide is the foundational experimental data. For the compound of interest, 4-Oxo-2,4-diphenylbutanoic acid (CAS Number: 4370-96-1) , a comprehensive search of publicly accessible scientific databases and chemical supplier technical sheets was performed. While the existence of this compound is confirmed, and sources such as ChemicalBook indicate the availability of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), direct access to the experimental spectra could not be achieved through available resources.[1] A 1975 publication in The Journal of Organic Chemistry also references this compound by its CAS number but does not provide spectroscopic details.[2]
Therefore, this guide will proceed by outlining the expected spectroscopic characteristics based on the known molecular structure and principles of spectroscopic analysis. This approach is designed to provide researchers with a robust theoretical framework for what to anticipate during experimental characterization, including key structural features to verify. We will detail the methodologies for acquiring this data and provide a logical interpretation of the anticipated results.
Molecular Structure and Analytical Overview
This compound is a keto-carboxylic acid featuring two distinct phenyl groups. Its structural complexity, including a chiral center at the C2 position, gives rise to a unique spectroscopic fingerprint. The robust analytical characterization of this molecule is critical for confirming its identity, purity, and structure in research and development settings, particularly in fields like medicinal chemistry and materials science.
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// Atom nodes 1 [label="O", pos="0,1.8!"]; 2 [label="HO", pos="-1.3,1.5!"]; 3 [label="C1", pos="-0.5,1.5!"]; 4 [label="C2", pos="-0.5,0!"]; 5 [label="H", pos="-1.3, -0.3!"]; 6 [label="C3", pos="0.8, -0.6!"]; 7 [label="H₂", pos="0.8, -1.4!"]; 8 [label="C4", pos="2.0, 0!"]; 9 [label="O", pos="2.0, 1.1!"]; 10 [label="Ph1", label="<●>", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"]; 11 [label="Ph2", label="<●>", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3.2,-0.6!"];
// Atom labels C1_label [label="C1", pos="-0.8, 1.8!"]; C2_label [label="C2", pos="-0.8, -0.3!"]; C3_label [label="C3", pos="1.1, -0.3!"]; C4_label [label="C4", pos="2.3, 0.3!"]; Ph1_label [label="Phenyl", pos="-1.5, -2.1!"]; Ph2_label [label="Phenyl", pos="3.2, -1.2!"];
// Bonds 3 -- 1; 3 -- 2; 3 -- 4; 4 -- 5; 4 -- 6; 4 -- 10; 6 -- 7; 6 -- 8; 8 -- 9 [style=double]; 8 -- 11; } enddot Caption: Molecular Structure of this compound.
Experimental Protocol: General Sample Preparation
For all spectroscopic analyses, a sample of this compound of high purity (>98%) should be used.
-
NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
IR Spectroscopy: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Due to the presence of a chiral center at C2, the adjacent methylene (C3) protons are diastereotopic and are expected to appear as a complex multiplet.
Expected ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| Phenyl (C4-Ph) | 7.8 - 8.1 | Multiplet | ~7-8 | Protons ortho to the carbonyl group are significantly deshielded by its electron-withdrawing and anisotropic effects. |
| Phenyl (C2-Ph & C4-Ph) | 7.2 - 7.7 | Multiplet | ~7-8 | The remaining aromatic protons on both phenyl rings will resonate in this typical region. |
| Methine (C2-H) | ~4.0 - 4.5 | Triplet of Doublets (td) or Multiplet | ~7-9 | This proton is at a chiral center, adjacent to a methylene group and a phenyl ring, leading to complex splitting. |
| Methylene (C3-H₂) | ~3.2 - 3.8 | Multiplet (AB quartet of doublets) | ~16-18 (geminal), ~7-9 (vicinal) | These protons are diastereotopic due to the adjacent C2 chiral center. They will split each other (geminal coupling) and the C2 proton (vicinal coupling), resulting in a complex pattern. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ketone Carbonyl (C4) | 195 - 205 | The ketone carbonyl carbon is highly deshielded and appears in the characteristic downfield region. |
| Carboxylic Acid Carbonyl (C1) | 175 - 185 | The carboxylic acid carbonyl is also deshielded, but typically resonates upfield from a ketone. |
| Phenyl (ipso, C4-Ph) | 135 - 140 | The aromatic carbon directly attached to the carbonyl group. |
| Phenyl (ipso, C2-Ph) | 138 - 142 | The aromatic carbon directly attached to the C2 chiral center. |
| Phenyl (aromatic CH) | 125 - 135 | The protonated aromatic carbons from both phenyl rings will appear in this range. |
| Methine (C2) | 45 - 55 | The aliphatic carbon at the chiral center, shifted downfield by the adjacent phenyl and carboxyl groups. |
| Methylene (C3) | 35 - 45 | The aliphatic methylene carbon, shifted downfield by the adjacent ketone. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule, particularly the two distinct carbonyl groups and the carboxylic acid hydroxyl group.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The characteristic, very broad absorption is due to strong hydrogen bonding of the carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on a phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the methine and methylene groups. |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong | The aryl ketone carbonyl stretch is a strong, sharp band. Conjugation with the phenyl ring lowers the frequency. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carboxylic acid carbonyl is also a strong, sharp band, typically at a slightly higher frequency than the ketone. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands are expected, characteristic of the phenyl rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the structure. For a compound with the formula C₁₆H₁₄O₃, the expected monoisotopic mass is approximately 254.09 g/mol .
Expected Fragmentation Pathways
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, several key fragmentation pathways can be anticipated.
dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=9];
M [label="[C₁₆H₁₄O₃]⁺˙\nm/z = 254", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₁₅H₁₄O]⁺˙\nm/z = 209\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₉H₇O]⁺\nm/z = 131\n(- C₇H₇O)"]; F3 [label="[C₇H₅O]⁺\nm/z = 105\n(Benzoyl cation)", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[C₆H₅]⁺\nm/z = 77\n(Phenyl cation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F5 [label="[C₉H₉O₂]⁺\nm/z = 161\n(- C₇H₅O)"];
M -> F1 [label="- 45"]; M -> F3 [label="α-cleavage"]; M -> F5 [label="α-cleavage"]; F1 -> F2 [label="- 78"]; F3 -> F4 [label="- CO"]; } enddot Caption: Plausible mass spectrometry fragmentation pathways for this compound.
-
Molecular Ion Peak [M]⁺˙: The parent ion should be observed at m/z = 254.
-
Loss of Carboxyl Radical (-COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment at m/z = 209.
-
Benzoyl Cation: Alpha-cleavage next to the ketone is highly favorable, leading to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 . This is often the base peak in the spectrum.
-
Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the phenyl cation ([C₆H₅]⁺) at m/z = 77 .
-
Cleavage adjacent to the C2-Phenyl group: Fragmentation can also occur on the other side of the aliphatic chain, though it may be less favored than the formation of the benzoyl cation.
Conclusion and Future Outlook
This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The expected NMR, IR, and MS data are derived from fundamental principles and analysis of the molecule's constituent functional groups and structural features. For researchers and drug development professionals working with this compound, the immediate priority should be the acquisition of high-resolution experimental spectra. A thorough comparison of experimental results with the predictions outlined herein will provide a self-validating system for structural confirmation. The diastereotopic nature of the C3 protons in the ¹H NMR spectrum and the presence of two distinct carbonyl signals in both ¹³C NMR and IR spectra are key identifiers to be confirmed. The definitive structural elucidation through these spectroscopic techniques is an indispensable step for any further application of this molecule.
References
-
Freeman, J. P., & Hoare, M. J. (1975). The Journal of Organic Chemistry, 40(23). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
solubility and stability of 4-Oxo-2,4-diphenylbutanoic acid
An In-depth Technical Guide to the Solubility and Stability of 4-Oxo-2,4-diphenylbutanoic Acid
Executive Summary
This compound is a complex β-keto acid with potential applications in organic synthesis and pharmaceutical development. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of empirical data regarding its fundamental physicochemical properties, particularly its solubility and stability. This guide addresses this knowledge gap not by presenting non-existent data, but by providing a robust, first-principles-based framework for its characterization. As a Senior Application Scientist, the intent is to equip researchers with the theoretical understanding and practical, field-proven methodologies required to systematically determine the solubility and stability profiles of this molecule. The protocols herein are designed to be self-validating and are grounded in established international guidelines, ensuring the generation of reliable and submission-quality data.
Physicochemical Profile and Predicted Characteristics
The molecular structure of this compound is the primary determinant of its chemical behavior. It features a carboxylic acid moiety, a ketone group at the β-position (relative to the carboxyl group), and two phenyl rings. This unique combination of functional groups dictates its solubility and stability.
-
Hydrophobicity: The two phenyl groups create a large, nonpolar surface area, suggesting inherently low aqueous solubility.
-
Hydrophilicity & Ionization: The carboxylic acid group (pKa predicted to be ~4-5) provides a handle for pH-dependent solubility. At pH values above its pKa, the carboxylate anion will be the dominant species, increasing its interaction with polar solvents like water.
-
Polarity: The ketone group adds polarity to the molecule but is not sufficient to overcome the hydrophobicity of the phenyl rings.
Based on this structural analysis, the compound is predicted to be poorly soluble in neutral aqueous media but will exhibit increased solubility in alkaline conditions and in polar organic solvents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Information | Rationale / Source |
| CAS Number | 4370-96-1 | Chemical Abstracts Service Registry Number.[1] |
| Molecular Formula | C₁₆H₁₄O₃ | Derived from the chemical structure.[1] |
| Molecular Weight | 268.28 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a white to off-white solid. | Typical appearance for similar organic acids. |
| Predicted pKa | ~4.0 - 5.0 | Based on the typical pKa of a carboxylic acid, slightly influenced by adjacent functional groups. |
| Predicted logP | > 3.0 | The two phenyl groups contribute significantly to lipophilicity, suggesting a high octanol-water partition coefficient. |
| Structural Class | β-Keto Acid | The ketone is located on the beta carbon relative to the carboxylic acid, a key feature influencing its stability.[2][3] |
A Practical Framework for Solubility Determination
Solubility is a critical parameter influencing bioavailability and formulation development.[4] It can be assessed under kinetic or thermodynamic conditions, each providing different but complementary insights.[5][6] Thermodynamic solubility, determined using the shake-flask method, is considered the "gold standard" for its accuracy and relevance to equilibrium states.[7][8]
Causality in Experimental Design
The choice between kinetic and thermodynamic assays depends on the stage of research.
-
Kinetic Solubility: Best for early-stage, high-throughput screening to quickly rank compounds. It measures the concentration at which a compound, introduced from a DMSO stock, precipitates from an aqueous buffer.[9][10] This method can overestimate true solubility due to the formation of supersaturated solutions.[7]
-
Thermodynamic Solubility: Essential for lead optimization and pre-formulation. It measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation, reflecting the true solubility of the solid form.[10][11]
The workflow below outlines a comprehensive approach to solubility determination, starting with high-throughput screening and culminating in a definitive thermodynamic assessment.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed as a self-validating system to ensure data integrity.
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate) and select relevant organic solvents (e.g., ethanol, acetonitrile, DMSO). Degas all solvents prior to use.
-
Compound Addition: To a series of replicate glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial. Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let solids settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, filter the aliquot through a 0.22 µm PVDF syringe filter. Causality Note: The first few drops should be discarded to prevent drug loss due to filter adsorption.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered supernatant with the same solvent used for the calibration curve to ensure the concentration falls within the linear range of the assay.
-
Analyze the calibration standards and the sample dilutions using a validated HPLC-UV method (see Section 2.3).
-
-
Data Reporting: Calculate the concentration in the supernatant using the calibration curve. Report the thermodynamic solubility in both mg/mL and µM, specifying the solvent and temperature.
Protocol: Analytical Quantification via RP-HPLC-UV
A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for accurate quantification.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes. Causality Note: A gradient is used to ensure elution of the hydrophobic parent compound and any potential impurities with good peak shape.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for λmax (likely around 250-280 nm due to the benzoyl moiety).
-
Injection Volume: 5 µL
-
Stability Assessment: A Forced Degradation Approach
Understanding the stability of a molecule is mandated by regulatory agencies and is fundamental to defining its shelf-life and storage conditions.[13][14] Given its structure as a β-keto acid, this compound is particularly susceptible to decarboxylation, especially under thermal or acidic stress.[2][15] Forced degradation studies are the cornerstone of developing a stability-indicating analytical method, which is a method proven to separate the intact drug from its degradation products.[16][17]
Predicted Degradation Pathways
-
Decarboxylation (High Risk): The β-keto acid motif can undergo decarboxylation via a cyclic transition state, particularly when heated, to yield 1,3-diphenylpropan-1-one and CO₂. This is often the primary degradation pathway for this class of compounds.[2][15]
-
Oxidation (Moderate Risk): The benzylic proton at the C2 position could be susceptible to oxidation. Strong oxidizing agents could also potentially cleave the carbon backbone, as has been observed in structurally related keto-acids.[18][19]
-
Hydrolysis (Low Risk): The core structure lacks readily hydrolyzable groups like esters or amides, so hydrolysis is not predicted to be a major degradation route under typical pH conditions.
-
Photodegradation (Moderate Risk): The presence of two phenyl rings (chromophores) suggests potential sensitivity to UV light, which could lead to complex degradation pathways.[20][21]
Experimental Protocol: Forced Degradation Study (ICH Q1A/Q1B)
This protocol follows international guidelines to systematically evaluate the intrinsic stability of the drug substance.[22]
-
Sample Preparation: Prepare solutions of the compound at approximately 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress at each time point.
-
Acidic: Add 0.1 M HCl. Incubate at 60°C.
-
Basic: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add 3% H₂O₂. Incubate at room temperature.
-
Thermal: Heat the solution at 80°C.
-
Photolytic: Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[20][22] A parallel control sample should be wrapped in aluminum foil.
-
-
Time Points: Collect samples at intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using the HPLC method developed in Section 2.3. The goal is to achieve separation between the parent peak and all degradant peaks.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Assess peak purity of the parent peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
-
The method is considered "stability-indicating" if all degradation products are resolved from the parent peak (resolution > 1.5).
-
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potential therapeutic targets of 4-Oxo-2,4-diphenylbutanoic acid analogs
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Oxo-2,4-diphenylbutanoic Acid Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the potential therapeutic targets for analogs of this compound. While direct research on this specific scaffold is emerging, a wealth of data from structurally related compounds, particularly 4-phenylbutyric acid (4-PBA) and its derivatives, allows for the confident inference of several promising molecular targets. This document synthesizes this information to guide future research and drug development efforts.
The primary therapeutic areas of interest for this class of compounds include oncology, neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases. The key putative molecular targets identified through the analysis of analogous structures are:
-
Enzyme Inhibition:
-
Histone Deacetylases (HDACs): With implications in cancer, neurological disorders, and cardiac conditions.
-
Peptidylglycine α-Amidating Monooxygenase (PAM): A key enzyme in neuropeptide biosynthesis, relevant for inflammatory diseases.
-
-
G-Protein Coupled Receptor (GPCR) Modulation:
-
Sphingosine-1-Phosphate Receptor 1 (S1P1): A validated target for autoimmune diseases.
-
-
Cellular Stress Pathway Modulation:
-
Endoplasmic Reticulum (ER) Stress: Acting as chemical chaperones to mitigate the unfolded protein response in a variety of diseases.
-
-
Inhibition of Protein Aggregation:
-
Amyloid-Beta (Aβ) Aggregation: A critical pathological hallmark of Alzheimer's disease.
-
This guide provides the scientific rationale for pursuing each of these targets, detailed experimental protocols for their validation, and a forward-looking perspective on the therapeutic potential of this compound analogs.
Introduction to this compound Analogs
The this compound scaffold represents a versatile starting point for the design of novel therapeutics. Its diarylbutanoic acid core offers a rich three-dimensional chemical space for modification, allowing for the fine-tuning of physicochemical properties and target engagement. The rationale for investigating analogs of this structure is rooted in the established biological activities of simpler, related molecules like 4-phenylbutyric acid (4-PBA), a compound with known effects on gene transcription and protein folding.
Scope of This Guide: Due to the limited volume of published research specifically on this compound analogs, this guide extrapolates potential therapeutic targets from well-characterized, structurally related compounds. This approach provides a robust, evidence-based framework for initiating new research programs focused on this promising chemical class.
Potential Therapeutic Target Classes
Enzyme Inhibition
Scientific Rationale: HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers and has been implicated in the pathology of neurodegenerative diseases.[1][2] 4-Phenylbutyric acid (4-PBA), a close structural analog, is a known HDAC inhibitor.[1][3] This activity is believed to contribute to its neuroprotective and anti-tumorigenic properties. Therefore, it is highly probable that this compound analogs can be designed as potent and selective HDAC inhibitors.
Evidence from Related Compounds:
-
4-PBA and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) have been shown to inhibit HDAC enzymes in vitro at micromolar concentrations.[1]
-
The HDAC inhibitory activity of 4-PBA has been linked to its ability to induce cardiac differentiation and protect against myocardial infarction.[2][4]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against HDAC enzymes.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
384-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compounds or control to the wells of the microplate. Include wells with buffer and DMSO as a negative control.
-
Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Add 5 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for HDAC Inhibition Assay
Caption: Mitigation of ER stress-induced apoptosis by a chemical chaperone.
Inhibition of Protein Aggregation
Scientific Rationale: The aggregation of the Aβ peptide into oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. These aggregates are neurotoxic and lead to synaptic dysfunction and neuronal cell death. Compounds that can inhibit the aggregation of Aβ are therefore considered promising therapeutic agents.
Evidence from Related Compounds:
-
In silico studies have shown that analogs of 4-PBA have the potential to bind to the Aβ protein and inhibit its aggregation. [5]* The chemical chaperone activity of 4-PBA suggests a plausible mechanism by which its analogs could interfere with the misfolding and aggregation of Aβ.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Materials:
-
Synthetic Aβ peptide (e.g., Aβ₄₂).
-
Aggregation buffer (e.g., PBS, pH 7.4).
-
Thioflavin T (ThT) solution.
-
Test compounds dissolved in DMSO.
-
96-well black plate with a clear bottom.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of Aβ peptide in the aggregation buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the Aβ solution to each well to initiate aggregation.
-
Incubate the plate at 37°C with continuous shaking to promote fibril formation.
-
At regular time intervals, add ThT solution to the wells.
-
Measure the fluorescence intensity with an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.
-
Plot the fluorescence intensity over time to generate aggregation kinetics curves.
-
Determine the effect of the test compounds on the lag time and the maximum fluorescence intensity.
-
Quantitative Data Summary
The following table summarizes key quantitative data for structurally related compounds, providing a benchmark for the development of this compound analogs.
| Compound/Analog Class | Target | Assay Type | Value (IC50/Ki) | Reference |
| 4-phenyl-3-butenoic acid (PBA) | HDACs | In vitro enzyme assay | Micromolar | [1] |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | HDACs | In vitro enzyme assay | Micromolar | [1] |
| 4-phenyl-3-butenoic acid (PBA) | PAM | In vitro enzyme assay | Micromolar | [6] |
| 4-oxo-4-(indolinyl-oxadiazolyl)butanoic acid derivatives | S1P1 Receptor | Radioligand binding | Nanomolar | [7] |
Future Directions and Conclusion
The evidence compiled in this guide strongly suggests that this compound analogs are a promising class of compounds with the potential to address unmet medical needs in oncology, neurodegeneration, and inflammatory and cardiovascular diseases. The identified putative targets—HDACs, PAM, S1P1 receptors, and the cellular pathways governing ER stress and protein aggregation—provide a solid foundation for future drug discovery programs.
Key future directions should include:
-
Focused Library Synthesis: The synthesis of a focused library of this compound analogs with diverse substitutions on the phenyl rings and modifications to the butanoic acid backbone.
-
In Vitro Screening: High-throughput screening of the synthesized library against the targets identified in this guide.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Testing: Evaluation of the most promising lead compounds in relevant animal models of disease.
References
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Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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Fricker, L. D., Tisljatve, A., Han, S., Schjoldager, J. G., Podell, S., & Beinfeld, M. C. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1171-1177. [Link]
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Mimori, S., Hosoi, T., Kaneko, M., Ozawa, K., Kanzaki, T., Nishi, A., & Nomura, Y. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Central Nervous System Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Central Nervous System Agents), 15(1), 11-18. [Link]
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Kuang, L., Zhu, Y., Wu, Y., Peng, X., Tian, K., Liu, L., & Li, T. (2021). Synergetic Effect of 4-Phenylbutyric Acid in Combination with Cyclosporine A on Cardiovascular Function in Sepsis Rats via Inhibition of Endoplasmic Reticulum Stress and Mitochondrial Permeability Transition Pore Opening. Frontiers in Pharmacology, 12, 770558. [Link]
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Singh, R., Kaur, N., Sharma, S., Dhingra, N., & Kaur, T. (2024). Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. Molecular Diversity, 1-19. [Link]
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Abdel-Aziz, H. A., Moustafa, A. H., & Tiekink, E. R. (2012). 4-Oxo-2,4-diphenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(3), o736. [Link]
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Saito, H., Suyama, K., Sato, T., Yoshikawa, Y., Yasui, H., & Hiromura, M. (2021). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2, 5-dihydro-1H-pyrrole-3-carboxamides and their zinc (ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 45(2), 859-866. [Link]
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Kuang, L., Li, Y., Wu, Y., Zhu, Y., Tian, K., Liu, L., & Li, T. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Metabolomics, 20(3), 46. [Link]
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Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., Al-Sodani, H., Al-Qadasy, M., ... & Al-Sha’er, M. A. (2024). Identification of 3-((4-Hydroxyphenyl) amino) propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3109. [Link]
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Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1, 2, 4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Severe Acute Respiratory Syndrome Coronavirus 2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Pshezhetsky, A. V., Ashmarina, L. I., Vinogradova, M. V., & Pshezhetsky, A. V. (2024). 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model. Human molecular genetics, 33(4), 273-286. [Link]
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Khan, I., Ali, A., Al-Harrasi, A., & Khan, A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1, 1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]
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Salehi, B., Prakash, B., Bharadwaj, P. K., Kumar, D., & Sharifi-Rad, J. (2023). Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. International Journal of Molecular Sciences, 24(24), 17495. [Link]
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Wang, Y., Zhang, Y., Chen, H., Zhang, J., & Li, Y. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1236-1247. [Link]
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Harris, R. A., Paxton, R., & DePaoli-Roach, A. A. (1986). Inhibition of the bovine branched-chain 2-oxo acid dehydrogenase complex and its kinase by arylidenepyruvates. Biochemical Journal, 234(2), 285-293. [Link]
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Kao, K. K., & Fink, M. P. (2010). The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds. Biochemical pharmacology, 80(2), 151-159. [Link]
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Wang, Y., Zhang, Y., Chen, H., Zhang, J., & Li, Y. (2021). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 26(1), 123. [Link]
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S, S., & S, S. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(1), 1. [Link]
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Palanisamy, G., & Maheswaran, G. (2012). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid–A kinetic and mechanistic study. Der Pharma Chemica, 4(1), 263-272. [Link]
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Exploring Keto-Enol Tautomerism in Phenylbutanoic Acid Derivatives: A Methodological and Mechanistic Deep Dive
An In-depth Technical Guide:
Abstract
Keto-enol tautomerism, the dynamic equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form), is a cornerstone of organic chemistry with profound implications in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of this phenomenon within the context of phenylbutanoic acid derivatives, particularly those with a 1,3-dicarbonyl moiety, such as 4-phenyl-2,4-dioxobutanoic acid. The biological function of such molecules, including their roles as enzyme inhibitors through metal chelation, is intrinsically linked to their predominant tautomeric state.[3] We will dissect the structural and environmental factors governing the keto-enol equilibrium, provide validated, step-by-step protocols for its characterization using spectroscopic and computational techniques, and discuss the causality behind these methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding and practical framework for investigating tautomerism.
The Principle: Tautomeric Duality in β-Dicarbonyl Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[4] In the case of carbonyl compounds with an α-hydrogen, this involves the migration of a proton and the shifting of bonding electrons.[5][6] While for simple ketones the keto form is overwhelmingly more stable, the equilibrium can shift significantly in β-dicarbonyl systems, a common structural motif in derivatives of phenylbutanoic acid designed for biological activity.
The increased stability of the enol form in these systems arises from two key electronic features:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.[7]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, pseudo-six-membered ring.[8]
The tautomeric landscape for a compound like 4-phenyl-2,4-dioxobutanoic acid is complex, involving one diketo form and potentially two distinct enol forms, each with its own stability profile influenced by the surrounding environment.[3][9]
Caption: General tautomeric equilibrium in 4-phenyl-2,4-dioxobutanoic acid.
Factors Influencing the Keto-Enol Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a sensitive balance dictated by several interdependent factors. Understanding these factors is critical for predicting and controlling the behavior of a drug candidate in different physiological or experimental environments.
Solvent Effects
The solvent plays a paramount role in determining which tautomer predominates.[10][11] Generally, the equilibrium shifts toward the keto form in more polar, protic solvents, while non-polar, aprotic solvents favor the enol form.[12]
-
Causality: Polar, protic solvents (like water or methanol) can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, effectively stabilizing it.[11] These solvents can also disrupt the intramolecular hydrogen bond that stabilizes the enol form. Conversely, in non-polar solvents (like cyclohexane or carbon tetrachloride), the stabilizing effect of the intramolecular hydrogen bond in the enol tautomer becomes the dominant factor, shifting the equilibrium in its favor.[4] Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is a strong hydrogen bond acceptor and can stabilize the enol tautomer.[10][13]
Substituent Effects
The electronic nature of substituents on the phenyl ring can modulate the equilibrium.[14]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halo-substituents increase the acidity of the α-protons, which generally favors enolization.[10][15]
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) can have a more complex effect, but typically have a smaller influence compared to strong EWGs.[16]
The interplay between these electronic effects and the stability of the resulting conjugated system determines the final equilibrium position.
Temperature and pH
Temperature and pH also influence the tautomeric balance.
-
Temperature: Increasing the temperature can shift the equilibrium, often favoring the less stable tautomer due to entropic effects.[13][17]
-
pH: The tautomerization process can be catalyzed by both acid and base.[18] In acidic conditions, protonation of a carbonyl oxygen facilitates enol formation. In basic conditions, deprotonation of the α-carbon forms an enolate intermediate, which is then protonated to yield the enol.[18] The pH of the medium can therefore affect not only the equilibrium position but also the rate of interconversion.
Analytical Methodologies for Tautomer Characterization
A multi-faceted analytical approach is essential for accurately characterizing and quantifying tautomeric mixtures. NMR and UV-Vis spectroscopy are the primary experimental techniques, often complemented by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying keto-enol tautomerism. The interconversion between tautomers is typically slow on the NMR timescale, meaning distinct signals for both the keto and enol forms can be observed in the same spectrum.[7][12]
Expertise & Trustworthiness: The key to a reliable NMR analysis is ensuring the sample has reached equilibrium before data acquisition. This is achieved by allowing the prepared sample to stand for a sufficient period (e.g., >60 minutes) before analysis.[12] The ratio of tautomers is then determined by integrating the distinct signals corresponding to each form.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the phenylbutanoic acid derivative.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) directly in a clean, dry 5 mm NMR tube. The choice of solvent is a critical experimental variable.
-
Ensure the solution is dilute to minimize intermolecular interactions, such as dimer formation.[12]
-
Allow the sealed NMR tube to equilibrate at a constant temperature for at least 60 minutes prior to analysis.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery, which is crucial for accurate quantification. A typical D1 of 10-30 seconds is recommended.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for each tautomer. For a 1,3-dicarbonyl system:
-
Keto Form: A singlet for the two α-methylene protons (-CH₂-).
-
Enol Form: A singlet for the single vinylic proton (=CH-) and a broad singlet at a downfield chemical shift (typically >10 ppm) for the enolic hydroxyl proton (-OH).[19]
-
-
Carefully integrate the signal for the keto methylene protons (I_keto) and the enol vinylic proton (I_enol).
-
Calculate the percentage of the enol form using the following equation, which accounts for the different number of protons giving rise to each signal:
-
% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100
-
-
The following table summarizes typical tautomeric compositions for a model 1,3-dicarbonyl compound in various solvents, illustrating the principles discussed.
| Solvent | Dielectric Constant (ε) | % Enol (Typical) | Predominant Stabilizing Interaction |
| Cyclohexane-d₁₂ | 2.0 | ~95% | Intramolecular H-Bonding[11] |
| Chloroform-d (CDCl₃) | 4.8 | ~85% | Intramolecular H-Bonding[19] |
| Acetone-d₆ | 21.0 | ~75% | Moderate Solvent Polarity[11] |
| DMSO-d₆ | 47.0 | ~93% | H-Bond Acceptance by Solvent[13] |
| Methanol-d₄ | 33.0 | ~25% | Intermolecular H-Bonding to Keto[20] |
| Water (D₂O) | 80.1 | < 5% | Strong Intermolecular H-Bonding[4] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides a complementary, quantitative method for analyzing tautomeric equilibria.
Expertise & Trustworthiness: This technique leverages the fact that the conjugated π-system of the enol tautomer results in a characteristic UV-Vis absorption band (typically λ_max between 260-320 nm) that is absent in the non-conjugated keto form.[20][21] The intensity of this absorption is directly proportional to the concentration of the enol, allowing for its quantification via the Beer-Lambert Law.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane).
-
Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Allow solutions to equilibrate as described for NMR.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a range of ~200-400 nm.
-
Use a matched cuvette containing the pure solvent as a blank.
-
-
Data Interpretation:
-
Identify the λ_max of the absorption band corresponding to the enol tautomer.
-
The concentration of the enol form can be quantified if the molar absorptivity (ε) is known. Alternatively, changes in the relative amount of the enol form across different solvents can be compared by observing the changes in absorbance at λ_max.[22]
-
Caption: A self-validating workflow for the analysis of keto-enol tautomerism.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[5][23]
Expertise & Trustworthiness: Computational models allow for the calculation of the relative thermodynamic stabilities (Gibbs free energy) of the different tautomers in both the gas phase and in various solvents using a Polarizable Continuum Model (PCM).[11][24] This provides a theoretical prediction of the equilibrium position and can help rationalize experimental observations. For example, calculations can confirm that an enol form is intrinsically more stable even in the absence of solvent, or that solvent interactions are the primary driver of the observed equilibrium.[23]
Conclusion: Relevance in Drug Development
The study of keto-enol tautomerism in phenylbutanoic acid derivatives is not merely an academic exercise. The specific tautomer present can dramatically affect a molecule's physicochemical and biological properties, including:
-
Receptor Binding: The shape, hydrogen bonding capability, and polarity of a molecule change significantly between tautomers. Only one form may fit correctly into the binding site of a target enzyme or receptor.[2]
-
Solubility and Permeability: Tautomerism affects properties like lipophilicity (LogP), which in turn influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metal Chelation: For drugs that function by chelating metal ions (e.g., certain integrase inhibitors), the enolic form is often the active species, as the enolate oxygen and adjacent carbonyl oxygen create an effective bidentate ligand.[3]
A thorough understanding and characterization of the tautomeric behavior of a drug candidate are therefore critical for developing effective and reliable therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for achieving this goal.
References
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Papanastasiou, I., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
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Ali, B. M., & Al-Zoubi, R. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Physical Chemistry & Biophysics. [Link]
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de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]
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Lelj, F., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]
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de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Odesa I. I. Mechnikov National University. [Link]
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Charif, I. E., et al. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS. World Scientific Publishing. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
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de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
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Eriksson, L. A. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Diva-portal.org. [Link]
-
askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. askIITians. [Link]
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Harvard College. (2025). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Harvard Office of Technology Development. [Link]
-
Papanastasiou, I., et al. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. [Link]
-
de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Odesa I. I. Mechnikov National University. [Link]
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de Oliveira, A. P. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Semantic Scholar. [Link]
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ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
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Roy, R. K., & Pal, S. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]
-
Wang, Z., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
Kida, T., & Akiba, M. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. [Link]
-
ResearchGate. (2025). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. ResearchGate. [Link]
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]
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Jacquemin, D., & Perpète, E. A. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
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Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
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ResearchGate. (2023). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]
-
Verbić, T., et al. (2008). 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Bentham Science. [Link]
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Chemistry Steps. (n.d.). Keto Enol Tautomerization. Chemistry Steps. [Link]
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Neuman, R. C. (n.d.). Substituent Effects. University of California, Riverside. [Link]
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Plonka, W., & Makowski, M. (2011). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Publications. [Link]
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Methodological & Application
Application Notes and Protocols: 4-Oxo-2,4-diphenylbutanoic Acid as a Versatile Precursor in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 4-Oxo-2,4-diphenylbutanoic Acid
In the landscape of modern organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. This compound, a meticulously designed keto-acid, stands as a testament to this principle. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid, renders it a highly versatile building block for the synthesis of a diverse array of heterocyclic and carbocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of high-value compounds, particularly for researchers in drug discovery and materials science. The strategic placement of the two phenyl groups offers a unique steric and electronic profile, influencing the reactivity and potential biological activity of the resulting derivatives.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of a precursor is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4370-96-1 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [2] |
| Molecular Weight | 254.28 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | General Knowledge |
Spectroscopic Data:
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons, allowing for the unambiguous identification of the compound's backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule, with distinct peaks for the carbonyl, carboxyl, and aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) functional groups, confirming their presence.[1]
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further corroborating the proposed structure.[1]
Synthesis of the Precursor: this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet powerful method involves the reaction of phenylsuccinic anhydride with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4][5]
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylsuccinic anhydride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenylsuccinic anhydride (0.1 mol) and anhydrous benzene (150 mL).
-
Catalyst Addition: Cool the mixture in an ice bath. To the stirred solution, slowly add anhydrous aluminum chloride (0.22 mol) in portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid.
-
Acidification and Isolation: Acidify the bicarbonate washings with concentrated HCl to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, all reagents and glassware must be thoroughly dried.[6]
-
Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are used because it complexes with both the carbonyl group of the product and the carboxylic acid, driving the reaction to completion.[7]
-
Acidic Workup: The acidic workup is crucial to decompose the aluminum chloride complex of the product and liberate the free this compound.
Application in Heterocyclic Synthesis: The Gateway to Bioactive Scaffolds
The true synthetic prowess of this compound is demonstrated in its role as a precursor to a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Diphenyl-Substituted Pyridazinones
Pyridazinones are a class of heterocyclic compounds known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[8][9] The reaction of this compound with hydrazine derivatives provides a straightforward and efficient route to 4,5-diphenyl-substituted pyridazinones.
Caption: Synthesis of diphenyl-substituted pyridazinones from this compound.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add phenylhydrazine (11 mmol) and a few drops of glacial acetic acid to the solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be recrystallized from ethanol to afford the pure pyridazinone derivative.
Mechanistic Rationale:
The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid, leading to the formation of the six-membered pyridazinone ring after dehydration. The acidic catalyst protonates the carbonyl oxygen, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
Synthesis of Diphenyl-Substituted Pyrrolidones/Pyrroles via Paal-Knorr Synthesis
The 1,4-dicarbonyl-like nature of this compound makes it an ideal substrate for the Paal-Knorr synthesis, a powerful method for the construction of five-membered heterocycles such as pyrroles and furans.[10][11][12] By reacting with a primary amine or ammonia, substituted pyrrolidinones or pyrroles can be synthesized.
Caption: Paal-Knorr synthesis of diphenyl-substituted pyrrolidinones.
Materials:
-
This compound
-
Benzylamine
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol) and benzylamine (11 mmol) in glacial acetic acid (30 mL).
-
Reaction: Heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude pyrrolidinone can be purified by column chromatography on silica gel.
Mechanistic Considerations:
The Paal-Knorr pyrrole synthesis involves the formation of an enamine from the ketone and the primary amine. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the carboxylic acid, leading to a cyclic intermediate that dehydrates to form the stable five-membered pyrrolidinone ring.[13]
Summary of Synthetic Applications
Table 2: Overview of Synthetic Transformations of this compound
| Product Class | Reagents | Key Conditions | Typical Yield (%) |
| Pyridazinones | Hydrazine derivatives | Ethanol, Reflux | 70-90 |
| Pyrrolidinones/Pyrroles | Primary amines/Ammonia | Acetic Acid, Reflux | 60-80 |
Conclusion and Future Outlook
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a range of valuable heterocyclic compounds. The protocols detailed herein provide a robust foundation for researchers to explore the rich chemistry of this building block. The presence of the two phenyl substituents not only provides a unique structural motif but also opens avenues for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. Future work could explore the diastereoselective synthesis of this precursor and its applications in asymmetric synthesis, further expanding its utility in the development of novel therapeutics and functional materials.
References
-
Ali, A., Desai, R. D., Hunter, R. F., & Muhammad, S. M. M. (1937). 213. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. Journal of the Chemical Society (Resumed), 1013–1016. [Link]
-
Sci-Hub. (n.d.). 213. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1937). 213. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the .... [Link]
-
Ingenta Connect. (2019). Design, Synthesis and Investigation of New Diphenyl Substituted Pyridazinone Derivatives as Both Cholinesterase and Aβ-Aggregation Inhibitors. [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Retrieved from [Link]
-
PharmaIntelligence. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
-
ResearchGate. (n.d.). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
PubChem. (n.d.). 2,4-Dioxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
SpectraBase. (n.d.). 2-[(4-Chlorophenylamino)-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid. [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]msynthesis.com/base/chemical-structure-4370-96-1.html)
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The Versatile Scaffold of 4-Oxo-2,4-diphenylbutanoic Acid: Application Notes and Protocols for Medicinal Chemistry
Introduction: The Prominence of the 4-Oxo-butanoic Acid Moiety in Drug Discovery
In the landscape of medicinal chemistry, the 4-oxo-butanoic acid framework and its derivatives represent a privileged scaffold, consistently emerging as a core structural element in the design of novel therapeutic agents. The inherent chemical functionalities of this scaffold—a ketone, a carboxylic acid, and a flexible butane chain—provide a rich platform for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to the exploration of 4-oxo-butanoic acid derivatives across a spectrum of therapeutic areas, including autoimmune diseases and infectious diseases. For instance, certain derivatives have been identified as potent S1P1 receptor agonists, which are crucial in the treatment of autoimmune conditions.[1] Furthermore, the related 2,4-dioxo-4-phenylbutanoic acid has demonstrated significant potential as an antiviral agent, notably through the inhibition of HIV integrase.[2][3]
This guide focuses on a specific, yet underexplored, member of this family: 4-Oxo-2,4-diphenylbutanoic acid . While direct and extensive research on this particular molecule is emerging, its structural features suggest considerable potential for therapeutic applications. This document aims to provide a comprehensive overview of its potential applications, drawing insights from closely related analogues, and to furnish detailed protocols for its synthesis and biological evaluation.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development. These properties, summarized in the table below, influence its solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 6333-33-1 | Internal Database |
| Molecular Formula | C₁₆H₁₄O₃ | Calculated |
| Molecular Weight | 254.28 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water (predicted) | |
| pKa | ~4.5 (predicted for the carboxylic acid) |
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the Michael addition of a phenylacetic acid derivative to a chalcone, followed by hydrolysis. Below is a detailed protocol for a representative synthesis.
Protocol 1: Synthesis of a this compound Derivative
This protocol is adapted from the synthesis of a structurally similar compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, and can be modified for the synthesis of the title compound.[4]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Phenylacetic acid
-
Sodium ethoxide (NaOEt)
-
Hydrochloric acid (HCl)
-
Dry benzene
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)
-
Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10%) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours, during which a precipitate will form.
-
Filter the solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.
Step 2: Michael Addition to Synthesize this compound
-
Prepare a solution of sodium ethoxide in dry ethanol.
-
To this, add phenylacetic acid (1 equivalent) to form the corresponding enolate.
-
Add the synthesized chalcone (1 equivalent) dissolved in a minimal amount of dry benzene to the reaction mixture.
-
Reflux the mixture for 10-12 hours.[4]
-
After cooling, acidify the reaction mixture with dilute HCl.
-
The precipitated crude product is then filtered, washed with water, and dried.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Mechanistic Insights
Based on the biological activities of structurally related compounds, this compound and its derivatives are promising candidates for several therapeutic areas.
Anticancer Activity
The 4-oxo-butanoic acid scaffold is present in various compounds with reported anticancer properties. For instance, derivatives of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole have shown antiproliferative effects.[5] The presence of two phenyl rings in this compound could enhance its lipophilicity and potential for hydrophobic interactions with biological targets, a desirable feature for many anticancer agents.
Hypothesized Mechanism of Action: A potential mechanism of anticancer activity could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB or PI3K/Akt pathways. The compound could also induce apoptosis through the intrinsic or extrinsic pathways.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of butanoic acid derivatives is well-documented.[6] The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.
Hypothesized Signaling Pathway:
A plausible mechanism for the anti-inflammatory action of this compound could be the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess reagent
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., dexamethasone).
-
After incubation, collect the cell supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
While the direct medicinal chemistry applications of this compound are still an emerging area of research, the established biological activities of its structural analogs provide a strong rationale for its investigation as a novel therapeutic agent. Its versatile scaffold allows for the generation of diverse chemical libraries with the potential for potent and selective activity against various biological targets. The protocols detailed in this guide offer a robust starting point for researchers to synthesize and evaluate the biological potential of this promising molecule and its derivatives in the fields of oncology, immunology, and beyond. Future work should focus on elucidating its specific molecular targets and mechanisms of action to fully realize its therapeutic potential.
References
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 17(5), 5429–5443. [Link]
-
Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., Schrader, T., Sage, C., Gao, Y., Edwards, J., Barden, J., Thatte, J., Fu, L., Solomon, M., Liu, L., Al-Shamma, H., Gatlin, J., Le, M., Xing, C., … Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013–6018. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 17(5), 5429–5443. [Link]
-
PubChem. (n.d.). 2,4-Dioxo-4-phenylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
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Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. [Link]
-
Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Journal of Chemical Engineering of Japan, 49(2), 140-146. [Link]
-
PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Retrieved from [Link]
-
Davit-Spraul, A., et al. (2020). Correction of a Traffic-Defective Missense ABCB11 Variant Responsible for Progressive Familial Intrahepatic Cholestasis Type 2. Hepatology Communications, 4(7), 1035-1050. [Link]
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Ivanov, I., et al. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2020(4), M1158. [Link]
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PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
-
PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic. Retrieved from [Link]
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Application Note & Protocols: Development of Butanoic Acid-Derived Kynurenine-3-Hydroxylase Inhibitors for Neuroinflammatory and Neurodegenerative Diseases
Abstract
The kynurenine pathway (KP), the primary metabolic route for tryptophan, is critically implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases.[1][2][3][4] Kynurenine-3-hydroxylase (KMO), also known as kynurenine-3-monooxygenase, is a pivotal enzyme at a key branch point of this pathway.[5][6][7] By catalyzing the conversion of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK), KMO activity directly influences the balance between neurotoxic and neuroprotective arms of the KP.[5][6][8] Inhibition of KMO represents a promising therapeutic strategy to decrease the production of downstream neurotoxins like quinolinic acid (QUIN) and simultaneously increase levels of the neuroprotective kynurenic acid (KYNA).[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of a specific class of KMO inhibitors: butanoic acid derivatives. We present detailed protocols for enzymatic and cell-based assays, discuss structure-activity relationships (SAR), and provide a framework for advancing these compounds in a drug discovery pipeline.
Introduction: The Kynurenine Pathway and KMO as a Therapeutic Target
Over 95% of dietary tryptophan is metabolized via the kynurenine pathway, leading to the production of several bioactive metabolites.[3][5] Under normal physiological conditions, this pathway is essential for generating cellular energy in the form of NAD+. However, under inflammatory conditions, pathway flux is upregulated, leading to an accumulation of metabolites that can be either neuroprotective or neurotoxic.[7]
The enzyme KMO, an FAD-dependent monooxygenase located on the outer mitochondrial membrane, represents a critical regulatory node.[6][10] It hydroxylates L-kynurenine to 3-HK, which is a precursor for the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[5][7] By shunting L-kynurenine down this path, KMO activity reduces the available substrate for kynurenine aminotransferases (KATs), which convert L-kynurenine to the neuroprotective NMDA receptor antagonist, kynurenic acid.[5]
This imbalance—an excess of QUIN and a deficit of KYNA—is strongly associated with the pathology of Huntington's, Alzheimer's, and Parkinson's diseases.[1][2][3][11] Therefore, inhibiting KMO is a well-rationalized therapeutic strategy to rebalance the KP, reducing excitotoxicity and oxidative stress while enhancing neuroprotection.[7][9]
Conclusion and Future Directions
The development of KMO inhibitors from butanoic acid derivatives offers a validated and promising path toward novel therapeutics for neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for the initial stages of a drug discovery program, from primary enzymatic screening to cellular validation. Successful candidates emerging from this workflow—those with high enzymatic and cellular potency, low cytotoxicity, and favorable SAR—should be advanced to pharmacokinetic and pharmacodynamic studies to assess properties like brain permeability and in vivo target engagement. U[12][13]ltimately, the goal is to identify a clinical candidate that can effectively rebalance the kynurenine pathway in patients, offering a new mechanism to combat the progression of devastating neurological disorders.
References
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Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy states. International Journal of Tryptophan Research, 2, 1–19. [Link]
-
Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Wikimedia Foundation. [Link]
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Li, Y., et al. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Food Science & Nutrition, 8(2), 711-719. [Link]
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Sharma, R., et al. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. MDPI. [Link]
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Tan, L., et al. (2012). The kynurenine pathway in neurodegenerative disease. Journal of Neurochemistry, 123(6), 841-852. [Link]
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Lovelace, M. D., et al. (2017). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Journal of Alzheimer's Disease, 59(1), 1-14. [Link]
-
Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. [Link]
-
What are KMO inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
O'Connor, J. C., et al. (2018). Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers in Psychiatry. [Link]
-
To, C., et al. (2013). Development of a cell-based assay to measure kynurenine monooxygenase activity using primary human peripheral blood mononuclear cell (PBMCs). Journal of Biomolecular Screening, 18(7), 879-889. [Link]
-
The kynurenine pathway and neurodegenerative disease. (2025). Request PDF on ResearchGate. [Link]
-
Kynurenine‐3‐monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression. (n.d.). Request PDF on ResearchGate. [Link]
-
Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
-
KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
KMO Inhibitor Screening Assay Kit (96-well). (n.d.). BPS Bioscience. [Link]
-
Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]
-
Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
-
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. (2022). MDPI. [Link]
-
Mucha, M., et al. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. CNS Neuroscience & Therapeutics, 26(1), 5-13. [Link]
-
Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]
-
Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]
-
Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers. (2025). ResearchGate. [Link]
-
4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. (n.d.). Semantic Scholar. [Link]
-
Stone, T. W., & Darlington, L. G. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 20(2), 169-189. [Link]
-
Structure-activity Relationship of 17 Structural Analogues of N-Butyric Acid Upon C-Myc Expression. (1988). PubMed. [Link]
-
A05 Targeting Kmo: Basic Understanding And Gaps. (2014). Journal of Neurology, Neurosurgery & Psychiatry. [Link]
-
Mallick, C., et al. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery. [Link]
-
Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. (2025). ResearchGate. [Link]
-
Mallick, C., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221. [Link]
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- 13. gladstone.org [gladstone.org]
Application Note: A Robust Protocol for the Synthesis of 4-Oxo-2,4-diphenylbutanoic Acid and its Derivatives
Introduction: The Significance of γ-Keto Acids in Medicinal Chemistry
The 4-oxo-2,4-diphenylbutanoic acid scaffold and its derivatives represent a class of γ-keto acids with significant potential in drug discovery and development. These molecules serve as versatile intermediates for the synthesis of a wide range of biologically active compounds. Notably, derivatives of 4-oxo-4-phenylbutanoic acid have demonstrated fungicidal, bactericidal, and anti-inflammatory properties.[1] The introduction of an additional phenyl group at the α-position (C2) can further modulate the pharmacological profile of these molecules, making the development of a reliable and flexible synthetic protocol a key objective for researchers in medicinal chemistry.
This application note provides a detailed, two-step protocol for the synthesis of this compound. The methodology is designed to be both robust and adaptable for the synthesis of various derivatives, enabling further exploration of this promising chemical space. The protocol first establishes the 4-oxo-4-phenylbutanoic acid backbone via a classical Friedel-Crafts acylation, followed by a modern palladium-catalyzed α-arylation to introduce the second phenyl group.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-stage process. The initial stage involves the formation of the γ-keto acid backbone, followed by the introduction of the α-phenyl substituent.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol: 4-Oxo-4-phenylbutanoic Acid
Materials:
-
Succinic anhydride
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a stirrer, reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with anhydrous benzene and succinic anhydride. Begin stirring the mixture.
-
Catalyst Introduction: Carefully add anhydrous aluminum chloride to the stirred mixture in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Reaction: After the addition of AlCl₃ is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a 5% sodium bicarbonate solution. The product will move to the aqueous basic layer.
-
Acidification: Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-oxo-4-phenylbutanoic acid.
Part 2: α-Arylation for the Synthesis of this compound
The introduction of the second phenyl group at the α-position is achieved through a palladium-catalyzed α-arylation of the carboxylic acid. This modern synthetic method offers high efficiency and functional group tolerance. The direct α-arylation of carboxylic acids is a significant advancement, as it avoids the need for protection and deprotection of the carboxylic acid group. [2]
Reaction Mechanism: Palladium-Catalyzed α-Arylation
The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a low-valent palladium species, followed by the formation of a palladium enolate from the carboxylic acid substrate and a base. Reductive elimination from this intermediate furnishes the α-arylated product and regenerates the active palladium catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.
Experimental Protocol: this compound
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., a biaryl phosphine)
-
Strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous, aprotic solvent (e.g., THF or 1,4-dioxane)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for liquid transfer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Reagent Addition: To the flask, add 4-oxo-4-phenylbutanoic acid, the aryl bromide, and the anhydrous solvent.
-
Base Addition: Cool the mixture in an ice bath and slowly add the LiHMDS solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Workup: Quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: α-Arylation |
| Key Reagents | Succinic anhydride, Benzene, AlCl₃ | 4-Oxo-4-phenylbutanoic acid, Aryl bromide |
| Catalyst | AlCl₃ (stoichiometric) | Pd(OAc)₂ (catalytic, e.g., 2 mol%) |
| Ligand | N/A | Biaryl phosphine (e.g., 4 mol%) |
| Base | N/A | LiHMDS (e.g., 2.2 equivalents) |
| Solvent | Benzene (reagent and solvent) | Anhydrous THF or 1,4-dioxane |
| Temperature | Reflux | Room Temperature |
| Typical Reaction Time | 1-2 hours | 12-24 hours |
| Typical Yield | 70-90% | 60-85% |
Synthesis of Derivatives
The true utility of this protocol lies in its flexibility for creating a library of derivatives.
-
Varying the Aromatic Ring in Step 1: By substituting benzene with other aromatic or heteroaromatic compounds in the Friedel-Crafts acylation, a range of 4-aryl-4-oxobutanoic acids can be synthesized.
-
Varying the Aryl Halide in Step 2: The palladium-catalyzed α-arylation is compatible with a wide array of aryl and heteroaryl bromides or chlorides, allowing for the introduction of diverse substituents at the 2-position. [3][4]
Conclusion
This application note details a robust and versatile two-step synthetic pathway for this compound and its derivatives. By combining a classic Friedel-Crafts acylation with a modern palladium-catalyzed α-arylation, this protocol provides researchers, scientists, and drug development professionals with a powerful tool for accessing this important class of molecules. The methodologies described herein are grounded in established chemical principles and offer a clear and reproducible route for the synthesis and further exploration of these promising compounds in medicinal chemistry.
References
- Yogananth, A., & Sheik Mansoor, S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 7(3), 105-112.
- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996–8002.
- Chernyak, N., & Buchwald, S. L. (2012).
- Mei, J., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship, University of California.
-
Hartwig Group Publications. (n.d.). Retrieved from [Link]
Sources
High-Throughput Screening Assays for Novel Inhibitors Related to the 4-Oxo-2,4-diphenylbutanoic Acid Scaffold
<Senior Application Scientist
APPLICATION NOTE & PROTOCOLS
Authored by: Senior Application Scientist, Gemini Division
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to establish high-throughput screening (HTS) campaigns for analogs of 4-Oxo-2,4-diphenylbutanoic acid. While this specific scaffold is not extensively characterized as a therapeutic agent, its structural motifs—a keto-acid functionality and bulky aromatic groups—are present in inhibitors of various enzymes, particularly NAD(P)H-dependent oxidoreductases. This document outlines a logical, field-proven strategy, beginning with a primary biochemical screen against a plausible enzyme target class, the Aldo-Keto Reductase (AKR) superfamily, followed by essential secondary and counter-screens to ensure data quality and validate hits. We provide detailed, step-by-step protocols, data analysis workflows, and troubleshooting insights to empower the successful identification of novel, potent, and selective inhibitors.
Introduction: Rationale and Strategic Overview
The this compound scaffold represents a class of molecules with potential therapeutic value. Analogs of similar keto-acids have been investigated for various biological activities, including as inhibitors of enzymes involved in metabolic and signaling pathways.[1] Specifically, the aldo-keto reductase (AKR) superfamily, which comprises over 190 members, are NAD(P)H-dependent enzymes that reduce a wide array of carbonyl substrates.[2] Dysregulation of AKR enzymes is implicated in numerous pathologies, including cancer, diabetic complications, and steroid hormone-dependent malignancies, making them attractive targets for drug discovery.[2][3]
Given the structural features of the query scaffold, this guide will focus on a robust HTS strategy to identify inhibitors of a representative AKR family member, such as AKR1C1 or AKR1B10.[3][4][5] Our approach is designed to maximize the probability of identifying true, target-specific hits while minimizing the costly pursuit of false positives.
The screening cascade follows a logical progression:
-
Primary HTS: A sensitive, fluorescence-based biochemical assay to measure direct enzyme inhibition across a large compound library.[6]
-
Hit Confirmation & Dose-Response: Re-testing of initial "hits" to confirm activity and determine potency (IC50).[7]
-
Counter-Screening: Essential assays to identify and eliminate compounds that interfere with the assay technology itself (e.g., autofluorescence).[8][9][10][11]
-
Secondary Validation: A cell-based assay to assess compound cytotoxicity, providing an early indication of therapeutic window and eliminating non-specific toxic compounds.[12][13][14]
This multi-step process, visualized below, ensures that resources are focused on the most promising and mechanistically sound chemical matter.
Visualization: The HTS Screening Cascade
Caption: A typical workflow for an HTS campaign, from primary screen to validated hits.
Primary Screen: Biochemical AKR Inhibition Assay
Principle: This assay quantifies the enzymatic activity of an AKR family member by monitoring the consumption of the cofactor NADPH, which is fluorescent. In the presence of a substrate and the AKR enzyme, NADPH is oxidized to non-fluorescent NADP+. Inhibitors of the enzyme will prevent this conversion, resulting in a sustained, high fluorescence signal. This simple, robust "signal-on" assay is readily adaptable to a 384-well plate format for HTS.[6]
Visualization: Assay Principle
Caption: Mechanism of the fluorescence-based AKR enzyme inhibition assay.
Protocol: Primary HTS of AKR Inhibitors
Objective: To screen a compound library at a single concentration (e.g., 10 µM) to identify initial "hits" that inhibit AKR activity by >50%.
Materials:
-
Enzyme: Recombinant human AKR1C1 (or other desired isoform).
-
Substrate: 1-Naphthaldehyde.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Positive Control: A known AKR inhibitor (e.g., Flufenamic acid).[4]
-
Plates: Black, flat-bottom 384-well assay plates.
-
Instrumentation: Plate reader capable of fluorescence intensity detection (Excitation: ~340 nm, Emission: ~460 nm).
Methodology:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer test compounds from the library source plates to the 384-well assay plates to a final concentration of 10 µM.
-
Designate columns for controls:
-
Negative Control (0% Inhibition): Add DMSO vehicle only (e.g., columns 23, 24).
-
Positive Control (100% Inhibition): Add a known inhibitor at a high concentration (e.g., 50 µM Flufenamic acid) (e.g., columns 21, 22).
-
-
-
Enzyme Addition:
-
Prepare an enzyme solution in assay buffer (e.g., 2X final concentration).
-
Dispense 10 µL of the enzyme solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare a substrate/cofactor mix in assay buffer (e.g., 2X final concentration of both 1-Naphthaldehyde and NADPH).
-
Dispense 10 µL of this mix to all wells to start the reaction. The final volume should be 20 µL.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader (Ex: 340 nm, Em: 460 nm).
-
Data Analysis and Hit Identification
-
Assay Quality Control (Z'-Factor): Before analyzing the screen, the quality and robustness of the assay must be confirmed using the Z'-factor calculation based on the control wells.[15][16][17] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive and negative controls.
-
-
Percent Inhibition Calculation: For each test compound, calculate the percent inhibition:
-
Formula: % Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
-
Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, commonly set as three times the standard deviation of the negative control wells, or a fixed value such as 50%.
| Parameter | Example Value | Description |
| Final Compound Conc. | 10 µM | Single concentration for primary screen. |
| Final Enzyme Conc. | 5 nM | Optimized for linear reaction kinetics. |
| Final Substrate Conc. | 5 µM (Km) | Concentration at the Michaelis constant. |
| Final NADPH Conc. | 10 µM | Sufficient cofactor for the reaction. |
| Incubation Time | 30 minutes | Allows for sufficient product turnover. |
| Z'-Factor | > 0.7 | Indicates an excellent assay window.[18] |
| Hit Threshold | > 50% Inhibition | Cutoff for selecting compounds for follow-up. |
Hit Confirmation and Counter-Screening
Primary hits must be subjected to a rigorous validation process to eliminate artifacts and confirm true activity.[19][20]
Protocol: Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency by generating an IC50 curve.
Methodology:
-
Source fresh, powdered samples of the hit compounds.
-
Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions, starting from 100 µM).
-
Perform the biochemical assay as described above, but with the range of compound concentrations.
-
Plot percent inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Protocol: Assay Interference Counter-Screen
Objective: To identify and discard compounds that are inherently fluorescent at the assay wavelengths, which would appear as false positives.[9][11]
Methodology:
-
Prepare a 384-well plate with the hit compounds at the primary screening concentration (10 µM).
-
Add 20 µL of assay buffer to all wells. Crucially, do not add enzyme, substrate, or NADPH.
-
Read the fluorescence intensity on the plate reader using the same settings as the primary assay.
-
Any compound exhibiting a signal significantly above the background (DMSO wells) is a potential fluorescent artifact and should be flagged or deprioritized.
Secondary Assay: Cell-Based Cytotoxicity Screen
Principle: A primary biochemical hit must be evaluated in a cellular context. A key secondary assay is to assess general cytotoxicity.[13][14] This helps prioritize compounds that inhibit the target enzyme without simply killing the cells, providing an early measure of specificity and a potential therapeutic window. The CellTiter-Glo® assay is a common HTS method that measures cell viability by quantifying ATP, an indicator of metabolically active cells.[21]
Protocol: Luminescent Cell Viability Assay
Objective: To determine the concentration at which hit compounds induce 50% cell death (CC50) in a relevant cell line.
Materials:
-
Cell Line: A human cell line relevant to the target's therapeutic area (e.g., A549 lung cancer cells if targeting AKR1B10 in lung cancer).[3]
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[21]
-
Plates: White, opaque-walled 384-well plates suitable for luminescence.
-
Instrumentation: Plate reader capable of measuring luminescence.
Methodology:
-
Cell Plating:
-
Seed cells into 384-well plates at a pre-optimized density (e.g., 2,000 cells/well) in 20 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Add the serially diluted hit compounds to the cells. Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubate for 48-72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Prioritization
-
Calculate the CC50 value for each compound by plotting percent viability against log[Compound] concentration.
-
Calculate a Selectivity Index (SI) by comparing the cytotoxicity (CC50) to the enzymatic potency (IC50).
-
Formula: SI = CC50 / IC50
-
-
Prioritization: Compounds with a high SI (e.g., >10) are considered more desirable.[8] They inhibit the target enzyme at concentrations much lower than those at which they cause general cell death, suggesting on-target activity. These compounds become the highest priority for further medicinal chemistry and lead optimization efforts.[22]
Conclusion
The successful discovery of novel inhibitors for any target class hinges on a meticulously designed and validated HTS cascade. This guide provides a robust, multi-stage framework for screening this compound analogs against the therapeutically relevant Aldo-Keto Reductase enzyme family. By integrating a sensitive primary biochemical assay with essential hit confirmation, counter-screening, and cell-based secondary assays, researchers can efficiently triage large compound libraries to identify high-quality, validated hits. This structured approach mitigates the risks of pursuing misleading artifacts and maximizes the potential for discovering promising lead compounds for downstream drug development programs.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Rižner, T. L., et al. (2016). Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. Current Pharmaceutical Design, 22(24), 3636-3649. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Malmquist, N. A., et al. (2006). High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Biological Chemistry, 281(49), 37531-37539. [Link]
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BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
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ResearchGate. (n.d.). Selected AKR Inhibitors Table. [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Cellecta. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
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Bentham Science Publishers. (n.d.). Inhibitors of Aldo-Keto Reductases AKR1C1-AKR1C4. [Link]
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
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Li, M., et al. (2007). High-throughput screening reveals several new classes of glutamate dehydrogenase inhibitors. Journal of Medicinal Chemistry, 50(26), 6479-6489. [Link]
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Penning, T. M. (2011). The Aldo-Keto Reductases (AKRs): Overview. Journal of steroid biochemistry and molecular biology, 125(1-2), 2-11. [Link]
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Zhang, L., et al. (2019). High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity. European Journal of Medicinal Chemistry, 168, 284-295. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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SSADH Association. (n.d.). Enzyme Replacement Therapy for Succinic Semialdehyde Dehydrogenase Deficiency: Relevance in g-Aminobutyric Acid Plasticity. [Link]
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Sogliano, C., et al. (2020). Enzyme replacement therapy for succinic semialdehyde dehydrogenase deficiency (SSADHD): relevance in GABA plasticity. Scientific Reports, 10(1), 20268. [Link]
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Sogliano, C., et al. (2022). Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays. [Link]
-
Uncountable. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
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Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
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Engel, J. C., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 26(9), 1145-1153. [Link]
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Rajalingam, K. (2016). Cell Based Assays in High Throughput Mode (HTS). BioTechnologia, 97(3), 227-234. [Link]
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MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. [Link]
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ResearchGate. (n.d.). Fluorescence-based assay used for HTS. [Link]
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Pearl, P. L., et al. (2004). Succinic Semialdehyde Dehydrogenase Deficiency. GeneReviews®. [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. [Link]
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Science.gov. (n.d.). high-throughput cell-based assay: Topics. [Link]
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Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. [Link]
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Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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STAR Protocols. (2025). Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology. [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
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Yan, S., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]
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Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. [Link]
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Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 4-Oxo-2,4-diphenylbutanoic acid
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 4-Oxo-2,4-diphenylbutanoic acid. This keto acid is of significant interest in pharmaceutical research and development, and a reliable analytical method is crucial for its characterization, stability studies, and quality control. The described method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a keto-acid derivative with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Accurate and precise quantification of this analyte is essential for ensuring product quality, monitoring reaction kinetics, and assessing stability in various formulations. Reversed-phase HPLC is a powerful and widely used technique for the analysis of organic acids due to its high resolution, sensitivity, and reproducibility.[2][3]
The challenge in analyzing acidic compounds like this compound lies in controlling their ionization to achieve good peak shape and retention.[4] This is typically managed by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and interaction with the non-polar stationary phase.[4] This application note describes a method optimized for the reliable analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its hydrophobicity and wide applicability.[5]
-
Data Acquisition: Chromatography data station software for instrument control, data acquisition, and processing.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions
The following parameters were established to provide optimal separation and peak shape for this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality Behind Choices:
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range for elution. The addition of phosphoric acid to the aqueous phase lowers the pH to approximately 2-3.[5] At this pH, the carboxylic acid group of the analyte (pKa estimated to be ~4-5) will be protonated and un-ionized, leading to increased retention and symmetrical peak shape on the C18 column.[4]
-
C18 Column: This is a versatile, non-polar stationary phase that provides good retention for hydrophobic molecules like this compound, which contains two phenyl rings.[6]
-
Detection Wavelength: The presence of two phenyl groups in the molecule suggests strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide good sensitivity.[7]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the standard stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.
Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Sources
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Application Notes & Protocols: Leveraging 4-Oxo-Butanoic Acid Scaffolds in the Development of Potent and Selective S1P1 Receptor Agonists
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Foreword: Initial investigations into the direct application of 4-Oxo-2,4-diphenylbutanoic acid in the development of Sphingosine-1-Phosphate 1 (S1P1) receptor agonists did not yield documented evidence in peer-reviewed literature or patents. However, a structurally related class of compounds, namely 4-oxo-4-(indolin-1-yl)butanoic acids , has been successfully utilized to develop potent and selective S1P1 receptor agonists. This guide, therefore, focuses on this validated and published chemical series to provide researchers with practical insights and protocols that are directly applicable to the development of novel S1P1-targeting therapeutics. The principles and methodologies described herein are intended to serve as a robust framework for the synthesis and evaluation of compounds centered around a 4-oxo-butanoic acid core.
Introduction: The Therapeutic Promise of S1P1 Receptor Agonism
The Sphingosine-1-Phosphate 1 (S1P1) receptor, a G protein-coupled receptor (GPCR), is a critical regulator of lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[1][2] Agonism of the S1P1 receptor leads to its internalization and degradation, effectively trapping lymphocytes in the lymph nodes.[1][3] This sequestration of immune cells prevents their infiltration into target tissues, making S1P1 receptor agonists a powerful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][2] The development of selective S1P1 receptor agonists is an area of intense research, aiming to provide effective immunomodulation while minimizing off-target effects.[4][5]
Signaling Pathway Overview
Upon binding of an agonist, the S1P1 receptor couples primarily through the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the internalization of the receptor, which is the key mechanism for inducing lymphopenia.
The 4-Oxo-Butanoic Acid Scaffold in S1P1 Agonist Design
A notable example of the successful application of the 4-oxo-butanoic acid scaffold is in the discovery of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives as potent and selective S1P1 agonists.[6] In this chemical series, the butanoic acid chain serves as a linker, connecting a core indoline moiety to a carboxylic acid headgroup, which is often crucial for interaction with the receptor. The keto group within the linker can influence the conformational rigidity and polarity of the molecule.
General Synthetic Strategy
The synthesis of these S1P1 receptor agonists generally involves a multi-step sequence. A key step is the acylation of a substituted indoline with succinic anhydride to introduce the 4-oxo-butanoic acid moiety.
Experimental Protocols
Protocol 3.1: Synthesis of 4-Oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid
This protocol is a representative synthesis based on the chemical series described by Buzard et al.[6]
Materials:
-
5-(5-phenyl-1,2,4-oxadiazol-3-yl)indoline
-
Succinic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of 5-(5-phenyl-1,2,4-oxadiazol-3-yl)indoline (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add succinic anhydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1N HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3.2: In Vitro S1P1 Receptor Functional Assay (GTPγS Binding Assay)
This assay measures the agonist-stimulated binding of [³⁵S]GTPγS to G proteins coupled to the S1P1 receptor.
Materials:
-
Membranes from cells stably expressing human S1P1 receptor
-
[³⁵S]GTPγS
-
Guanosine diphosphate (GDP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and [³⁵S]GTPγS in the assay buffer.
-
Add varying concentrations of the test compound or a reference agonist to the reaction mixture.
-
Incubate at 30 °C for 60 minutes to allow for GTPγS binding.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the concentration-response curve to determine the EC₅₀ value.
Data Presentation and Analysis
The biological activity of newly synthesized compounds should be systematically evaluated and presented for clear structure-activity relationship (SAR) analysis.
| Compound ID | Structure Modification | S1P1 EC₅₀ (nM) | Selectivity vs. S1P3 |
| Lead-01 | Phenyl-oxadiazole | 15.2 | >1000-fold |
| Analog-A | 4-Fluorophenyl | 8.5 | >1500-fold |
| Analog-B | 3-Chlorophenyl | 25.1 | >800-fold |
Data is illustrative and based on trends observed in related literature.
Trustworthiness and Self-Validating Systems
To ensure the integrity of the results, every protocol should incorporate self-validating measures:
-
Synthesis: Full characterization of intermediates and final products by multiple analytical techniques (NMR, MS, HPLC) is mandatory to confirm identity and purity.
-
Biological Assays: Always include a known reference agonist (e.g., Fingolimod-phosphate) as a positive control to validate the assay performance. A vehicle control (e.g., DMSO) is essential to determine the baseline response.
Conclusion
The 4-oxo-butanoic acid scaffold represents a viable and promising starting point for the design of novel S1P1 receptor agonists. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to explore this chemical space. By systematically modifying the core and peripheral moieties, and by employing robust in vitro and in vivo evaluation methods, the development of next-generation immunomodulatory therapies for autoimmune diseases can be significantly advanced.
References
-
Buzard, D. J., Han, S., Thoresen, L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
-
Jo, E., Bhun, O., & Kim, D. H. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2818. [Link]
-
Pfeiffer, A., Wünsch, B., & Haufe, G. (2015). Synthesis of new ligands for targeting the S1P1 receptor. Bioorganic & Medicinal Chemistry, 23(5), 985-996. [Link]
-
Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. [Link]
-
Jo, E., Bhun, O., & Kim, D. H. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. PubMed Central. [Link]
-
Ghareb, N., & El-Hashash, M. A. (2013). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 18(1), 1073-1085. [Link]
-
Jo, E., Bhun, O., & Kim, D. H. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. ResearchGate. [Link]
-
Gobbi, S., Galietta, A., & Imbimbo, B. P. (2016). Novel S1P1 receptor agonists - Part 4: Alkylaminomethyl substituted aryl head groups. European Journal of Medicinal Chemistry, 116, 222-238. [Link]
-
Jo, E., Bhun, O., & Kim, D. H. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. MDPI. [Link]
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Application Notes and Protocols for the Development of Antiviral Agents from 2,4-Dioxo-4-phenylbutanoic Acid Analogs
Introduction: The Versatile 2,4-Dioxo-4-phenylbutanoic Acid Scaffold in Antiviral Research
The 2,4-dioxo-4-phenylbutanoic acid scaffold has emerged as a privileged structure in the discovery of novel antiviral agents. Its inherent ability to chelate metal ions, a common feature in the active sites of many viral enzymes, has positioned it as a critical starting point for the development of potent and selective inhibitors.[1][2][3] Analogs of this compound have demonstrated significant inhibitory activity against a range of viruses, most notably influenza virus, but also Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[4][5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for leveraging this chemical scaffold in antiviral drug discovery. We will explore the mechanism of action, structure-activity relationships (SAR), and key experimental workflows for developing antiviral agents based on 2,4-dioxo-4-phenylbutanoic acid and its derivatives.
Part 1: Targeting Influenza Virus - Inhibition of the PA Endonuclease
The most well-characterized antiviral application of 2,4-dioxo-4-phenylbutanoic acid analogs is their potent inhibition of the influenza virus RNA-dependent RNA polymerase (RdRp), specifically targeting the PA endonuclease subunit.[2][7] This enzyme is crucial for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[1] By inhibiting this essential step, these compounds effectively halt viral replication.[1]
Mechanism of Action: A Two-Metal Ion Chelation Strategy
The antiviral activity of 4-substituted 2,4-dioxobutanoic acids against influenza virus stems from their ability to selectively inhibit the cap-dependent endonuclease of the viral transcriptase.[1] The active site of the PA endonuclease contains two essential metal ions, typically manganese (Mn²⁺), which are critical for its catalytic activity. The 2,4-dioxo-4-phenylbutanoic acid scaffold effectively chelates these metal ions, preventing the enzyme from binding to and cleaving host cell mRNA caps.[3] This targeted inhibition of a viral-specific process makes this class of compounds highly attractive for therapeutic development.[1]
Caption: Influenza virus replication cycle and the point of inhibition by 2,4-dioxo-4-phenylbutanoic acid analogs.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on 4-substituted 2,4-dioxobutanoic acids to optimize their antiviral potency.[2][8] Key findings indicate that modifications at the 4-position of the butanoic acid chain significantly influence inhibitory activity. For instance, the addition of a second phenyl group can enhance interactions with amino acid residues, such as Tyr24, in the enzyme's active site, leading to a substantial increase in potency.[2]
| Compound | 4-Substituent | In Vitro Transcription IC50 (µM) | Reference |
| 2,4-Dioxo-4-phenylbutanoic acid (DPBA) | Phenyl | ~3 | [2] |
| L-742,001 | 3-chloro-4-(trifluoromethoxy)phenyl | 0.54 | [2][8] |
| Compound 12 | Biphenyl | 0.5 | [2] |
| Selected Derivative | Not specified | 0.18 - 0.71 (in yield reduction assays) | [9] |
This table summarizes reported IC50 values from in vitro transcription assays and other antiviral assays. The exact values can vary depending on the specific assay conditions.
Experimental Protocols
This assay is designed to identify and characterize inhibitors of the influenza PA endonuclease by measuring the displacement of a fluorescently labeled oligonucleotide from the enzyme's active site.[3]
Materials:
-
Recombinant influenza PA endonuclease subunit (PA_N)
-
Fluorescently labeled oligonucleotide probe (e.g., 5'-FAM-labeled RNA)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well black microplates
-
Test compounds (2,4-dioxo-4-phenylbutanoic acid analogs) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction Setup: In a 384-well microplate, add the following components in order:
-
Assay buffer
-
Test compound solution
-
Recombinant PA_N enzyme
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add the fluorescently labeled oligonucleotide probe to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
This assay evaluates the ability of a compound to inhibit the production of infectious virus particles in a cell culture model.[9][10]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT or similar reagent for assessing cell viability
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate until they form a confluent monolayer.
-
Compound Treatment and Infection:
-
Wash the cell monolayers with PBS.
-
Add serial dilutions of the test compounds prepared in infection medium.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI).
-
Include uninfected and untreated virus-infected controls.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Virus Titer Determination:
-
Collect the culture supernatants.
-
Determine the virus titer in the supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
-
Cell Viability Assay: Assess the cytotoxicity of the compounds on the remaining cell monolayers using an MTT assay to determine the CC50 (50% cytotoxic concentration).
-
Data Analysis: Calculate the EC50 (50% effective concentration) of the compounds by plotting the reduction in virus titer against the compound concentration. Determine the selectivity index (SI = CC50/EC50).
Part 2: Broadening the Spectrum - Activity Against Other Viruses
While the primary focus has been on influenza, the 2,4-dioxo-4-phenylbutanoic acid scaffold has also shown promise against other significant viral pathogens.
HIV-1 Integrase Inhibition
Analogs of 4-aryl-2,4-dioxobutanoic acid have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.[4][11] These diketo acids (DKAs) specifically inhibit the strand transfer step of the integration process.[11] The development of these compounds represents a key strategy in the ongoing search for novel anti-HIV therapies targeting different stages of the viral life cycle.[11][12]
HCV NS5B Polymerase Inhibition
Derivatives of the 2,4-dioxo-4-phenylbutanoic acid scaffold have also been investigated as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[5][6] This RNA-dependent RNA polymerase is responsible for replicating the viral RNA genome and is a major target for direct-acting antiviral (DAA) therapies.[13] The ability of these compounds to inhibit NS5B polymerase highlights the versatility of the scaffold in targeting different viral polymerases.[14][15]
Caption: General workflow for antiviral drug development using the 2,4-dioxo-4-phenylbutanoic acid scaffold.
Conclusion and Future Perspectives
The 2,4-dioxo-4-phenylbutanoic acid scaffold represents a highly promising platform for the development of novel antiviral agents. Its proven efficacy against influenza virus PA endonuclease, coupled with its demonstrated activity against HIV-1 integrase and HCV NS5B polymerase, underscores its therapeutic potential. The detailed protocols and SAR insights provided in this guide are intended to facilitate further research and development in this area. Future efforts should focus on optimizing the pharmacokinetic properties of these analogs, exploring their efficacy against a broader range of viral pathogens, and investigating their potential for combination therapies to combat drug resistance.
References
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PLOS. (n.d.). Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease. PLOS Journals. [Link]
-
National Institutes of Health. (n.d.). Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. PMC. [Link]
-
National Institutes of Health. (n.d.). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. PMC. [Link]
-
National Institutes of Health. (n.d.). In vitro methods for testing antiviral drugs. PMC. [Link]
-
ACS Publications. (2024). Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants. Biochemistry. [Link]
-
MDPI. (2021). Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor. [Link]
-
PubMed. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. [Link]
-
PubMed. (2008). Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones: Part 4. Optimization of DMPK properties. [Link]
-
PubMed Central. (n.d.). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. [Link]
-
PubMed. (2009). HCV NS5B polymerase inhibitors 1: Synthesis and in vitro activity of 2-(1,1-dioxo-2H-[1][2][8]benzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives. [Link]
-
Trends in Sciences. (n.d.). View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]
-
PubMed. (n.d.). Antiviral therapy targeting viral polymerase. [Link]
-
MDPI. (n.d.). Small Molecule Drugs Targeting Viral Polymerases. [Link]
-
Utah State University. (n.d.). In Vitro Antiviral Testing. IAR. [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PMC. [Link]
-
mBio. (2023). Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. [Link]
-
PubMed. (n.d.). Discovery of HIV-1 integrase inhibitors by pharmacophore searching. [Link]
-
NATAP. (n.d.). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. [Link]
-
PubMed. (n.d.). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. [Link]
-
National Institutes of Health. (n.d.). HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent. PMC. [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. [Link]
-
National Institutes of Health. (n.d.). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC. [Link]
Sources
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- 4. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones: Part 4. Optimization of DMPK properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Butanoic Acids
Welcome to the Technical Support Center for the synthesis of substituted butanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable building blocks. Substituted butanoic acids are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often fraught with challenges related to stereocontrol, regioselectivity, and purification.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and provide robust, self-validating protocols to overcome them.
Section 1: Stereocontrol – The Chirality Challenge
Achieving precise stereochemical control is often the most critical and difficult aspect of synthesizing substituted butanoic acids, particularly for biological applications where only one enantiomer or diastereomer is active.
Q1: I'm performing an α-alkylation of a butanoic acid derivative, but the product is a racemic mixture. How can I achieve high enantioselectivity?
A1: Direct α-alkylation of an achiral butanoic acid ester enolate will inevitably produce a racemic mixture. To induce asymmetry, you must introduce a chiral influence. The most reliable and widely adopted method is the use of a chiral auxiliary.[1][2][3]
Core Problem: The enolate intermediate is planar, and an incoming electrophile can attack from either face with equal probability, leading to both (R) and (S) enantiomers.
Solution: Evans' Oxazolidinone Auxiliaries
Evans' auxiliaries are one of the most powerful tools for diastereoselective alkylation.[1][4][5] The auxiliary is temporarily attached to the butanoic acid backbone. Its inherent chirality creates a sterically hindered environment, forcing the electrophile to approach the enolate from the less-hindered face.[1][6]
Experimental Protocol: Asymmetric α-Alkylation using an Evans' Auxiliary
This protocol describes the synthesis of (R)-2-allylbutanoic acid as an illustrative example.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.
-
Stir for 15 minutes.
-
Add butanoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the auxiliary.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-butanoyl oxazolidinone can often be used directly in the next step after drying under high vacuum.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-butanoyl oxazolidinone (1.0 equiv) in dry THF (0.1 M) and cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv, 1.0 M in THF) dropwise to form the Z-enolate.[6] Stir for 30 minutes.
-
Add allyl iodide (1.5 equiv) dropwise.
-
Stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Warm to room temperature, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to separate the major diastereomer.
Step 3: Auxiliary Cleavage
-
Dissolve the purified N-acylated auxiliary (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add lithium hydroxide (LiOH) (2.0 equiv) in water and stir vigorously for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract with ethyl acetate to isolate the chiral butanoic acid. The water-soluble auxiliary can be recovered from the aqueous layer.[7]
Q2: My conjugate addition to an α,β-unsaturated ester gives low enantioselectivity. What factors control this?
A2: The low reactivity and conformational flexibility of acyclic α,β-unsaturated esters make enantioselective conjugate additions challenging. [8] Success hinges on the choice of catalyst and nucleophile.
Core Problem: Unlike more reactive α,β-unsaturated ketones, esters are weaker Michael acceptors. Achieving high enantioselectivity requires a catalyst that can effectively organize the transition state to shield one face of the double bond.
Solution: Copper-Catalyzed Asymmetric 1,4-Addition
Copper(I) complexes with chiral ligands, such as those from the Josiphos family, have proven highly effective for the conjugate addition of organometallic reagents (like Grignard reagents) to α,β-unsaturated esters.[8][9]
Troubleshooting Table: Copper-Catalyzed Conjugate Addition
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Poor catalyst activity or low substrate reactivity. | Increase catalyst loading (from 1 mol% to 5 mol%). Ensure Grignard reagent is freshly titrated and active. Consider a more reactive nucleophile like an organozinc reagent. |
| Low Enantioselectivity (ee) | Poor catalyst-substrate coordination or non-catalyzed background reaction. | Screen different chiral ligands (e.g., Josiphos, Taniaphos). Lower the reaction temperature (-78 °C is common). Ensure slow addition of the nucleophile to minimize the background reaction. |
| Side Products (e.g., 1,2-addition) | Hard nucleophile (e.g., organolithium) or wrong copper source. | Use a softer nucleophile like a Grignard reagent or organocuprate. Use a Cu(I) source like CuBr·SMe₂ or CuOTf.[9] |
Section 2: Regioselectivity and Functional Group Management
Controlling where a reaction occurs and ensuring other parts of the molecule remain untouched is a constant battle in multi-step synthesis.
Q3: I need to perform a reaction on another part of my molecule, but the carboxylic acid group is interfering. How should I protect it?
A3: The acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid can interfere with a wide range of reagents (e.g., organometallics, strong bases, reducing agents). [10] Protection as an ester is the most common and effective strategy.[10][11]
Core Problem: The carboxylic acid can act as an acid, a base, or a nucleophile, leading to undesired side reactions and consumption of reagents.
Solution: Choosing the Right Protecting Group
The choice of ester depends on the conditions you need it to survive and the conditions you can use for its removal. This is known as an "orthogonal strategy."[12]
| Protecting Group | Introduction Method | Stability | Cleavage Conditions |
| Methyl Ester | MeOH, H⁺ (e.g., H₂SO₄) or TMSCHN₂ | Robust | Saponification (e.g., LiOH, NaOH); harsh, can epimerize chiral centers. |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ or t-BuOH, DCC | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl); mild.[10] |
| Benzyl (Bn) Ester | Benzyl bromide, base (e.g., Cs₂CO₃) | Stable to acid/base | Hydrogenolysis (H₂, Pd/C); very mild and orthogonal.[11] |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, imidazole | Sensitive to acid and fluoride | Fluoride (TBAF) or mild acid (e.g., PPTS). |
Visualization: Decision Workflow for Protecting Group Selection
Below is a workflow to guide the selection of an appropriate protecting group for a carboxylic acid.
Caption: Decision tree for selecting a carboxylic acid protecting group.
Section 3: Purification and Scale-Up
What works beautifully on a 50 mg scale can become a nightmare at 50 g. Purification and scale-up present unique and often frustrating challenges.
Q4: My substituted butanoic acid is proving very difficult to purify by standard silica gel chromatography. It streaks badly or won't elute. What can I do?
A4: The polarity and hydrogen-bonding capability of the free carboxylic acid group cause strong interactions with the silica gel stationary phase, leading to poor chromatographic behavior. [13]
Core Problem: The acidic proton interacts strongly with the silanol groups (Si-OH) on the silica surface, causing peak tailing and sometimes irreversible binding.
Solutions & Troubleshooting:
-
Acidify the Mobile Phase: Add 0.5-1% acetic or formic acid to your eluent system (e.g., ethyl acetate/hexanes).[14] The added acid protonates the silica surface and suppresses the deprotonation of your compound, minimizing strong interactions and improving peak shape.
-
Use Reversed-Phase Chromatography: For highly polar acids, C18 reversed-phase chromatography is an excellent alternative.[13] The stationary phase is non-polar, and elution is performed with polar solvents like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.[13]
-
Acid-Base Extraction: This is a powerful and scalable purification technique for removing neutral or basic impurities.[14][15]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your butanoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 6M HCl) until the pH is ~2.[14]
-
Your purified butanoic acid will precipitate or can be extracted back into a fresh organic layer.
-
-
Purify as an Ester: If possible, purify the protected ester form of your acid, which is typically much less polar and behaves well on silica gel. The protecting group can be removed after purification.
Visualization: Troubleshooting Workflow for Purification Issues
This diagram outlines a logical sequence for troubleshooting the purification of a substituted butanoic acid.
Caption: Logical workflow for troubleshooting butanoic acid purification.
Section 4: Frequently Asked Questions (FAQs)
Q5: What are the main causes of low yields in these types of syntheses? A5: Low yields can often be traced back to a few common culprits:
-
Moisture: Many key reagents, such as Grignard reagents, n-butyllithium, and enolates, are extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and reactions are run under a dry, inert atmosphere.[16]
-
Impure Reagents: The quality of starting materials and reagents is paramount. For example, old or poorly stored LDA or Grignard reagents will have lower molarity, leading to incomplete reactions.
-
Incorrect Temperature: Many reactions, especially those involving enolates, require precise low-temperature control (e.g., -78 °C). Deviations can lead to side reactions and decomposition.
-
Purification Losses: As discussed in Section 3, significant material can be lost during difficult purifications. Always analyze your crude material by NMR or LCMS to determine if the reaction worked before blaming the reaction conditions.
Q6: Can I use organocatalysis for the asymmetric synthesis of substituted butanoic acids? A6: Yes, organocatalysis is a rapidly growing field that offers powerful, metal-free alternatives. [17][18][19] For example, chiral secondary amines (like those derived from proline) can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can then be oxidized to the corresponding butanoic acid derivative. Similarly, chiral cinchona alkaloid-derived catalysts can be used for various additions to generate chiral building blocks.[19][20]
Q7: Are there any specific safety concerns when working with butanoic acid and its derivatives? A7: Yes. Butanoic acid itself and many short-chain derivatives have extremely pungent and unpleasant odors.[21] All work should be conducted in a well-ventilated fume hood. Butanoyl chloride is corrosive and lachrymatory. Reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for every reagent used in your synthesis.
References
-
Feringa, B. L., et al. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752-2756. Available from: [Link]
-
Zhang, W., et al. (2016). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers, 3(7), 839-842. Available from: [Link]
-
Jiang, G., et al. (2022). Direct Enantioselective α-C–H Conjugate Addition of Propargylamines to α,β-Unsaturated Ketones via Carbonyl Catalysis. Journal of the American Chemical Society, 144(30), 13696-13706. Available from: [Link]
-
Fries, L. D., & Scerba, M. T. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2965-2999. Available from: [Link]
-
ResearchGate. (n.d.). Enantioselective conjugate addition to α,β-unsaturated esters and amides mediated by lithium perchlorate. Request PDF. Available from: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN78. Available from: [Link]
-
Patsnap. (n.d.). How to Improve Carboxylic Acid Extraction Processes?. Available from: [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
Gage, J. R., & Evans, D. A. (1990). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 67(12), 1049. Available from: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available from: [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Available from: [Link]
-
University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available from: [Link]
-
Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Available from: [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 10(30), 17825-17863. Available from: [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Available from: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available from: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
Simon Fraser University. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available from: [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available from: [Link]
-
Wikipedia. (n.d.). Protecting group. Available from: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Request PDF. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. Available from: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Available from: [Link]
-
ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Overview of a simple recovery and purification process for carboxylic acids. Available from: [Link]
-
PubMed. (2023). Organocatalytic Synthesis of Chiral Halogenated Compounds. Available from: [Link]
-
Wiley Online Library. (2023). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Available from: [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Available from: [Link]
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University of Arizona. (2010). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Available from: [Link]
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NIH. (2012). The Future of Butyric Acid in Industry. PMC. Available from: [Link]
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PubMed. (2014). Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. Available from: [Link]
-
MDPI. (2024). Organocatalytic Conjugate Hydroazidation and Hydrocyanation: A Metal-Free Approach to Synthetically Versatile Chiral Building Blocks. Available from: [Link]
- Google Patents. (n.d.). WO2014079926A1 - Method for preparing butanoic acid.
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ResearchGate. (n.d.). Optimization of process variables in the synthesis of butyl butyrate using acid ionic liquid as catalyst. Request PDF. Available from: [Link]
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The Journal of Organic Chemistry. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
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ResearchGate. (n.d.). Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. Request PDF. Available from: [Link]
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PubMed. (2013). Synthesis and properties of macrocyclic butanoic acid conjugates as a promising delivery formulation for the nutrition of colon. Available from: [Link]
-
NIH. (2012). Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions. Available from: [Link]
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Chemical Reviews. (2023). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Available from: [Link]
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NIH. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Available from: [Link]
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ResearchGate. (n.d.). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. Request PDF. Available from: [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available from: [Link]
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Chemical Communications. (2020). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Available from: [Link]
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Benzene
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. The following content is structured to address issues from fundamental principles to complex in-lab scenarios, ensuring scientific integrity and providing actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts and common queries regarding the Friedel-Crafts acylation of benzene and its derivatives.
Q1: Why is a stoichiometric amount of Lewis acid catalyst, like AlCl₃, required for Friedel-Crafts acylation, unlike the catalytic amounts used in alkylation?
A1: This is a critical distinction rooted in the reaction mechanism. In Friedel-Crafts acylation, the product is an aromatic ketone. The ketone's carbonyl oxygen is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1][2][3][4] This complexation effectively sequesters the catalyst, removing it from the reaction cycle.[3][5] Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent must be used to drive the reaction to completion. The complex is then hydrolyzed during the aqueous work-up to release the final ketone product.[1][6]
Q2: What is the electrophile in this reaction, and how is it generated?
A2: The key electrophile is the acylium ion (R-C≡O⁺), which is a resonance-stabilized carbocation.[7][8] It is generated in the initial step when the acylating agent (typically an acyl chloride or anhydride) reacts with the Lewis acid catalyst. The Lewis acid, such as aluminum trichloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form the highly electrophilic acylium ion and the [AlCl₄]⁻ counter-ion.[7][8][9][10]
Q3: Can I perform a Friedel-Crafts acylation on an aromatic ring that already has a substituent?
A3: Yes, but the nature of the substituent is crucial.
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy groups like -OCH₃) make the aromatic ring more nucleophilic and accelerate the reaction. These reactions often proceed with high yields.
-
Deactivating Groups: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) deactivate the ring towards electrophilic aromatic substitution.[2][5][10] Attempting acylation on a strongly deactivated ring will likely result in failure or extremely low yields.
-
Problematic Groups: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct acylation.[3][11] The lone pair of electrons on the nitrogen or oxygen will coordinate with the Lewis acid catalyst, deactivating both the catalyst and the substrate.[3][5]
Q4: Why is Friedel-Crafts acylation often preferred over alkylation for synthesizing alkylbenzenes?
A4: Friedel-Crafts acylation offers two significant advantages over alkylation:
-
No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[12][13] This allows for the synthesis of straight-chain alkylbenzenes (after a subsequent reduction step), which is not possible via direct alkylation with primary alkyl halides due to carbocation shifts.[12]
-
No Poly-substitution: The acyl group attached to the aromatic ring is electron-withdrawing and deactivates the product towards further electrophilic attack.[2][14][15] This effectively prevents the multiple substitution products that often plague Friedel-Crafts alkylation reactions.[13][15][16] The resulting ketone can then be reduced to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.[1][14][17]
Part 2: Troubleshooting Guide: Diagnosing & Solving Common Issues
This guide provides a systematic approach to resolving specific problems encountered during the experiment.
Issue 1: Low or No Product Yield
Q: My reaction yield is disappointingly low, or I've recovered only starting material. What are the most likely causes and how can I fix this?
A: Low conversion is the most common issue and can almost always be traced to one of the following critical factors. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
-
Cause A: Catalyst Deactivation by Moisture.
-
Diagnosis: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[3] Any trace of water in your reagents, solvent, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction.[5]
-
Solution: Ensure absolute anhydrous conditions. Use freshly opened bottles of anhydrous AlCl₃ and anhydrous grade solvents.[2] All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere just before use.[5]
-
-
Cause B: Insufficient Catalyst Stoichiometry.
-
Diagnosis: As discussed in FAQ 1, the ketone product forms a complex with the Lewis acid, effectively consuming it.[3][4] Using only a "catalytic" amount will result in the reaction stopping once that small amount of catalyst is complexed.
-
Solution: Use a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid relative to the limiting reagent (usually the acylating agent or the aromatic substrate).[1][2] Often, a slight excess (e.g., 1.1 to 1.3 equivalents) is recommended to ensure the reaction goes to completion.[1][18]
-
-
Cause C: Deactivated or Incompatible Aromatic Substrate.
-
Diagnosis: If your aromatic starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃), it is likely too deactivated for the reaction to proceed.[2][5][8] Similarly, if your substrate is an aniline or a phenol, it will react with the AlCl₃ catalyst directly.[3][5][11]
-
Solution: For deactivated substrates, a successful reaction may not be possible under standard conditions. For phenols and anilines, a protecting group strategy is required, or an alternative synthetic route should be considered.
-
-
Cause D: Sub-optimal Reaction Temperature or Time.
-
Diagnosis: While many acylations proceed at room temperature, some less reactive substrates may require thermal energy to overcome the activation barrier.[2][3]
-
Solution: If the reaction is sluggish at room temperature (as monitored by TLC), try gentle heating under reflux (e.g., 60°C in a solvent like dichloromethane).[19] Ensure the reaction is allowed to stir for a sufficient duration (1-3 hours is typical) until TLC analysis shows consumption of the starting material.[18]
-
Issue 2: Formation of Multiple Products or Impurities
Q: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks. What are the potential side reactions?
A: While cleaner than alkylation, side products can still form.
-
Cause A: Polyacylation.
-
Diagnosis: This is rare but can occur with highly activated aromatic rings (e.g., anisole, phenols).[2][3] The strong electron-donating nature of the initial substituent may not be fully overcome by the deactivating effect of the newly added acyl group, allowing for a second acylation.
-
Solution: Adjust the stoichiometry. Use the activated aromatic compound as the limiting reagent. Adding the aromatic substrate slowly to the mixture of the acylating agent and Lewis acid can also help maintain a low concentration of the activated species, disfavoring a second reaction.
-
-
Cause B: Impure Starting Materials.
-
Diagnosis: Impurities in the acyl chloride (e.g., residual carboxylic acid) or the aromatic substrate can lead to unexpected byproducts.
-
Solution: Ensure the purity of your reagents. If necessary, distill the acyl chloride and the aromatic substrate immediately before use.
-
-
Cause C: Regioisomer Formation.
-
Diagnosis: For substituted benzenes, acylation can lead to a mixture of ortho and para isomers. The para product is usually favored due to reduced steric hindrance, but the ortho isomer is often formed as a minor product.
-
Solution: Isomer separation is typically achieved via column chromatography or recrystallization.[2] The choice of solvent can sometimes influence regioselectivity; for instance, in the acylation of naphthalene, non-polar solvents favor alpha-substitution (kinetic product) while polar solvents favor beta-substitution (thermodynamic product).[20]
-
Part 3: Experimental Protocols & Data
Standard Protocol: Acylation of Anisole with Propionyl Chloride
This protocol is a representative example for the acylation of an activated aromatic ring and should be adapted as necessary for other substrates.[3][6]
Safety Precautions:
-
Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood.[2][21]
-
Propionyl chloride: Corrosive and a lachrymator. Use in a well-ventilated fume hood.[2][18]
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Handle with appropriate PPE.[2][18][21]
1. Reaction Setup:
- Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen or argon atmosphere. Equip it with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂).[18]
- To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane.[3]
- Cool the suspension to 0°C in an ice-water bath with stirring.[18]
2. Reagent Addition:
- In the dropping funnel, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[22] The mixture may become colored.
- Prepare a separate solution of anisole (1.0 equivalent, as the limiting reagent) in anhydrous dichloromethane.
- After the propionyl chloride addition is complete, add the anisole solution dropwise to the reaction mixture over 20-30 minutes, still at 0°C.[22]
3. Reaction Execution:
- After the anisole addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir for 1-2 hours, monitoring the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the anisole spot is no longer visible.[22]
4. Work-up and Isolation:
- In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
- Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[2][5][18] This exothermic step quenches the reaction and hydrolyzes the aluminum-ketone complex.[6]
- Transfer the entire mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.[2]
- Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[2][3]
5. Purification:
- Purify the crude 4-methoxypropiophenone by flash column chromatography or recrystallization to obtain the final product.[2]
Table 1: Reagent Stoichiometry and Solvent Guide
| Reagent/Solvent | Role | Recommended Stoichiometry (relative to limiting reagent) | Key Considerations |
| Aromatic Substrate | Nucleophile | 1.0 equivalent (if activated) or large excess (if less valuable) | Must be compatible with Lewis acids. |
| Acylating Agent | Electrophile Precursor | 1.0 - 1.1 equivalents | Typically acyl chloride or anhydride. Purity is critical. |
| Lewis Acid (e.g., AlCl₃) | Catalyst | 1.1 - 1.3 equivalents | Must be anhydrous. Stoichiometric amount is required.[3] |
| Solvent (e.g., CH₂Cl₂, CS₂, Nitrobenzene) | Reaction Medium | Sufficient for dissolution/stirring | Must be anhydrous and inert to reaction conditions. Can affect regioselectivity.[20] |
Part 4: Mechanistic & Workflow Visualizations
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Technical Support Center: Overcoming Solubility Challenges of 4-Oxo-2,4-diphenylbutanoic acid
Welcome to the technical support guide for 4-Oxo-2,4-diphenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation. This guide provides in-depth, practical solutions grounded in chemical principles to ensure the successful integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
This compound is a keto-carboxylic acid. Its molecular structure, featuring two phenyl rings, a ketone group, and a carboxylic acid moiety, dictates its solubility profile. The two phenyl rings contribute to its significant nonpolar character, making it hydrophobic ('water-fearing'). Conversely, the carboxylic acid group provides a site for hydrogen bonding and ionization, which can enhance solubility in polar solvents, particularly under specific pH conditions.[1] The molecule's relatively high melting point (typically around 114-117°C) suggests strong intermolecular forces in its solid crystalline state, which must be overcome by the solvent for dissolution to occur.[2][3]
Q2: I'm observing poor solubility of this compound in aqueous buffers for my biological assay. What is the underlying cause?
The limited solubility in neutral aqueous buffers is a direct consequence of the compound's hydrophobic nature, dominated by the two phenyl groups.[4] At neutral pH, the carboxylic acid group is only partially ionized. The non-ionized form is less polar and thus less soluble in water.[5] For a molecule to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.[6] In the case of this compound in water, the interactions between the hydrophobic parts of the molecule and water are not energetically favorable.
Q3: Which organic solvents are recommended for dissolving this compound?
Due to its structure, this compound exhibits better solubility in polar aprotic and some polar protic organic solvents. Common choices include:
-
Dimethyl Sulfoxide (DMSO) : Widely used as a solvent for compounds in biological screenings due to its strong polarity and miscibility with both water and organic phases.[7]
-
Dimethylformamide (DMF) : Another polar aprotic solvent that is effective at dissolving many organic compounds.
-
Ethanol and Methanol : These polar protic solvents can dissolve the compound, although solubility may be lower compared to DMSO or DMF.
-
Ethyl Acetate and Chloroform : The compound is slightly soluble in these less polar solvents.[2]
For most in vitro biological assays, preparing a concentrated stock solution in 100% DMSO is the standard starting point.[7][8]
Troubleshooting Guides
Issue 1: Precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer.
This is a common challenge when working with hydrophobic compounds.[9] The abrupt change in solvent polarity from a highly organic environment (DMSO) to a highly aqueous one causes the compound to crash out of solution.
The core issue is that the aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. The final concentration of DMSO in the assay is also a critical factor; higher final DMSO concentrations can help maintain solubility but may also impact the biological system under study.
1. pH Adjustment:
The solubility of carboxylic acids is highly dependent on pH.[5][][11] By increasing the pH of the aqueous buffer to a value above the compound's pKa (predicted to be around 4.53), the carboxylic acid group will be deprotonated to form a more polar and water-soluble carboxylate salt.[2][5]
-
Workflow Diagram: pH-Dependent Solubility
Caption: pH adjustment alters the ionization state and solubility.
-
Protocol: Preparing a pH-Adjusted Solution
-
Start with your aqueous buffer (e.g., PBS, TRIS).
-
While monitoring the pH, add a small amount of a base like 1 M NaOH dropwise to raise the pH to approximately 7.5-8.5.
-
Prepare a concentrated stock of this compound in DMSO (e.g., 10-50 mM).
-
Perform a serial dilution of the DMSO stock into the pH-adjusted buffer to reach your final desired concentration.
-
Visually inspect for any precipitation. A slight increase in the final DMSO concentration (e.g., up to 1-2%) might be necessary in conjunction with pH adjustment.[7]
-
2. Use of Co-solvents:
Co-solvents can be used to create a solvent mixture that is more hospitable to the compound.[][12] These agents reduce the overall polarity of the aqueous medium, preventing the compound from precipitating.
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[][13]
-
Protocol: Co-solvent Formulation
-
Prepare a primary stock solution of the compound in 100% DMSO.
-
Create an intermediate dilution in a co-solvent like ethanol or PEG 400.
-
Finally, dilute this intermediate solution into your aqueous buffer. This stepwise reduction in solvent polarity can prevent abrupt precipitation.
-
Important: Always run a vehicle control with the same final concentration of all solvents (e.g., DMSO and co-solvent) to account for any effects on your experimental system.
-
Issue 2: Inconsistent results and poor reproducibility in biological assays.
This can often be traced back to incomplete solubilization or the formation of compound aggregates in the assay medium, which can lead to variable bioavailability and underestimated activity.[8][14]
Even if visible precipitation is not observed, microscopic aggregates may form. These aggregates can scatter light, interfere with certain assay formats (e.g., fluorescence-based assays), and reduce the effective concentration of the monomeric, active compound.
1. Sonication and Vortexing:
Mechanical agitation can help break down small aggregates and ensure a more homogeneous solution.
-
Protocol: Enhancing Solubilization
-
After diluting your compound stock into the final assay buffer, vortex the solution vigorously for 30-60 seconds.
-
If available, place the solution in a bath sonicator for 5-10 minutes.[8]
-
Always prepare fresh dilutions for each experiment to avoid issues with compound degradation or precipitation over time.
-
2. Solubility Assessment:
Before proceeding with extensive biological testing, it is prudent to determine the kinetic solubility of the compound in your specific assay buffer.
-
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for determining kinetic solubility.
-
This empirical data will inform you of the maximum concentration at which the compound remains soluble in your assay conditions, preventing you from working in a concentration range prone to precipitation and variability.
Summary of Recommended Solvents and Strategies
| Strategy | Principle | Primary Solvent(s) | Best For | Considerations |
| Direct Dissolution | Solubilizing in a compatible organic solvent. | DMSO, DMF | Preparing high-concentration stock solutions. | Potential for precipitation upon aqueous dilution. Solvent may have biological effects. |
| pH Adjustment | Increasing polarity by forming a carboxylate salt. | Aqueous Buffers (pH > 7.5) | Aqueous-based assays where the compound is the free acid. | Compound must be stable at higher pH. Buffer capacity is important. |
| Co-solvency | Reducing the polarity of the aqueous medium.[] | Ethanol, PEG 400, Propylene Glycol | Formulations where pH adjustment is not feasible or sufficient. | Vehicle controls are critical. Co-solvents can have their own biological effects.[13] |
References
- World Pharma Today.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2025).
- European Medicines Agency. (2010).
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- BOC Sciences.
- Vulcanchem. 4-Oxo-4-phenoxybutanoic acid - 6311-68-8.
- Riekes, M. K., et al. (2018).
- University of British Columbia. (2023). Solubility of Organic Compounds.
- Dahlin, J. L., et al. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 10(7), 715-732.
- ChemBK. 4-OXO-4-PHENYLBUTANOIC ACID.
- Thorsteinn, L., & Friðriksson, E. K. (2000). The effect of different pH-adjusting acids on the aqueous solubility of a lipophilic drug, carvedilol. AAPS PharmSciTech, 1(4), 31.
- BenchChem. (2025). Overcoming solubility issues of D-Xylaric acid in organic solvents.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69732, 2-Oxo-4-phenylbutyric acid.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- Biosynth. 2,4-Dioxo-4-phenylbutanoic acid | 5817-92-5.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 493418, 2,4-Dioxo-4-phenylbutanoic acid.
- The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.
- LibreTexts. (2019). 4.4 Solubility.
- ChemScene. 2-Oxo-4-phenylbutanoic acid | 710-11-2.
- Cheméo. Chemical Properties of 4-Oxo-4-phenylbutyric acid, tetradecyl ester.
- LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
- Organic Chemistry Portal.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67009569, 4-Oxo-4-phenylbutanoic acid hydrochloride.
- Organic Chemistry Tutor.
- Apollo Scientific. 2051-95-8 Cas No. | 4-Oxo-4-phenylbutanoic acid.
- Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
- YouTube. (2018). Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222.
- YouTube. (2022).
- Journal of the American Chemical Society. (2011). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic.
- University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- ResearchGate. (2014).
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Butanoic Acids
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of butanoic acid and other short-chain fatty acids. As your virtual Senior Application Scientist, I will provide in-depth, experience-driven insights to not only solve these common chromatographic problems but also to empower you with a deeper understanding of the underlying principles.
Our approach is rooted in scientific integrity. Every recommendation is explained from a mechanistic standpoint, ensuring that you are not just following steps but are making informed decisions to develop robust and reliable analytical methods.
Troubleshooting Guide: From Symptom to Solution
This section is structured to help you diagnose the root cause of peak tailing in a logical sequence, starting from the most common and easily addressable issues.
Initial Assessment: Is it a System-Wide or Analyte-Specific Problem?
The first crucial step is to determine the scope of the problem. Observe your chromatogram closely.
-
Scenario 1: All peaks in the chromatogram are tailing. This generally points to a physical issue within the HPLC system or a problem with the column's physical integrity.[1][2]
-
Scenario 2: Only the butanoic acid peak (and perhaps other polar/acidic analytes) is tailing. This strongly suggests a chemical interaction between your analyte and the stationary phase.[1]
The following troubleshooting workflow will guide you through resolving both scenarios.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My butanoic acid peak is tailing severely, but other non-polar compounds in my sample look fine. What's the most likely cause?
A1: This is a classic case of secondary retention mechanisms, specifically interactions between your acidic analyte and the stationary phase.[3][4] Butanoic acid, with a pKa of approximately 4.82, can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18).[5][6][7]
The Chemistry Behind the Tailing:
At a mobile phase pH near or above the pKa of butanoic acid (4.82), a significant portion of the analyte exists in its ionized (deprotonated) carboxylate form (CH₃CH₂CH₂COO⁻).[8][9] Simultaneously, at pH levels above ~3.5, some of the surface silanol groups on the silica packing can also be ionized (SiO⁻).[10][11] This leads to two undesirable interactions:
-
Hydrogen Bonding: The protonated (neutral) form of butanoic acid can form strong hydrogen bonds with the silanol groups.
-
Ion-Exchange: The negatively charged carboxylate can interact with any positively charged sites on the silica surface, which can be exacerbated by trace metal contaminants in the silica matrix.[12]
These secondary interactions are stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.[12][13]
Caption: Mechanism of secondary silanol interaction leading to peak tailing.
Q2: How can I fix peak tailing caused by these secondary interactions with butanoic acid?
A2: The primary strategy is to suppress the ionization of both the butanoic acid and the surface silanols. This can be achieved through careful control of the mobile phase pH.[3][12][14]
The "Two pH Unit" Rule:
A robust method should have a mobile phase pH that is at least 2 units below the pKa of your acidic analyte.[14][15][16] For butanoic acid (pKa ≈ 4.82), this means you should aim for a mobile phase pH of ≤ 2.8.
| Analyte | pKa | Recommended Mobile Phase pH | Rationale |
| Butanoic Acid | ~4.82 | pH 2.5 - 2.8 | Ensures butanoic acid is fully protonated (neutral), minimizing secondary interactions and maximizing hydrophobic retention.[11][16][17] |
At this low pH, two critical things happen:
-
Analyte: The equilibrium for butanoic acid is pushed almost entirely to its neutral, protonated form (R-COOH), which interacts more consistently with the C18 stationary phase.[9]
-
Stationary Phase: The vast majority of surface silanol groups are also protonated (Si-OH), making them much less active and less likely to engage in strong secondary interactions.[3][18]
Experimental Protocol: Preparing an Acidified Mobile Phase
-
Reagent Selection: Use high-purity (HPLC or LC-MS grade) water, organic solvent (e.g., acetonitrile or methanol), and a suitable acidifier. Formic acid and trifluoroacetic acid (TFA) are common choices.
-
Aqueous Phase Preparation (e.g., 0.1% Formic Acid):
-
Measure 999 mL of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1 mL of high-purity formic acid.
-
Important: Always add acid to water.
-
-
pH Measurement: Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. This ensures reproducibility.[15]
-
Solvent Mixing & Degassing: Mix the aqueous and organic phases in the desired ratio (e.g., 70:30 Water:Acetonitrile). Degas the final mobile phase thoroughly using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump.
Q3: I've lowered the pH with formic acid, but I still see some tailing. What's my next step?
A3: While lowering the pH is the most effective step, sometimes it's not enough, especially with older "Type A" silica columns that have higher silanol activity.[12] Here are the next-level solutions:
1. Use a Stronger Acid Modifier like Trifluoroacetic Acid (TFA):
TFA is a stronger acid than formic acid and is more effective at protonating surface silanols.[19][20] A typical concentration of 0.1% TFA in the mobile phase will lower the pH to around 2.0.[19][21] Additionally, TFA acts as an ion-pairing agent. The trifluoroacetate anion can form an ion pair with any remaining positively charged sites on the peptide, effectively masking them and further improving peak shape.[22][23]
Caution: TFA can cause ion suppression in mass spectrometry (MS) detectors and can be difficult to remove from the system.[21] It is ideal for UV detection but should be used with caution for LC-MS applications.[21]
2. Select a Modern, End-Capped Column:
Modern HPLC columns are often "end-capped." This is a chemical process where the most accessible residual silanol groups are reacted with a small, inert silane (like trimethylchlorosilane) to convert them into much less polar groups.[3][24]
| Column Type | Description | Suitability for Butanoic Acid |
| Standard (Non-End-Capped) | Higher residual silanol activity. | Prone to peak tailing for acidic compounds. |
| End-Capped (e.g., "BDS", "Type B" Silica) | Silanol groups are chemically deactivated.[24] | Highly Recommended. Significantly reduces peak tailing by minimizing secondary interaction sites.[12][14] |
| Hybrid Particle (e.g., Organo-silica) | Incorporates carbon into the silica structure, reducing the overall concentration of surface silanols.[25] | Excellent Choice. Offers good peak shape and enhanced pH stability. |
3. Increase Mobile Phase Buffer Strength:
If you are using a buffer (like a phosphate or acetate buffer) instead of just an acidifier, increasing its concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape.[24] The higher concentration of buffer ions can help to saturate the active silanol sites, effectively out-competing the butanoic acid for these secondary interaction points.
Q4: All of my peaks, not just butanoic acid, are tailing. What should I check?
A4: This indicates a physical or system-wide problem, not a chemical one.[1] The issue is likely occurring before the separation even begins.
Troubleshooting System-Wide Tailing:
-
Check for a Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH).[18][26] This creates a disruption in the flow path, causing all peaks to broaden and tail.
-
Solution: First, try reversing and flushing the column (if the manufacturer permits).[1] If this doesn't work, the column likely needs to be replaced. Using a guard column can help protect the analytical column and extend its life.
-
-
Inspect for a Blocked Frit: Particulate matter from unfiltered samples or wear from pump seals can clog the inlet frit of the column.[1][27] This disrupts the uniform flow of the sample onto the column head.
-
Minimize Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and tailing, especially for early-eluting peaks.[1][10]
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Butanoic Acid - Structure, Properties, Uses. Turito. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]
-
YMC looks at use of TFA in HPLC applications. Laboratory Talk. [Link]
-
TROUBLESHOOTING GUIDE – HPLC. Crawford Scientific. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
pKa of which compound is very close to pKa of Butanoic acid? Filo. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid? Study.com. [Link]
-
Common Causes Of Peak Tailing in Chromatography. Alwsci. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit. [Link]
-
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters. [Link]
-
The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. [Link]
-
I'd like to get simply methods to determinate short chain volatile fatty acid in HPLC? ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Knauer. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]
-
HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]
-
Mobile phase for determination of butyric acid by HPLC? ResearchGate. [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. [Link]
-
Butyric acid. Wikipedia. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]
-
Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. PubMed. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]
- 6. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]
- 7. homework.study.com [homework.study.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
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- 11. agilent.com [agilent.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. lctsbible.com [lctsbible.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. biotage.com [biotage.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
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- 20. chromatographytoday.com [chromatographytoday.com]
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- 22. YMC looks at use of TFA in HPLC applications | Laboratory Talk [laboratorytalk.com]
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- 26. waters.com [waters.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 4-Oxo-2,4-diphenylbutanoic Acid
Welcome to the technical support center for the synthesis of 4-Oxo-2,4-diphenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this valuable compound. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes and ensure the integrity of your results.
I. Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves a base-catalyzed Michael addition reaction. This approach typically utilizes ethyl benzoylacetate as the Michael donor and a chalcone derivative (1,3-diphenyl-2-propen-1-one) or a cinnamate derivative as the Michael acceptor. The resulting diester intermediate is then subjected to hydrolysis and decarboxylation to yield the final product.
Below is a workflow diagram illustrating the key stages of this synthesis.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Low or No Yield of the Michael Adduct
Q1: I am observing a very low conversion of my starting materials in the Michael addition step. What are the likely causes?
A1: Low conversion in a Michael addition can be attributed to several factors. The primary areas to investigate are the reactivity of your nucleophile (the enolate of ethyl benzoylacetate), the choice and quality of the base, and the reaction conditions.
-
Inefficient Enolate Formation: The enolate of ethyl benzoylacetate is the key nucleophile. Its formation is dependent on the strength and stoichiometry of the base used. A weak base may not deprotonate the ethyl benzoylacetate effectively, leading to a low concentration of the active nucleophile.[1]
-
Inactive Catalyst: The base catalyst, often sodium ethoxide, can be deactivated by moisture. It is crucial to use anhydrous conditions and freshly prepared or high-quality commercial-grade base.
-
Steric Hindrance: While not typically a major issue with these reactants, bulky substituents on either the ethyl benzoylacetate or the chalcone derivative could sterically hinder the approach of the nucleophile.
-
Reversibility of the Reaction: The Michael addition is a reversible reaction. If the thermodynamic equilibrium favors the starting materials under your reaction conditions, the yield of the product will be low.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a stoichiometric amount of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions. | A stoichiometric amount of base is often necessary to drive the equilibrium towards the product by ensuring complete formation of the enolate. Anhydrous conditions prevent the base from being quenched by water. |
| Solvent | Use a dry, aprotic solvent such as ethanol (for NaOEt) or tetrahydrofuran (THF) (for NaH). | Aprotic solvents prevent protonation of the enolate intermediate, thus maintaining its nucleophilicity. |
| Temperature | While many Michael additions proceed at room temperature, gentle heating may be required to overcome the activation energy barrier. However, excessive heat can promote the retro-Michael reaction. Optimization is key. | Temperature control is critical for balancing the forward and reverse reaction rates. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Insufficient reaction time will lead to incomplete conversion, while excessively long times can lead to side product formation. |
Formation of Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the most common side reactions?
A2: The formation of side products is a common challenge. The most likely culprits are self-condensation reactions and competing 1,2-addition.
-
Self-Condensation of Ethyl Benzoylacetate: In the presence of a strong base, ethyl benzoylacetate can undergo self-condensation (a Claisen condensation) to form a dimeric β-keto ester.
-
Self-Condensation of Chalcone: Although less common, the chalcone can potentially undergo polymerization or other side reactions under strongly basic conditions.
-
1,2-Addition vs. 1,4-Addition (Michael Addition): The chalcone has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). While the desired reaction is the 1,4-addition (Michael addition), a competing 1,2-addition to the carbonyl group can occur, especially with more reactive, "harder" nucleophiles.[1] The enolate of ethyl benzoylacetate is a "soft" nucleophile, which generally favors 1,4-addition. However, reaction conditions can influence this selectivity.
Minimizing Side Reactions:
| Side Reaction | Preventative Measure | Explanation |
| Self-Condensation | Add the base to the mixture of the Michael donor and acceptor, or add the Michael donor slowly to the mixture of the acceptor and the base. | This helps to ensure that the enolate reacts with the Michael acceptor as soon as it is formed, minimizing its concentration and the likelihood of self-condensation. |
| 1,2-Addition | Use a "soft" base and aprotic solvent. Lowering the reaction temperature can also favor the thermodynamically more stable 1,4-adduct. | These conditions favor the formation of the "softer" enolate and promote the desired conjugate addition pathway. |
Issues with Hydrolysis and Decarboxylation
Q3: The hydrolysis of the diester intermediate is incomplete, or I am seeing unexpected byproducts after the decarboxylation step.
A3: Incomplete hydrolysis or side reactions during decarboxylation can significantly impact the final yield and purity.
-
Incomplete Hydrolysis: Both ester groups need to be hydrolyzed to the corresponding carboxylic acids before decarboxylation can occur efficiently. Insufficient reaction time, temperature, or concentration of the acid or base used for hydrolysis can lead to incomplete conversion.
-
Side Reactions during Decarboxylation: The β-keto acid intermediate is prone to decarboxylation upon heating. If the hydrolysis is performed under harsh acidic or basic conditions, other acid or base-sensitive functional groups in the molecule could be affected. For instance, very strong acid and high temperatures could lead to dehydration or other rearrangements.
Troubleshooting Hydrolysis and Decarboxylation:
| Problem | Solution | Rationale |
| Incomplete Hydrolysis | Increase the reaction time or temperature for the hydrolysis step. Ensure a sufficient excess of the acid or base catalyst is used. Monitor the reaction by TLC until the starting diester is fully consumed. | Driving the hydrolysis to completion is essential for obtaining a good yield of the final product. |
| Side Products from Decarboxylation | Perform the decarboxylation under milder conditions. After hydrolysis and acidification, gently heating the solution is often sufficient to induce decarboxylation. Avoid excessively high temperatures or prolonged heating. | The β-keto acid intermediate is thermally unstable and decarboxylates readily. Harsh conditions are often unnecessary and can be detrimental. |
III. Detailed Experimental Protocols
The following protocols are provided as a general guide. Optimization may be necessary based on the specific substrates and laboratory conditions.
Protocol 1: Synthesis of Ethyl 4-Oxo-2,4-diphenylbutanoate (Michael Adduct)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add ethyl benzoylacetate (1 equivalent) dropwise with stirring. After the addition is complete, add a solution of chalcone (1 equivalent) in anhydrous ethanol dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (e.g., to 50°C) may be required to initiate or complete the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude ethyl 4-oxo-2,4-diphenylbutanoate can be purified by recrystallization from ethanol.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: In a round-bottom flask, dissolve the crude ethyl 4-oxo-2,4-diphenylbutanoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic (pH ~2). Gently heat the acidified mixture (e.g., to 60-80°C) until the evolution of carbon dioxide ceases.
-
Isolation: Cool the mixture in an ice bath to precipitate the crude this compound. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
IV. Visualization of Key Mechanisms
Understanding the reaction mechanisms is crucial for effective troubleshooting.
Mechanism of Michael Addition
Caption: Key steps in the base-catalyzed Michael addition.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the Michael addition step.
V. References
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). (2013). Royal Society of Chemistry.
-
CRC Handbook of Chemistry and Physics (103rd ed.). (2022). CRC Press.
-
Knoevenagel Condensation Guide | PDF | Chemical Reactions | Organic Chemistry - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
Method Refinement for the Kinetic Study of 4-Oxo-Acid Oxidation: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the kinetic analysis of 4-oxo-acid oxidation. Our goal is to provide you with refined methodologies, field-proven insights, and robust troubleshooting strategies to enhance the accuracy and reproducibility of your experiments. The oxidation of 4-oxo-acids is a critical reaction in both synthetic chemistry and metabolic studies, and a precise understanding of its kinetics is paramount for mechanistic elucidation and process optimization.
This document moves beyond standard protocols to address the nuanced challenges you may encounter, explaining the causality behind experimental choices to empower you with a deeper understanding of your kinetic systems.
Part 1: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses specific problems encountered during the kinetic analysis of 4-oxo-acid oxidation, presented in a direct question-and-answer format.
Question: My observed reaction rates are inconsistent and suffer from poor reproducibility. What are the likely causes?
Answer: Poor reproducibility is one of the most common frustrations in kinetic studies. The root cause often lies in a few key experimental variables that have not been sufficiently controlled.[1]
-
Thermal Fluctuations: Chemical reaction rates are highly sensitive to temperature, as described by the Arrhenius equation. A minor fluctuation of even ±0.5 °C can significantly alter the rate constant.[2]
-
Solution: Always use a thermostatically controlled water bath or a cuvette holder with precise temperature regulation (e.g., a Peltier system) for your reaction vessel.[3][4] Ensure all reactant solutions are pre-incubated at the target temperature for a sufficient time (typically 20-30 minutes) to reach thermal equilibrium before mixing.
-
-
Reagent Instability & Purity: The oxidant or the 4-oxo-acid substrate may degrade over time, especially in solution. Impurities in reagents can act as catalysts or inhibitors, leading to variable rates.
-
Solution: Prepare fresh solutions of reactants daily, particularly the oxidizing agent (e.g., N-halo compounds, permanganate).[3] Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light). Verify the purity of your 4-oxo-acid substrate; recrystallization or purification by chromatography may be necessary.
-
-
Inaccurate Reagent Delivery: Small volumetric errors during the addition of reactants, especially the one used in the lowest concentration (the limiting reagent), will lead to significant variations in the observed rate.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique. For high-precision work, consider using automated injection systems or gas-tight syringes. Perform replicate experiments to assess the precision of your measurements.
-
-
Variable pH: Many oxidation reactions are acid- or base-catalyzed.[3][5][6] Minor shifts in the pH of the reaction medium can dramatically affect the rate.
-
Solution: Employ a suitable buffer system to maintain a constant pH throughout the reaction. Ensure the buffer has sufficient capacity and does not participate in the reaction itself.
-
Question: I'm observing a high or drifting baseline in my spectrophotometric assay. How can I correct this?
Answer: A stable baseline is critical for accurate spectrophotometric rate determination. A high or drifting signal often points to issues with the instrument, the cuvette, or the sample itself.[7][8]
-
Instrument Warm-up: The lamp source in a spectrophotometer requires time to stabilize its energy output.[8]
-
Solution: Always allow the spectrophotometer to warm up for the manufacturer-recommended time, typically 20-30 minutes, before taking any measurements.[8]
-
-
Cuvette Mismatch or Contamination: Scratches, fingerprints, or residual contaminants on the cuvette's optical surfaces will scatter light and cause erroneous absorbance readings.[7][8] Using different cuvettes for the blank and the sample can also introduce error.
-
Sample Turbidity or Precipitation: The formation of a precipitate or the presence of suspended particles in the solution will cause light scattering, leading to a false high absorbance that may change over time.
-
Side Reactions or Oxidant Decomposition: The oxidizing agent itself might be unstable under the experimental conditions and decompose, causing a change in absorbance unrelated to the oxidation of the 4-oxo-acid.
-
Solution: Run a control experiment containing all components except the 4-oxo-acid substrate. Monitor the absorbance over time. If a significant drift is observed, the conditions may need to be modified (e.g., changing pH, temperature, or oxidant).
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common procedural and theoretical questions related to the kinetic study of 4-oxo-acid oxidation.
1. How do I determine the optimal wavelength (λ_max) for monitoring the reaction? To determine the optimal wavelength, you need to identify a wavelength where the change in absorbance is maximal and where only one of the species (a reactant or a product) absorbs significantly.
-
Step 1: Record the absorbance spectra of the 4-oxo-acid and the oxidizing agent separately in the reaction buffer.
-
Step 2: Record the absorbance spectrum of the final reaction mixture after the reaction has gone to completion.
-
Step 3: Overlay the spectra. The ideal λ_max is a wavelength where there is a large difference in absorbance between the initial reactants and the final products. Often, the disappearance of the oxidant is monitored. Choose a wavelength where the oxidant has a strong absorbance, but the substrate and products have minimal absorbance.
2. What are pseudo-first-order conditions and why are they used? Pseudo-first-order conditions are established by using a large excess (typically 10-fold or greater) of one reactant over the other. For example, if the rate law is Rate = k[4-oxo-acid][Oxidant], and the [4-oxo-acid] is in large excess, its concentration will remain effectively constant throughout the reaction. The rate law then simplifies to Rate = k'[Oxidant], where k' = k[4-oxo-acid]. This simplification makes the data analysis much more straightforward, as the reaction will appear to follow first-order kinetics.[3] By determining k' at several different excess concentrations of the 4-oxo-acid, you can then plot k' versus [4-oxo-acid] to determine the true second-order rate constant, k.
3. What is the significance of the enol form in 4-oxo-acid oxidation? In acidic media, 4-oxo-acids can undergo enolization, where a proton is removed from the carbon adjacent to the keto group, forming a C=C double bond with an associated -OH group. This enol form is often the reactive species that is attacked by the oxidant.[3] The rate of enolization can sometimes be the rate-determining step of the overall oxidation.[5]
-
How to test for it: The rate of enolization can be independently measured using a bromination method.[5] If the rate of oxidation is found to be independent of the oxidant concentration but dependent on the acid and substrate concentrations, it strongly suggests that enolization is the rate-limiting step.
4. How can I be sure my reaction is not influenced by free-radical mechanisms? Some oxidation reactions can proceed via free-radical pathways.
-
Test for Free Radicals: The presence of free radicals can be tested by adding a radical scavenger, such as acrylonitrile or acrylamide, to the reaction mixture. If the reaction rate is significantly inhibited or if polymerization of the scavenger is observed, it indicates the involvement of free radicals.[5][9]
Part 3: Refined Experimental Protocol - A Self-Validating System
This protocol describes a robust method for studying the kinetics of 4-oxo-4-phenylbutanoic acid oxidation by an N-halo compound (e.g., N-chlorosaccharin) using UV-Vis spectrophotometry under pseudo-first-order conditions.
1. Reagent and Equipment Preparation
-
Spectrophotometer: UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Reagents:
-
4-oxo-4-phenylbutanoic acid (Substrate, S1)
-
N-Chlorosaccharin (Oxidant, NCSA)
-
Perchloric Acid (Acid Catalyst, HClO₄)
-
Sodium Perchlorate (to maintain constant ionic strength, NaClO₄)
-
Solvent: Acetic Acid and Double Distilled Water
-
-
Stock Solutions:
-
Prepare a stock solution of S1 in purified acetic acid.
-
Prepare a fresh aqueous stock solution of NCSA daily and store it in a dark bottle to prevent photochemical decomposition.
-
Prepare aqueous stock solutions of HClO₄ and NaClO₄.
-
Table 1: Example Solution Compositions for a Kinetic Run
| Component | Stock Concentration | Volume to add (µL) | Final Concentration in 3 mL |
| 4-oxo-acid (S1) | 0.1 M | 300 | 0.01 M |
| NCSA | 0.01 M | 30 | 0.0001 M |
| HClO₄ | 1.0 M | 300 | 0.1 M |
| NaClO₄ | 1.0 M | 150 | 0.05 M |
| Acetic Acid | 100% | 1500 | 50% (v/v) |
| Double Distilled H₂O | - | 720 | 50% (v/v) |
2. Step-by-Step Experimental Workflow
-
Instrument Setup: Turn on the spectrophotometer and its lamp. Allow a 30-minute warm-up period. Set the desired temperature (e.g., 303 K) for the cuvette holder.
-
Wavelength Determination: Scan the NCSA solution to find its λ_max. Set the instrument to kinetic mode to monitor absorbance at this wavelength.
-
Blank Measurement: Pipette all reagents except the NCSA into a quartz cuvette. This includes the substrate, acid, NaClO₄, acetic acid, and water. Place the cuvette in the holder, allow it to equilibrate for 5 minutes, and then zero the instrument (autozero/blank).
-
Reaction Initiation: Remove the cuvette. To initiate the reaction, precisely add the required volume of the temperature-equilibrated NCSA stock solution.
-
Data Acquisition: Quickly cap the cuvette with parafilm, invert twice to mix, wipe the optical surfaces, and immediately place it back into the spectrophotometer. Start the kinetic measurement immediately.
-
Data Collection: Record the absorbance at fixed time intervals until the reaction is at least 85-90% complete (i.e., the absorbance reading becomes stable).[9]
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is: ln(A_t - A_∞) = -k't + ln(A_0 - A_∞), where A_t is absorbance at time t, A_∞ is the final absorbance, A_0 is the initial absorbance, and k' is the pseudo-first-order rate constant.
-
Plot ln(A_t - A_∞) versus time (t). The plot should be a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
3. System Validation Checks
-
Reproducibility: Repeat each kinetic run at least three times to ensure the calculated rate constants are within an acceptable error margin (e.g., ±5%).
-
Order of Reaction: Systematically vary the initial concentrations of the 4-oxo-acid, oxidant, and acid catalyst (one at a time, keeping others constant) to determine the order of reaction with respect to each component.[3][5]
-
Ionic Strength Effect: Perform kinetic runs at different concentrations of NaClO₄ while keeping the concentrations of all other reactants constant. A negligible change in rate indicates that the reacting species are neutral molecules or that an ion and a neutral molecule are involved.[6]
Part 4: Visualization of Workflow and Mechanism
Visual aids are indispensable for understanding complex processes. The following diagrams illustrate the experimental workflow and a plausible reaction mechanism.
Caption: General experimental workflow for a kinetic study.
Caption: Plausible mechanism involving rate-limiting enolization.
References
-
Brainly.com. (2024). What are the major sources of error in a chemical kinetics experiment? Retrieved from [Link]
- Jayachandran, J., et al. (n.d.). Kinetics of Oxidation of 4-Oxoacids by N-Chlorosaccharin in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
-
Manoharan, G. & Elavarasan, M. (2012). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry, 28(2), 855-862. Retrieved from [Link]
-
Blackmond, D. G. (2020). Best Practices for the Collection of Robust Time Course Reaction Profiles for Kinetic Studies. ACS Catalysis, 10(18), 10641-10651. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Kinetic and Thermodynamic Study for the Oxidation of. Retrieved from [Link]
-
Anbarasan, R., et al. (2012). Kinetics and Mechanism of Oxidation of Substituted 4-Oxoacids by N-Bromosaccharin. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
-
Science Projects. (n.d.). Kinetics Experiments. Retrieved from [Link]
-
Jayachandran, J., et al. (2009). Kinetics of Oxidation of 4-Oxoacids by N-Chlorosaccharin in Aqueous Acetic Acid Medium. ResearchGate. Retrieved from [Link]
-
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Retrieved from [Link]
-
Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis? Retrieved from [Link]
-
University of Lagos. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING. Retrieved from [Link]
-
Bluefield Esports. (n.d.). advanced reaction kinetics analysis. Retrieved from [Link]
-
MDPI. (2021). Kinetic Modeling of Advanced Oxidation Processes Using Microreactors: Challenges and Opportunities for Scale-Up. Retrieved from [Link]
-
Khan Academy. (n.d.). Kinetics | AP®︎/College Chemistry | Science. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS. Retrieved from [Link]
-
Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]
-
Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 1.E: Kinetics (Practice Problems with Answers). Retrieved from [Link]
-
Stack Exchange. (2021). How to troubleshoot absorbance analysis when readings fluctuate. Retrieved from [Link]
-
PubMed. (2007). Kinetics and mechanism of oxidation reactions of porphyrin-iron(IV)-oxo intermediates. Retrieved from [Link]
-
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
NIH. (n.d.). Kinetics and Mechanism of Oxidation Reactions of Porphyrin-Iron(IV)-Oxo Intermediates. Retrieved from [Link]
-
NIH. (n.d.). A general method for the estimation of α-keto-acids, and its application to α-keto-acid metabolism in pigeon brain. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]
-
PubMed. (2024). A ketogenic diet lowers myocardial fatty acid oxidation but does not affect oxygen consumption: a study in overweight humans. Retrieved from [Link]
-
YouTube. (2022). organic chemistry review - common oxidizing agents. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) A kinetic study of the oxidation of hydroxamic acids by compounds I and II of horseradish peroxidase: Effect of transition metal ions. Retrieved from [Link]
-
Journal of Physical Science. (2023). A Kinetic Study of Oxidation of New [Co(L)2(H2O)2] Complex by N-bromosuccinimide (NBS). Retrieved from [Link]
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strategies to minimize impurities in 4-Oxo-2,4-diphenylbutanoic acid production
Technical Support Center: 4-Oxo-2,4-diphenylbutanoic Acid Production
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a valuable keto-acid intermediate in pharmaceutical research and development. Its synthesis, most commonly achieved via a Friedel-Crafts acylation of benzene with succinic anhydride, is a robust and well-established method.[1][2] However, the very nature of this electrophilic aromatic substitution reaction presents inherent challenges in controlling purity.[3] Side reactions, incomplete conversions, and difficult-to-remove process residuals can lead to product contamination, compromising downstream applications and impacting yield and reproducibility.
This guide is designed to serve as a dedicated technical resource for researchers, chemists, and process development professionals. It provides a structured approach to troubleshooting common purity issues encountered during the synthesis of this compound. By understanding the mechanistic origins of impurities, you can strategically refine your reaction and purification protocols to achieve a final product of the highest quality.
Section 1: Understanding the Reaction Landscape and Impurity Formation
The primary synthesis route involves the reaction of benzene and succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the benzene ring.[4][5]
While the desired product is the mono-acylated keto acid, several competing reactions and factors can lead to the formation of impurities.
Caption: Key pathways in the Friedel-Crafts synthesis of this compound.
Common Impurities and Their Origins:
| Impurity Class | Specific Examples | Mechanistic Origin | Recommended Analytical Detection |
| Unreacted Starting Materials | Benzene, Succinic Anhydride | Incomplete reaction due to insufficient reaction time, low temperature, or poor catalyst activity. | GC-MS (for Benzene), HPLC, ¹H NMR |
| Poly-acylated Byproducts | Di-acylated benzene derivatives | The product, an aryl ketone, is less reactive than benzene but can still undergo a second acylation under forcing conditions or if local concentrations of the acylium ion are high.[3] | HPLC, LC-MS, ¹H NMR |
| Catalyst & Workup Residues | Aluminum salts, residual acids | Hydrolysis of the AlCl₃ catalyst during aqueous workup. Incomplete neutralization. | ICP-MS (for Aluminum), pH testing |
| Solvent Residues | Dichloromethane, Nitrobenzene (if used as solvent) | Incomplete removal during evaporation/distillation. | GC-MS, ¹H NMR |
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Q1: My final product shows a persistent peak for succinic anhydride/acid in the HPLC analysis. How can I remove it?
Plausible Cause: This is a common issue arising from either incomplete reaction or, more frequently, from the hydrolysis of unreacted succinic anhydride during the aqueous workup. Succinic acid, being a dicarboxylic acid, can be particularly challenging to separate from the desired keto-acid product due to similar polarities.
Troubleshooting Protocol:
-
Confirm the Impurity: Use a co-injection on your HPLC system with an authentic sample of succinic acid to confirm peak identity.
-
Employ a Bicarbonate Wash: The key to separation lies in the difference in acidity (pKa) between the monocarboxylic product and the dicarboxylic impurity.
-
Step 1: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Prepare a dilute (5-10%) aqueous solution of sodium bicarbonate (NaHCO₃).
-
Step 3: Wash the organic layer with the bicarbonate solution. The more acidic succinic acid will be preferentially deprotonated and extracted into the aqueous phase, while the less acidic product remains in the organic layer. Perform multiple small washes rather than one large one for better efficiency.
-
Step 4: Monitor the aqueous washes by TLC or a quick acidification and extraction to see when the impurity is fully removed.
-
Step 5: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Preventive Strategy: Ensure the reaction goes to completion by optimizing the stoichiometry. A slight excess of benzene and AlCl₃ relative to succinic anhydride can help drive the reaction forward.
Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is a di-acylated species. How can I prevent its formation?
Plausible Cause: The formation of di-acylated products occurs when the mono-acylated product competes with benzene for the acylium ion electrophile.[3] Although the acyl group is deactivating, this side reaction can become significant under certain conditions.
Preventive Strategies:
-
Control Reactant Stoichiometry: Use a large excess of benzene. Benzene should act as both the reactant and the solvent. This ensures that the concentration of benzene is significantly higher than the product at all times, making the reaction of the acylium ion with benzene statistically far more likely.
-
Temperature Management: Maintain a low to moderate reaction temperature (e.g., 0-25 °C). Higher temperatures can provide the activation energy needed for the less favorable second acylation to occur.
-
Mode of Addition: Add the succinic anhydride (or a solution of it in a co-solvent) slowly to the mixture of benzene and AlCl₃. This maintains a low concentration of the acylium ion, minimizing its chance to react with the product.
Purification Protocol: If di-acylated products have already formed, they can typically be separated by:
-
Recrystallization: These byproducts are often less polar and may have different solubility profiles. Experiment with solvent systems like toluene, ethanol/water, or acetic acid/water.[6]
-
Column Chromatography: For high-purity requirements, silica gel chromatography using a gradient elution (e.g., hexanes/ethyl acetate with a small amount of acetic acid) can effectively separate the mono- and di-acylated products.
Q3: The isolated product is an intractable oil or fails to crystallize properly. What are the likely causes and solutions?
Plausible Causes:
-
Presence of Multiple Impurities: A mixture of compounds (e.g., starting materials, byproducts) will often lead to melting point depression and prevent the formation of a stable crystal lattice.
-
Residual Solvent: Trapped solvent can disrupt crystallization.
-
Incorrect pH: The product is a carboxylic acid. If the pH during workup and isolation is too high, it may remain as a salt, which is often more soluble.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting crystallization issues.
Detailed Steps:
-
Assess Purity: First, obtain an analytical spectrum (HPLC or NMR) of the crude oil to identify the nature and level of impurities.[7][8]
-
Pre-Purification: If significant impurities are present, perform the appropriate workup as described in Q1 and Q2.
-
Solvent Removal: Ensure all extraction solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum.
-
Recrystallization Protocol:
-
Select an appropriate solvent. For keto acids, common choices include ethanol/water, acetic acid/water, or toluene.[6] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolve the oil in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to oiling out.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize yield.
-
Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best analytical method for routine purity checks of this compound? A: For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 210 nm or 254 nm) is the method of choice.[9] It offers excellent separation of the starting materials, product, and common byproducts, allowing for accurate quantification.[8][10] For structural confirmation and identification of unknown impurities, ¹H NMR and LC-MS are indispensable.[7][11]
Q: How should the purified this compound be stored? A: As a solid, the compound is relatively stable. It should be stored in a well-sealed container, protected from light, at cool to room temperature (10-25°C is often recommended).[12] Storing it in a desiccator can prevent moisture absorption, which is good practice for any high-purity organic solid.
Q: Can I use a different Lewis acid instead of AlCl₃? A: Yes, other Lewis acids like FeCl₃, SnCl₄, or solid acid catalysts (e.g., zeolites) can be used for Friedel-Crafts reactions.[13] However, AlCl₃ is the most common and often the most reactive catalyst for this specific transformation with succinic anhydride.[14] Switching catalysts will require re-optimization of the reaction conditions (temperature, time, stoichiometry) and may lead to a different impurity profile.
Q: My reaction workup involves quenching with ice/water, and it's very exothermic and difficult to control. Are there better methods? A: The quench of a large-scale Friedel-Crafts reaction is notoriously energetic. A safer and more controlled method is a "reverse quench."
-
Protocol: Prepare a stirred vessel containing a mixture of crushed ice and dilute HCl. Slowly and carefully transfer the reaction mixture (via cannula or dropping funnel) into the vigorously stirred quench solution. This ensures that the water/acid is always in excess, helping to dissipate the heat more effectively and safely hydrolyze the aluminum complexes.
References
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Organic Acid Analysis. ResearchGate. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
- Method of producing keto acids.
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Kerboodle. [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]
-
Mechanochemical Friedel–Crafts acylations. National Institutes of Health (NIH). [Link]
- Synthesis of 4-phenylbutyric acid.
-
L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Butanoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel butanoic acid derivatives. We move beyond simplistic protocols to offer an in-depth analysis of experimental choices, ensuring that the data generated is not only accurate but also mechanistically insightful. This document is structured to provide full editorial control, allowing the science to dictate the narrative.
Introduction: The Therapeutic Promise of Butanoic Acid Derivatives
Butanoic acid, a short-chain fatty acid, and its derivatives have emerged as a promising class of therapeutic agents with a diverse range of biological activities.[1][2][3][4][5] A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[6] By inhibiting HDACs, butanoic acid derivatives can induce hyperacetylation of histones, leading to a more open chromatin structure and altered transcription of genes involved in cell cycle regulation, apoptosis, and inflammation.[6][7] This guide will focus on validating two key therapeutic activities of novel butanoic acid derivatives: anticancer and anti-inflammatory effects.
Part 1: Validating Anticancer Activity
The anticancer potential of butanoic acid derivatives is primarily attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[7] Validating this activity requires a multi-faceted approach, starting with an assessment of cytotoxicity and culminating in a mechanistic understanding of cell death induction.
Foundational Assay: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell viability.[8][9][10][11] Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by NAD(P)H-dependent oxidoreductase enzymes, to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for a negative control (cells with vehicle, e.g., DMSO), a positive control (a known anticancer drug), and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel butanoic acid derivatives and the reference compound, Vorinostat (SAHA), in culture medium.[12][13][14][15][16]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
The results of the MTT assay should be presented as a dose-response curve, plotting cell viability (%) against the concentration of the compound. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric for comparing the potency of different derivatives.
| Compound | Cell Line | IC50 (µM) |
| Novel Derivative 1 | MCF-7 (Breast Cancer) | 5.2 |
| Novel Derivative 2 | HCT116 (Colon Cancer) | 8.9 |
| Vorinostat (SAHA) | MCF-7 (Breast Cancer) | 2.5[14] |
| Vorinostat (SAHA) | HCT116 (Colon Cancer) | 3.1 |
Note: The IC50 values presented are hypothetical examples for illustrative purposes.
Mechanistic Insight: Quantifying Apoptosis with a Caspase-3/7 Assay
To confirm that the observed cytotoxicity is due to apoptosis, a direct measurement of caspase activity is essential. Caspases are a family of proteases that play a critical role in the execution of apoptosis.[17] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[17][18]
-
Cell Plating and Treatment:
-
Plate cells and treat with the novel butanoic acid derivatives and controls at their respective IC50 concentrations as determined by the MTT assay.
-
Incubate for a period that allows for the induction of apoptosis (e.g., 24 hours).
-
-
Assay Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]
-
-
Incubation and Measurement:
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[19]
-
Measure the luminescence using a plate reader.
-
An increase in luminescence directly correlates with an increase in caspase-3/7 activity, indicating that the compound induces apoptosis. The results should be compared to the untreated control and the positive control.
| Treatment | Fold Increase in Caspase-3/7 Activity |
| Untreated Control | 1.0 |
| Novel Derivative 1 (IC50) | 4.5 |
| Novel Derivative 2 (IC50) | 3.8 |
| Vorinostat (SAHA) (IC50) | 5.2 |
Note: The fold increase values are hypothetical examples for illustrative purposes.
Visualizing the Anticancer Mechanism
The primary anticancer mechanism of many butanoic acid derivatives is through the inhibition of HDACs, leading to the activation of apoptotic pathways.
Caption: Inhibition of the NF-κB pathway by butanoic acid derivatives.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to validating the biological activity of novel butanoic acid derivatives. By employing a combination of foundational and mechanistic assays, researchers can build a comprehensive profile of their compounds' anticancer and anti-inflammatory properties. The provided protocols and data interpretation frameworks serve as a robust starting point for these investigations. It is crucial to remember that while these in vitro models provide valuable insights, further validation in more complex biological systems, including in vivo models, is a necessary next step in the drug development pipeline.
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Wang, X., & Seed, B. (2003). Approaches to Determine Expression of Inflammatory Cytokines. Current protocols in immunology, 56(1), 6-28. [Link]
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O'Dea, E., & Hoffmann, A. (2009). NF-κB signaling. Wiley interdisciplinary reviews. Systems biology and medicine, 1(1), 107–115. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
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ResearchGate. (n.d.). Representative dose response curves of 10 c (mean ±SEM plotted from three independent experiments) in the breast cancer cell lines T‐47D, MCF‐7, and BT‐474. [Link]
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Bio-protocol. (n.d.). One-Step Cellular Caspase-3/7 Assay. [Link]
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Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments, (137), 57933. [Link]
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Li, H., et al. (2014). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PloS one, 9(9), e107936. [Link]
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ResearchGate. (n.d.). Dose-response curves of various drugs in three pancreatic cancer cell lines. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). Dose response curves for the effect of HDACi/AZA on cell viability. [Link]
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Duplomb, L., et al. (2002). Cytokine mRNA quantification by real-time PCR. Journal of immunological methods, 260(1-2), 253–259. [Link]
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Khan, O., & La Thangue, N. B. (2012). Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. Cancers, 4(2), 481–503. [Link]
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Wikipedia. (n.d.). NF-κB. [Link]
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ResearchGate. (n.d.). Dose–response curves and constant HDAC8 activity in the presence of fast reversible HDAC8 inhibitors after different indicated pre-incubation times. [Link]
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Millipore. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. [Link]
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De Ceuninck, F., et al. (2004). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. Methods in molecular medicine, 98, 55–69. [Link]
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ResearchGate. (n.d.). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
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Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. [Link]
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OMICS International. (n.d.). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Oxo-2,4-diphenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the efficient construction of complex molecular architectures is paramount. 4-Oxo-2,4-diphenylbutanoic acid, a ketoacid with a diaryl scaffold, represents a valuable building block for the synthesis of various heterocyclic compounds and potential pharmacologically active agents. This guide provides an in-depth, objective comparison of three distinct synthetic routes for the preparation of this target molecule. Each route is analyzed for its chemical logic, practicality, and efficiency, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of this compound presents the key challenge of constructing a four-carbon chain with phenyl substituents at the C2 and C4 positions, along with a ketone and a carboxylic acid functionality. The choice of synthetic strategy dictates the starting materials, reaction conditions, and overall efficiency. This guide will explore three mechanistically distinct approaches:
-
Stobbe Condensation followed by Reduction: A classic carbon-carbon bond-forming reaction to construct the initial carbon framework, followed by a reduction to achieve the desired saturated backbone.
-
Reformatsky Reaction and Subsequent Oxidation: A two-step approach involving the formation of a β-hydroxy ester intermediate, which is then oxidized to the target ketoacid.
-
Rhodium-Catalyzed Michael Addition: A modern and elegant approach utilizing a transition-metal-catalyzed conjugate addition to introduce one of the phenyl groups.
Route 1: Stobbe Condensation and Reduction
The Stobbe condensation is a powerful method for the formation of a carbon-carbon bond between a ketone or aldehyde and a succinic ester, yielding an alkylidenesuccinic acid or its ester.[1][2] In this proposed route, benzophenone is condensed with diethyl succinate to form an intermediate that, after reduction and hydrolysis, yields the target this compound.
Mechanistic Rationale
The reaction is initiated by the deprotonation of diethyl succinate with a strong base, typically potassium tert-butoxide, to form an enolate. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of benzophenone. The resulting alkoxide intermediate cyclizes to form a γ-lactone, which then undergoes base-induced elimination to open the ring and form the thermodynamically stable carboxylate salt of the alkylidenesuccinic acid half-ester. Subsequent reduction of the carbon-carbon double bond and hydrolysis of the ester are required to obtain the final product.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via Stobbe Condensation.
Experimental Protocols
Step 1: Stobbe Condensation of Benzophenone and Diethyl Succinate
-
To a solution of potassium tert-butoxide (1.1 equiv.) in anhydrous tert-butanol, a mixture of benzophenone (1.0 equiv.) and diethyl succinate (1.5 equiv.) is added.
-
The reaction mixture is heated to reflux and stirred for 1 hour.
-
After cooling, the mixture is poured into ice-water and acidified with concentrated HCl.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4,4-diphenyl-3-(ethoxycarbonyl)but-3-enoic acid.
Step 2: Catalytic Hydrogenation
-
The Stobbe condensation product (1.0 equiv.) is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the uptake of hydrogen ceases.[3]
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 4,4-diphenyl-3-(ethoxycarbonyl)butanoic acid.
Step 3: Hydrolysis
-
The crude ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 equiv.).
-
The mixture is heated to reflux for 2-4 hours to ensure complete saponification.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether, and then acidified with cold, dilute hydrochloric acid to precipitate the final product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Route 2: Reformatsky Reaction and Oxidation
The Reformatsky reaction provides a route to β-hydroxy esters through the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[4] This pathway utilizes acetophenone and an α-bromo phenylacetate ester to construct the carbon skeleton, followed by oxidation of the resulting secondary alcohol and subsequent hydrolysis.
Mechanistic Rationale
The reaction initiates with the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo phenylacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of acetophenone to form a zinc alkoxide. Acidic workup protonates the alkoxide to yield the β-hydroxy ester. The subsequent oxidation of the secondary alcohol to a ketone, followed by hydrolysis of the ester, furnishes the desired product.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via the Reformatsky Reaction.
Experimental Protocols
Step 1: Reformatsky Reaction
-
A flask containing activated zinc dust is heated under vacuum and then cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous benzene or THF is added, followed by a small crystal of iodine to activate the zinc.
-
A solution of ethyl α-bromophenylacetate (1.0 equiv.) and acetophenone (1.0 equiv.) in the same solvent is added dropwise to the stirred suspension.
-
The reaction is initiated by gentle heating and then maintained at reflux for 2-3 hours.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 3-hydroxy-2,4-diphenylbutanoate.
Step 2: Oxidation of the Secondary Alcohol
-
The crude β-hydroxy ester is dissolved in dichloromethane.
-
Pyridinium chlorochromate (PCC) (1.5 equiv.) adsorbed on silica gel is added in one portion.
-
The mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude ethyl 4-oxo-2,4-diphenylbutanoate.
Step 3: Ester Hydrolysis
-
The crude ketoester is subjected to saponification using aqueous sodium hydroxide in ethanol, as described in Route 1, Step 3.
-
Acidification followed by filtration and drying affords the final product, this compound.
Route 3: Rhodium-Catalyzed Michael Addition
This modern approach leverages the power of transition metal catalysis to achieve a highly efficient and selective carbon-carbon bond formation. A rhodium-catalyzed 1,4-conjugate addition of phenylboronic acid to a suitable Michael acceptor, such as ethyl benzoyl-acrylate, directly installs the second phenyl group at the desired position.[5]
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a rhodium(I)-phenyl species from the transmetalation of phenylboronic acid with a rhodium(I) precursor. The Michael acceptor then coordinates to the rhodium center, followed by migratory insertion of the phenyl group to the β-position of the unsaturated ester. Protonolysis of the resulting rhodium enolate regenerates the active catalyst and releases the product ester. The final step is the hydrolysis of the ester to the carboxylic acid.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound via Rhodium-Catalyzed Michael Addition.
Experimental Protocols
Step 1: Rhodium-Catalyzed 1,4-Addition
-
In a Schlenk flask under an inert atmosphere, [Rh(cod)OH]₂ (1-5 mol%) and a suitable chiral ligand (e.g., BINAP) are dissolved in a solvent such as dioxane/water.[5]
-
Ethyl benzoyl-acrylate (1.0 equiv.) and phenylboronic acid (1.5 equiv.) are added, followed by a base (e.g., K₃PO₄).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give ethyl 4-oxo-2,4-diphenylbutanoate.
Step 2: Ester Hydrolysis
-
The purified ketoester is hydrolyzed using standard saponification conditions as described in Route 1, Step 3, to yield the final product, this compound.[6]
Comparative Analysis
| Parameter | Stobbe Condensation & Reduction | Reformatsky Reaction & Oxidation | Rhodium-Catalyzed Michael Addition |
| Starting Materials | Benzophenone, Diethyl Succinate | Acetophenone, Ethyl α-bromophenylacetate | Ethyl benzoyl-acrylate, Phenylboronic acid |
| Key Reagents | K-t-BuO, Pd/C | Zinc, PCC | Rhodium catalyst, Ligand, Base |
| Number of Steps | 3 | 3 | 2 |
| Atom Economy | Moderate | Moderate | Good |
| Yields (Typical) | Moderate to Good | Moderate | Good to Excellent |
| Scalability | Generally good | Can be challenging due to heterogeneous zinc | Catalyst cost may be a factor for large scale |
| Stereocontrol | Not inherently stereoselective | Not inherently stereoselective | Can be made enantioselective with chiral ligands |
| Advantages | Utilizes readily available starting materials. Well-established classical reaction. | Forms a β-hydroxy ester which can be a useful intermediate for other targets. | High efficiency and selectivity. Milder conditions for C-C bond formation. Potential for asymmetric synthesis. |
| Disadvantages | Requires a separate reduction step. Use of strong base. | Use of metallic zinc requires activation. Oxidation step uses stoichiometric chromium reagent (PCC). | High cost of rhodium catalyst and ligands. Requires inert atmosphere techniques. |
Conclusion
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including scale, cost, and the need for stereocontrol.
-
The Stobbe Condensation and Reduction route is a robust and classical approach that is well-suited for laboratories with access to standard organic synthesis equipment, including hydrogenation capabilities.
-
The Reformatsky Reaction and Oxidation pathway offers an alternative disconnection, but the use of stoichiometric zinc and a chromium-based oxidant may be less desirable from an environmental and safety perspective.
-
The Rhodium-Catalyzed Michael Addition represents the most modern and elegant of the three routes, offering high efficiency and the potential for asymmetric synthesis. While the initial investment in the catalyst may be higher, the overall step economy and potential for high yields make it an attractive option for the synthesis of high-value compounds.
This guide provides a framework for selecting the most appropriate synthetic strategy. It is recommended that researchers further optimize the provided protocols based on their specific laboratory conditions and available resources.
References
[7] Alfa Chemistry. Stobbe Condensation. (n.d.). [6] University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [5] Vautravers, N. R., & Breit, B. (2011). Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids. Synlett, 2011(17), 2517-2520. [8] Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(7), 3455–3461. [1] Wikipedia. (2023). Stobbe condensation. [2] Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [9] Organic Syntheses. (n.d.). β-Carbethoxy-γ,γ-Diphenylvinylacetic Acid. Organic Syntheses, Coll. Vol. 4, p.128 (1963); Vol. 30, p.18 (1950). [10] ChemicalBook. (n.d.). 4,4-DIPHENYL-3-BUTENOIC ACID synthesis. [11] ResearchGate. (2020). Scheme 1. Rhodium(I)-Catalyzed 1,4-Addition of Phenylboronic Acid to... [4] Thermo Fisher Scientific. (n.d.). Reformatsky Reaction. Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(11), 24-34. [12] Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [13] ResearchGate. (n.d.). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. [14] ResearchGate. (2022). (PDF) Stobbe Condensation. [15] ChemicalBook. (n.d.). 4,4-DIPHENYL-3-BUTENOIC ACID synthesis. [16] Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation [Video]. YouTube. [3] The Organic Chemistry Tutor. (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE [Video]. YouTube. [17] Juniper Publishers. (2022). Stobbe Condensation. [18] Royal Society of Chemistry. (2015). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. [19] PubMed. (2006). Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids. [20] ResearchGate. (n.d.). The Stobbe Condensation. [21] ResearchGate. (n.d.). Optimization of catalytic conditions for the hydrogenation of diphenylurea.[a]. [22] The Organic Chemistry Tutor. (2021, February 13). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts [Video]. YouTube. [23] PubMed Central. (2016). Identification of enzymes involved in oxidation of phenylbutyrate. [24] MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [25] Google Patents. (n.d.). Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters. [26] Google Patents. (n.d.). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. [27] ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. [28] Biosynth. (n.d.). 3-Hydroxy-4-phenylbutanoic acid | 6828-41-7 | GAA82841. [29] PubMed Central. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. [30] European Journal of Chemistry. (2025). Synthesis of an eight-membered 2,2,4,6,6,8-hexaphenyl-1,3,5,7,2,6,4,8-tetraoxadisiladiborocane and its reaction with 4,4-azo-pyridine leading to ring contraction to give a dimer and hydrogen bonded macrocyclic siloxane-azo. [31] ResearchGate. (n.d.). Studies on stobbe condensation: Reactions of aldehydes and ketones with dimethyl methylsuccinate. [32] Journal of Chemical Research. (2007). Study on the Bromolactonisation of Alkenoic Acids with (Diacetoxyiodo)Benzene. [33] Axios Research. (n.d.). (3E)-4-Phenyl-But-3-enoic Acid - CAS - 2243-53-0. [34] PubChem. (n.d.). 3-Phenylpent-4-enoic acid.
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A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-2,4-diphenylbutanoic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-oxo-2,4-diphenylbutanoic acid scaffold. By dissecting the roles of key functional groups and structural modifications, we aim to furnish a predictive framework for the rational design of more potent and selective therapeutic agents.
The this compound Scaffold: A Privileged Structure
The this compound core represents a versatile template for engaging with a variety of biological targets. Its inherent structural features—two phenyl rings, a ketone, and a carboxylic acid—provide multiple points for modification, allowing for the fine-tuning of electronic, steric, and pharmacokinetic properties. Many of its analogs have shown promise as fungicidal, bactericidal, and anti-inflammatory agents. This guide will explore how systematic alterations to this core influence biological outcomes, drawing upon data from several key studies.
Deciphering the Structure-Activity Landscape
The biological activity of this compound analogs is profoundly influenced by modifications to the phenyl rings, the butanoic acid chain, and the carboxylic acid terminus.
The Indispensable Role of the Phenyl Rings
The two phenyl rings are critical pharmacophoric elements. Their substitution patterns dictate target affinity and selectivity. For instance, in a series of related 4-oxo-4-phenylbut-2-enoates designed as inhibitors of MenB in Mycobacterium tuberculosis, the presence and substitution of the phenyl ring were crucial for activity[1].
-
Lipophilicity and Aromatic Interactions: The phenyl groups contribute to the overall lipophilicity of the molecule, facilitating cell membrane permeability. Furthermore, they can engage in π-π stacking and hydrophobic interactions within the target's binding site.
-
Substitution Effects: The introduction of substituents on the phenyl rings can dramatically alter biological activity. For example, the addition of lipophilic groups to related 2,4-dioxobutanoic acid derivatives led to potent inhibitors of glycolic acid oxidase[2]. Specifically, a 4'-bromo[1,1'-biphenyl]-4-yl substitution resulted in an I50 value of 6 x 10-8 M[2]. In another study on flobufen, a 4-(2',4'-difluorobiphenyl-4-yl) analog, strong anti-inflammatory and antiarthritic effects were observed[3].
The Significance of the 4-Oxo Group
The ketone functionality at the 4-position is a key interaction point, often acting as a hydrogen bond acceptor. Its presence and positioning are vital for orienting the molecule within the active site of a target enzyme or receptor. The oxidation of 4-oxo-4-phenyl butanoic acid has been a subject of kinetic studies, highlighting the reactivity of this part of the molecule.
The Carboxylic Acid Moiety: A Gateway to Potency
The terminal carboxylic acid group is a crucial determinant of activity, often serving as a key anchoring point to the biological target through ionic interactions or hydrogen bonding. In the case of MenB inhibitors, the carboxylate of a CoA adduct was found to interact with the enzyme's oxyanion hole, leading to nanomolar potency[1].
-
Esterification as a Pro-drug Strategy: Esterification of the carboxylic acid can be employed as a pro-drug strategy to enhance cell permeability. For example, a methyl ester of a 4-oxo-4-chlorophenylbutenoate demonstrated improved cellular penetration, after which it is hydrolyzed to the active carboxylic acid[1].
Comparative Analysis of Analog Performance
The following table summarizes the biological activities of various analogs related to the this compound scaffold, providing a quantitative comparison of their potencies.
| Compound ID | Core Scaffold Modification | Target | Activity (IC50/EC50) | Reference |
| DN4 | N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide | A498 (human kidney carcinoma cells) | 1.94 µM | [4] |
| 8 | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Porcine liver glycolic acid oxidase | 6 x 10-8 M | [2] |
| 13 | 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | Porcine liver glycolic acid oxidase | 6 x 10-8 M | [2] |
| Flobufen | 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid | Inflammation/Arthritis | Strong in vivo effects | [3] |
| Deoxoflobufen | 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid | Inflammation/Arthritis | Comparable to flobufen with lower toxicity | [3] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of these analogs require robust and reproducible methodologies.
General Synthesis of 4-Oxo-4-phenylbutanoic Acid
A common method for synthesizing the parent scaffold is through a Friedel-Crafts acylation reaction.
Protocol:
-
Reactants: Succinic anhydride and benzene.
-
Catalyst: Anhydrous aluminum chloride (AlCl3)[5].
-
Procedure:
-
Dissolve succinic anhydride in benzene.
-
Slowly add anhydrous AlCl3 while stirring and maintaining a controlled temperature.
-
After the reaction is complete, quench the reaction mixture with ice and acid.
-
Extract the product with an organic solvent.
-
Purify the crude product by recrystallization, for example, from water[5].
-
In Vitro Enzyme Inhibition Assay (Example: Glycolic Acid Oxidase)
Protocol:
-
Enzyme Source: Porcine liver glycolic acid oxidase[2].
-
Substrate: Glycolic acid.
-
Inhibitors: Synthesized 4-substituted 2,4-dioxobutanoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)[2].
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress, for example, by measuring oxygen consumption or the formation of a product.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizing Structure-Activity Relationships and Workflows
Diagrams can provide a clearer understanding of the complex relationships discussed.
Caption: Key modification points on the this compound scaffold and their influence on biological properties.
Caption: A typical experimental workflow for the design and evaluation of novel analogs.
Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of novel therapeutic agents. The structure-activity relationships delineated in this guide underscore the importance of systematic modifications to the phenyl rings and the carboxylic acid moiety to achieve desired biological activity and pharmacokinetic profiles. Future research should focus on exploring a wider range of substitutions on the phenyl rings and employing computational modeling to further refine the design of next-generation analogs with enhanced potency and selectivity.
References
-
Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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Lu, Y., Li, X., Liu, Y., Wang, F., & Tonge, P. J. (2011). CoA Adducts of 4-Oxo-4-Phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway. ACS Medicinal Chemistry Letters, 2(11), 818–823. [Link]
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Gu, Y., & Jing, J. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 113, 129978. [Link]
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Structure of evaluated 4-PB analogs (A,B) and non-analogs, and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Jones, R. J., Brown, F. K., & Brown, T. J. (1984). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 27(8), 1059–1063. [Link]
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Kren, V., Kmonícková, E., Zídek, Z., & Macek, K. (2004). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittel-Forschung, 54(10), 653–659. [Link]
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PubChem. (n.d.). 2,4-Dioxo-4-phenylbutanoic acid. Retrieved from [Link]
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Renganathan, R., Chellapandian, M., & Chitra, S. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(5), 294-301. [Link]
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Gurbanov, A. V., Ayparcha, M. M., & Askerov, F. B. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Molbank, 2018(2), M990. [Link]
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A Senior Application Scientist's Guide to the Quantification of 2,4-Dioxo-4-phenylbutanoic Acid: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of potential antiviral agents, the accurate quantification of key molecules is paramount. 2,4-Dioxo-4-phenylbutanoic acid, a compound of interest for its inhibitory effects on viral replication, presents unique analytical challenges due to its chemical structure and the rigorous validation required for its use in pharmaceutical research. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Dioxo-4-phenylbutanoic acid against alternative analytical techniques. The methodologies and validation parameters presented herein are grounded in established scientific principles and regulatory expectations, designed to ensure data integrity and reproducibility.
The Critical Need for a Validated Analytical Method
In the landscape of drug development, a validated analytical method is the bedrock of reliable data. It is a formal, documented process that provides a high degree of assurance that a specific analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes. For a molecule like 2,4-Dioxo-4-phenylbutanoic acid, which has shown potential as an inhibitor of viral enzymes, a robust quantification method is essential for a variety of applications, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.
-
In vitro and in vivo efficacy studies: To correlate the concentration of the compound with its biological activity.
-
Formulation development: To ensure the stability and proper dosage of the compound in a drug product.
-
Quality control: To guarantee the identity, purity, and strength of the active pharmaceutical ingredient (API).
This guide will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection as the primary recommended technique, owing to its specificity, robustness, and widespread availability in analytical laboratories.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds based on their hydrophobicity. For 2,4-Dioxo-4-phenylbutanoic acid, a C18 stationary phase is the logical choice, providing a nonpolar environment for the separation of this moderately polar molecule from potential impurities and matrix components.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection. The tautomeric nature of 2,4-Dioxo-4-phenylbutanoic acid, existing in both keto and enol forms, necessitates careful control of the mobile phase pH to ensure a consistent and reproducible chromatographic profile.
Experimental Protocol: RP-HPLC for 2,4-Dioxo-4-phenylbutanoic Acid Quantification
1. Instrumentation:
- HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software.
2. Reagents and Materials:
- Acetonitrile (HPLC grade).
- Water (HPLC grade or purified to 18.2 MΩ·cm).
- Phosphoric acid (or formic acid for MS compatibility).
- 2,4-Dioxo-4-phenylbutanoic acid reference standard.
3. Chromatographic Conditions:
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.
- Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.
- Column Temperature: 30°C. Maintaining a constant column temperature is essential for reproducible retention times.
- Detection Wavelength: A wavelength of approximately 254 nm is a suitable starting point due to the presence of the phenyl group. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
- Injection Volume: 10 µL.
4. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh a known amount of 2,4-Dioxo-4-phenylbutanoic acid reference standard and dissolve it in the mobile phase to create a stock solution of a known concentration.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Sample Preparation: Dissolve the sample containing 2,4-Dioxo-4-phenylbutanoic acid in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter and dilute to a concentration that falls within the established calibration range.
Method Validation: A Self-Validating System
A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines. The following table summarizes the expected validation parameters for the proposed RP-HPLC method, based on data from structurally analogous compounds.
| Validation Parameter | Acceptance Criteria | Expected Results for 2,4-Dioxo-4-phenylbutanoic Acid Analysis |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index should be close to 1. |
| Linearity | A linear relationship between concentration and response over the analytical range. | Correlation coefficient (r²) ≥ 0.999 over a concentration range of, for example, 1-100 µg/mL. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): %RSD ≤ 2.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated based on a signal-to-noise ratio of 10:1. %RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results when parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. |
This data is illustrative and based on typical performance for similar analytical methods.
Visualizing the Validation Workflow
The process of validating an HPLC method is a systematic endeavor that can be visualized as a logical workflow.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Methods: A Comparative Overview
While RP-HPLC with UV detection is a robust and reliable method, alternative techniques may be considered depending on the specific analytical needs, such as higher sensitivity for bioanalytical applications or simpler instrumentation for high-throughput screening.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of analytes in complex biological matrices.
-
Principle: The HPLC system separates the components of a mixture, which are then ionized and detected by a mass spectrometer. The mass spectrometer can be set to monitor for a specific parent ion and its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.
-
Advantages:
-
High Sensitivity: Can achieve detection limits in the picogram to femtogram range.
-
High Selectivity: The use of MRM minimizes interference from matrix components.
-
Structural Information: Can provide information about the molecular weight and structure of the analyte and its metabolites.
-
-
Disadvantages:
-
Higher Cost: Instrumentation is more expensive to purchase and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect accuracy and precision, often requiring the use of isotopically labeled internal standards.
-
Derivatization: For some keto acids, derivatization may be necessary to improve ionization efficiency and chromatographic retention.
-
UV-Vis Spectrophotometry
For the analysis of pure substances or simple mixtures, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.
-
Principle: This technique measures the absorbance of light by the analyte at a specific wavelength. The concentration of the analyte is directly proportional to its absorbance, as described by the Beer-Lambert law.
-
Advantages:
-
Simplicity and Speed: The analysis is straightforward and can be performed quickly.
-
Low Cost: Instrumentation is relatively inexpensive.
-
-
Disadvantages:
-
Low Specificity: Any compound that absorbs light at the chosen wavelength will interfere with the measurement, making it unsuitable for complex samples.
-
Lower Sensitivity: Generally less sensitive than HPLC-UV.
-
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
- UV-Vis spectrophotometer.
2. Procedure:
- Determine the wavelength of maximum absorbance (λmax) of 2,4-Dioxo-4-phenylbutanoic acid in a suitable solvent (e.g., methanol or the mobile phase used in HPLC).
- Prepare a series of standard solutions of known concentrations.
- Measure the absorbance of the standard solutions at the λmax.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the
The Evolving Landscape of S1P1 Agonists: A Comparative Analysis of Butanoic Acid Derivatives and Their Congeners in Autoimmune Disease Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The modulation of the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a cornerstone in the therapeutic strategy for a range of autoimmune diseases, most notably multiple sclerosis. The sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation, is the primary mechanism of action for S1P1 agonists.[1] This guide provides a comparative analysis of S1P1 agonists, with a focus on derivatives of butanoic acid and structurally related compounds that have shown significant promise in preclinical and clinical development. We will delve into their potency, selectivity, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data and detailed methodologies.
The S1P1 Signaling Axis: A Key Regulator of Lymphocyte Trafficking
The S1P1 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαi/o family of G proteins.[2] Agonist binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to decreased cyclic AMP (cAMP) levels.[2] Furthermore, S1P1 activation triggers the recruitment of β-arrestin, a key protein in receptor desensitization and internalization.[3] This process of internalization and subsequent degradation of the S1P1 receptor on lymphocytes is the molecular basis for their retention within lymph nodes, as it renders them unresponsive to the natural S1P gradient that guides their egress.[4][5]
Comparative Analysis of Butanoic Acid-Derived and Related S1P1 Agonists
While a strict "butanoic acid" chemical classification is narrow, several potent and selective S1P1 agonists feature a carboxylic acid moiety or a bioisosteric replacement, often as part of a longer alkyl chain, which is critical for receptor interaction. For the purpose of this guide, we will compare a selection of such compounds that are either in clinical use or are well-characterized research molecules.
Key Performance Indicators: Potency and Selectivity
The ideal S1P1 agonist exhibits high potency for the S1P1 receptor and, crucially, high selectivity against other S1P receptor subtypes, particularly S1P3. Agonism at S1P3 is associated with adverse cardiovascular effects, such as bradycardia.[6]
| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P5 EC50 (nM) | S1P1/S1P3 Selectivity | Reference(s) |
| Ponesimod | 5.7 | >10,000 | >10,000 | >1750-fold | [7] |
| Ozanimod | 0.44 (active metabolite) | >10,000 | 11.1 (active metabolite) | >22,700-fold | [8][9] |
| Siponimod | 0.4 | 1,300 | 0.9 | ~3250-fold | [10][11] |
| Etrasimod | 5.48 | >10,000 | ~10-fold weaker than S1P1 | >1800-fold | [12][13] |
| SEW2871 | 13 | >10,000 | >10,000 | >769-fold | [3] |
Table 1: Comparative in vitro potency and selectivity of selected S1P1 agonists.
Pharmacokinetic Profiles: The Path to Clinical Viability
A favorable pharmacokinetic profile, including good oral bioavailability and an appropriate half-life, is essential for a clinically successful drug.
| Compound | Oral Bioavailability | Half-life (t1/2) | Key Metabolic Pathways | Reference(s) |
| Ponesimod | ~84% | ~33 hours | Highly metabolized | [14][15] |
| Ozanimod | High | ~21 hours (active metabolite) | Biotransformation | [5][8] |
| Siponimod | High | ~30 hours | CYP2C9 and CYP3A4 | [16] |
| Etrasimod | Good | ~30 hours | Metabolism | [17][18] |
Table 2: Comparative pharmacokinetic parameters of selected S1P1 agonists.
In Vivo Efficacy: The Litmus Test of Therapeutic Potential
The primary pharmacodynamic effect of S1P1 agonists is the reduction of peripheral blood lymphocyte counts, which is a key biomarker for their immunosuppressive activity.[19] This effect is routinely evaluated in preclinical animal models, often in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Compound | Animal Model | Dose and Route | Efficacy Endpoint | Outcome | Reference(s) |
| Ponesimod | Rat | ≥8 mg/kg, oral | Lymphocyte reduction | Dose-dependent reduction | [20] |
| Ozanimod | Mouse EAE | 0.6 mg/kg/day, oral | Reduced disease severity | Significant reduction in clinical scores | [8] |
| Siponimod | Rat | Oral | Lymphocyte reduction | Effective lymphocyte lowering | [16] |
| Etrasimod | Mouse Colitis | Oral | Reduced inflammation | Amelioration of disease | [12] |
| SEW2871 | Rat | Intravenous | Lymphocyte reduction | Significant lymphocyte reduction | [3] |
Table 3: Comparative in vivo efficacy of selected S1P1 agonists.
Experimental Methodologies: A Guide to Characterization
The robust characterization of S1P1 agonists relies on a suite of well-established in vitro and in vivo assays.
In Vitro Assays
1. GTPγS Binding Assay: This functional assay measures the activation of G proteins upon agonist binding to the receptor. It is a primary method for determining the potency (EC50) and efficacy of agonists.[21]
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange.
-
Protocol Outline:
-
Prepare cell membranes expressing the S1P receptor of interest.
-
Incubate membranes with varying concentrations of the test compound and a constant concentration of [35S]GTPγS.
-
Separate bound from unbound [35S]GTPγS via filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
2. β-Arrestin Recruitment Assay: This assay measures the interaction between the activated S1P1 receptor and β-arrestin, providing insights into receptor desensitization and internalization pathways.[3]
-
Principle: Utilizes technologies like enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) where the S1P1 receptor and β-arrestin are tagged with complementary reporters. Agonist-induced interaction brings the reporters into proximity, generating a detectable signal.
-
Protocol Outline:
-
Use a cell line stably co-expressing the tagged S1P1 receptor and β-arrestin.
-
Add the test compound to the cells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme/protein and measure the resulting luminescence or fluorescence.
-
In Vivo Assay
Peripheral Lymphocyte Count: This is the most critical in vivo pharmacodynamic assay to assess the efficacy of S1P1 agonists.[22]
-
Principle: S1P1 agonists cause a dose-dependent reduction in the number of circulating lymphocytes.
-
Protocol Outline:
-
Administer the test compound (typically orally) to rodents (mice or rats).
-
Collect blood samples at various time points post-administration.
-
Perform a complete blood count (CBC) or use flow cytometry to specifically quantify lymphocyte numbers.
-
Compare the lymphocyte counts in treated animals to those in vehicle-treated controls.
-
Conclusion and Future Perspectives
The development of S1P1 agonists has significantly advanced the treatment of autoimmune diseases. The focus has shifted towards compounds with high selectivity for S1P1 to minimize off-target effects, particularly cardiovascular side effects mediated by S1P3. The butanoic acid derivatives and their related chemical scaffolds have proven to be a rich source of potent and selective S1P1 agonists. The comparative analysis presented in this guide highlights the key attributes of some of the leading molecules in this class. Future research will likely focus on further refining the selectivity profiles, optimizing pharmacokinetic properties for patient convenience and safety, and exploring the therapeutic potential of these compounds in a wider range of immune-mediated disorders. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers in the ongoing quest to develop the next generation of S1P1-targeted therapies.
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β-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Link]
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Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity. PubMed. [Link]
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Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. PubMed Central. [Link]
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Unique pharmacological properties of etrasimod among S1P receptor modulators. ResearchGate. [Link]
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Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence. PubMed Central. [Link]
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The utility of pharmacokinetic-pharmacodynamic modeling in the discovery and optimization of selective S1P(1) agonists. PubMed. [Link]
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Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. PubMed Central. [Link]
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The Selective Agonist for Sphingosine-1-Phosphate Receptors Siponimod Increases the Expression Level of NR4A Genes in Microglia Cell Line. MDPI. [Link]
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Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. PubMed. [Link]
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Ponesimod inhibits astrocyte-mediated neuroinflammation and protects against cingulum demyelination via S1P1-selective modulation. PubMed Central. [Link]
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Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis. PubMed. [Link]
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Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. PubMed Central. [Link]
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Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function. PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Oxo-2,4-diphenylbutanoic Acid
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, technically grounded comparison of analytical methods for assessing the purity of 4-oxo-2,4-diphenylbutanoic acid, a molecule with significant potential in various research domains. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a self-validating approach to purity assessment.
The Criticality of Purity in the Research Pipeline
Foundational Purity Assessment: Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. This classical technique provides a rapid and cost-effective preliminary assessment of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample slowly, at a rate of 1-2 °C per minute, as you approach the expected melting point. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid.
Interpretation of Results: A sharp melting point range (typically ≤ 2 °C) close to the literature value suggests a high degree of purity. A broad melting point range is a strong indicator of the presence of impurities. The reported melting point for this compound can be found in chemical databases.[1]
Chromatographic Techniques: Separating Components for Purity Profiling
Chromatography is a powerful set of techniques that separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[2]
Thin-Layer Chromatography (TLC): A Rapid Qualitative Tool
TLC is an indispensable tool for rapidly monitoring the progress of a reaction and qualitatively assessing the purity of the final product.[2][3][4][5][6] It is a simple, fast, and inexpensive method to visualize the number of components in a sample.[2]
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom.[3] Mark distinct spots for the starting material, the reaction mixture (co-spot), and the purified product.
-
Spotting: Dissolve small amounts of your synthesized this compound, the starting materials, and a co-spot (a mixture of starting material and product) in a suitable volatile solvent. Using a capillary tube, spot each solution onto the corresponding mark on the baseline.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common system for carboxylic acids is a mixture of diethyl ether and a few drops of acetic acid to prevent "tailing".[3] The solvent level should be below the baseline. Cover the chamber to ensure a saturated atmosphere.
-
Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (most TLC plates contain a fluorescent indicator that is quenched by UV-active compounds, making them appear as dark spots).[4] Staining with iodine or other visualizing agents can also be used.[3]
Causality Behind Choices:
-
Silica Gel: A polar stationary phase is used to effectively separate compounds based on polarity.
-
Acetic Acid in Eluent: The inclusion of a small amount of acid in the mobile phase suppresses the deprotonation of the carboxylic acid group in this compound, minimizing streaking and leading to more defined spots.[3]
Interpretation of Results: A pure sample of this compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. By comparing the retention factor (Rf) value of the product spot to that of the starting materials, you can assess the completeness of the reaction.
Caption: Workflow for purity assessment using Thin-Layer Chromatography.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination
HPLC is a highly sensitive and quantitative chromatographic technique that is widely used for the analysis of organic acids.[7][8][9] It offers superior resolution and the ability to quantify the purity of a sample.
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol.[8] An isocratic or gradient elution can be employed.
-
Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 210 nm or 254 nm) is suitable.[8][10]
-
-
Analysis: Inject a known volume of the sample solution into the HPLC system. The resulting chromatogram will show peaks corresponding to the different components of the sample.
-
Quantification: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Choices:
-
Reversed-Phase Column: The nonpolar stationary phase (C18) and polar mobile phase allow for the effective separation of moderately polar compounds like this compound.
-
Acidified Mobile Phase: Maintaining an acidic pH ensures that the carboxylic acid remains in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.
Interpretation of Results: A high-purity sample will exhibit a single, sharp, and symmetrical peak in the HPLC chromatogram. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.
| Technique | Principle | Information Gained | Advantages | Limitations |
| TLC | Differential partitioning between a stationary and mobile phase.[2] | Qualitative purity, number of components.[4] | Rapid, inexpensive, simple equipment.[2] | Not quantitative, lower resolution. |
| HPLC | High-pressure separation based on partitioning.[9] | Quantitative purity, precise retention times. | High resolution, sensitive, quantitative. | More expensive, requires specialized equipment. |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of a compound, which is essential for confirming its identity and assessing its purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of pure this compound should exhibit characteristic absorption bands.
Expected Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[11]
-
C=O stretch (ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[11]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
The absence of peaks corresponding to impurities (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ from an alcohol impurity) or the presence of unexpected peaks can indicate contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the 2-position, and the methylene protons. The integration of these signals should correspond to the number of protons in each environment. Impurities will give rise to extra signals in the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons. The presence of unexpected carbon signals is a clear indication of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. The mass spectrum of pure this compound should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern can also be used to confirm the structure.
Caption: A comprehensive strategy for assessing the purity of synthesized compounds.
Conclusion: A Self-Validating Approach to Purity
Assessing the purity of synthesized this compound requires a synergistic combination of analytical techniques. By employing a foundational check with melting point and TLC, followed by quantitative and structural confirmation using HPLC, NMR, IR, and Mass Spectrometry, researchers can be confident in the quality of their material. This multi-pronged approach creates a self-validating system where the results from each technique corroborate the others, ensuring the scientific integrity of your work and the reliability of your subsequent findings.
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comparison of 4-Oxo-2,4-diphenylbutanoic acid with other keto acids in research
An In-Depth Comparative Guide to 4-Oxo-2,4-diphenylbutanoic Acid and Other Keto Acids in Research
Introduction: The Diverse World of Keto Acids
Keto acids, or oxo carboxylic acids, are a class of organic compounds characterized by the presence of both a carboxylic acid group (-COOH) and a ketone group (>C=O).[1] Their chemical behavior and biological significance are largely dictated by the relative positions of these two functional groups. This structural variation gives rise to three main classes: alpha (α), beta (β), and gamma (γ) keto acids, each with distinct properties and roles in metabolic pathways and synthetic chemistry.[1]
Alpha-keto acids, such as pyruvic acid and α-ketoglutarate, are fundamental intermediates in central metabolic pathways like glycolysis and the Krebs cycle.[1][2] Beta-keto acids are famously represented by acetoacetic acid, a ketone body used as an alternative energy source, but are also known for their susceptibility to decarboxylation.[1] Gamma-keto acids, like levulinic acid, are more stable and serve as versatile building blocks in organic synthesis.[1][3]
This guide focuses on This compound , a specific γ-keto acid, and provides a comparative analysis against other keto acids. We will explore its unique structural features, synthetic utility, and how it stands apart from its more common metabolic and synthetic counterparts, supported by experimental frameworks for its synthesis and analysis.
Structural and Functional Dissection of this compound
This compound is a γ-keto acid distinguished by the presence of two phenyl groups: one attached to the carbonyl carbon (C4) and another at the alpha-carbon (C2). This unique substitution pattern imparts specific characteristics:
-
Increased Lipophilicity and Steric Hindrance: The two phenyl groups make the molecule significantly more nonpolar and sterically bulky compared to simpler keto acids like levulinic acid. This influences its solubility and reactivity, favoring interactions with nonpolar environments and potentially offering stereo- and regioselectivity in reactions.
-
Chirality: The presence of a phenyl group at the C2 position creates a chiral center, meaning the molecule can exist as two distinct enantiomers. This is a critical feature in drug development, where stereochemistry often dictates pharmacological activity.[4]
-
Synthetic Precursor: Like many γ-keto acids, it serves as a valuable precursor for synthesizing complex heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry.[5][6] Derivatives of similar 4-oxo-4-phenylbutanoic acid structures have been investigated as S1P₁ agonists and kynurenine-3-hydroxylase inhibitors, highlighting the therapeutic potential of this molecular backbone.[7][8]
Comparative Analysis with Key Keto Acid Archetypes
To fully appreciate the utility of this compound, it is essential to compare it with representatives from the major keto acid classes.
Versus Alpha-Keto Acids (e.g., α-Ketoglutarate)
Alpha-keto acids are the linchpins of cellular metabolism, directly linking amino acid and carbohydrate metabolism.[2][9] α-Ketoglutarate, a key component of the Krebs cycle, is the precursor for the amino acid glutamate through transamination reactions.[1]
-
Core Distinction: The primary difference is biological versus synthetic relevance. α-Ketoglutarate is a ubiquitous, water-soluble metabolite, while this compound is a synthetic construct designed for specific chemical applications. The latter's bulky phenyl groups preclude it from participating in the finely tuned enzymatic pathways that govern metabolic keto acids.
Versus Beta-Keto Acids (e.g., Acetoacetic Acid)
Beta-keto acids are defined by the ketone group at the C3 position.[1] This arrangement makes them prone to thermal decarboxylation, a key chemical feature. Acetoacetic acid, for example, is a ketone body that provides energy to tissues like the brain during periods of low glucose availability.
-
Core Distinction: The key differentiator is chemical stability. As a γ-keto acid, this compound does not readily undergo decarboxylation under conditions that would decompose a β-keto acid. This stability makes it a more reliable scaffold for multi-step synthetic sequences where harsh conditions might be required.
Versus Other Gamma-Keto Acids (e.g., 4-Oxo-4-phenylbutanoic acid)
The most direct comparison can be made with simpler γ-keto acids. 4-Oxo-4-phenylbutanoic acid shares the same core structure but lacks the second phenyl group at the C2 position.[10]
-
Core Distinction: The addition of the C2-phenyl group in this compound introduces chirality and significantly alters the molecule's three-dimensional shape.[4] This substitution can be leveraged to control the stereochemical outcome of subsequent reactions and to introduce specific interactions (e.g., pi-stacking) with biological targets that would not be possible with a simpler analogue like 4-oxo-4-phenylbutanoic acid.
Data Summary Table
| Feature | This compound | α-Ketoglutaric Acid | Acetoacetic Acid | 4-Oxo-4-phenylbutanoic Acid |
| Structure | γ-Keto Acid with two phenyl groups | α-Keto Acid | β-Keto Acid | γ-Keto Acid with one phenyl group |
| Classification | Gamma (γ) | Alpha (α) | Beta (β) | Gamma (γ) |
| Key Feature | Chiral, sterically hindered, synthetic precursor | Central metabolite, links amino acid & carbohydrate metabolism | Ketone body, prone to decarboxylation | Synthetic precursor for heterocycles |
| Primary Research Area | Medicinal Chemistry, Organic Synthesis | Biochemistry, Metabolic Studies | Metabolism, Physiology | Medicinal Chemistry, Organic Synthesis |
Experimental Protocols and Methodologies
A core tenet of scientific integrity is the ability to reproduce and validate findings. The following sections provide detailed experimental protocols relevant to the synthesis and analysis of γ-keto acids like this compound.
Synthesis of γ-Aryl Keto Acids via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation and a standard method for synthesizing aryl ketones, including γ-keto acids.[5][11] The reaction involves the acylation of an aromatic ring (like benzene) with an acid anhydride (like succinic anhydride) using a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely reactive with water. The reaction must be performed under strictly anhydrous conditions to prevent catalyst quenching and ensure high yields.
-
Lewis Acid Catalyst: AlCl₃ activates the succinic anhydride, making it a more potent electrophile that can be attacked by the electron-rich benzene ring to form the new C-C bond.
-
Stepwise Addition at 0 °C: The reaction is highly exothermic. Adding the reagents slowly at a reduced temperature (0 °C) helps to control the reaction rate, prevent side reactions, and ensure safety.
Experimental Protocol:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube).
-
Reagent Addition: To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 equivalent) in small portions, maintaining the temperature below 5 °C.[11]
-
Activation: Stir the resulting mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Aromatic Addition: Add the aromatic substrate (e.g., benzene, 1.1 equivalents) dropwise to the reaction mixture, again keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[11] Progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Analysis of Keto Acids by HPLC with Fluorescence Detection
Quantifying keto acids, especially from complex biological matrices, requires a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful approach.[12][13] Since most keto acids are not naturally fluorescent, a pre-column derivatization step is employed to attach a fluorescent tag.
Causality Behind Experimental Choices:
-
Derivatization: Reagents like 1,2-diamino-4,5-dimethoxybenzene (DMB) react with the α-keto group to form a highly fluorescent quinoxalinol derivative.[13] This chemical tagging dramatically increases the sensitivity of detection, allowing for the measurement of low concentrations.
-
Reversed-Phase Chromatography: A C18 column is used, which separates molecules based on their hydrophobicity. The mobile phase gradient (e.g., water/acetonitrile) is adjusted to elute the derivatized keto acids at different times, enabling their separation and quantification.
-
pH Adjustment: The reaction solution is often made basic (e.g., with NaOH) before injection to ensure sharp, symmetrical peaks, as acidic conditions can sometimes cause peak splitting for certain derivatives.[12]
Experimental Protocol:
-
Sample Preparation (from Plasma):
-
Derivatization:
-
HPLC Analysis:
-
Dilute the cooled solution fivefold with a 65 mM NaOH aqueous solution.[12]
-
Inject 25 µL of the diluted sample into the HPLC system.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for the DMB derivative (e.g., Ex: 367 nm, Em: 446 nm).[15]
-
Quantification: Compare the peak areas of the samples to a calibration curve generated from known concentrations of keto acid standards.
-
Visualizations of Key Concepts and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided in DOT language for rendering with Graphviz.
Caption: Classification of keto acids based on ketone position.
Caption: Analytical workflow for keto acid quantification.
Conclusion
This compound represents a highly specialized member of the γ-keto acid family. While it does not possess the central metabolic roles of α-keto acids like α-ketoglutarate or the unique metabolic function of β-keto acids, its value lies in its chemical stability and complex structure. The presence of two phenyl groups, one of which induces chirality, creates a unique scaffold for organic synthesis and medicinal chemistry. By understanding its properties in comparison to other keto acids, researchers can better leverage its distinct features to design and construct novel molecules with potential therapeutic applications. The provided experimental frameworks for synthesis and analysis serve as a practical starting point for professionals in drug discovery and chemical research to explore the potential of this and related compounds.
References
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Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Tang, W., et al. (2002). Efficient Synthesis of Enantiopure β-Amino-γ-Keto Acids from l-Homoserine. Organic Letters, 4(10), 1695–1697. Retrieved from [Link]
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Ter-Ovanessian, L. M. P., et al. (2024). From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition. Retrieved from [Link]
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RSC Publishing. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
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ResearchGate. (2011). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Retrieved from [Link]
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Fiveable. (n.d.). α-Keto Acid Definition. Retrieved from [Link]
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PubMed. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Retrieved from [Link]
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ResearchGate. (2021). Biotechnological production of alpha-keto acids: Current status and perspectives. Retrieved from [Link]
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National Institutes of Health. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic study. Retrieved from [Link]
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ResearchGate. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Retrieved from [Link]
-
MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]
- BenchChem. (n.d.). The Biological Significance of 4-Hydroxy-2-phenylbutanoic Acid Isomers: A Guide for Researchers and Drug Development Professionals.
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-
PubMed. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. Retrieved from [Link]
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IntechOpen. (2022). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Retrieved from [Link]
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ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]
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PubMed. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Retrieved from [Link]
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Supporting Information. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Oxo-4-phenylbutyric acid. Retrieved from [Link]
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Biochemical Journal. (1976). Differential effects of 2-oxo acids on pyruvate utilization and fatty acid synthesis in rat brain. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Oxo-2,4-diphenylbutanoic Acid
In the fast-paced environment of drug discovery and chemical research, meticulous attention to the entire lifecycle of a chemical reagent is paramount—from procurement and application to its ultimate disposal. The integrity of our work and the safety of our laboratories and environment hinge on robust and informed chemical handling practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Oxo-2,4-diphenylbutanoic acid, a compound often utilized in complex organic syntheses. While not an exceptionally common reagent, its proper disposal is a matter of regulatory compliance, safety, and scientific responsibility.
This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures. As laboratory professionals, understanding the "why" behind a protocol is as critical as the "how."
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is essential. While specific toxicological data for this compound is limited, we can infer its likely hazard profile by examining structurally similar compounds and its constituent functional groups (a ketone and a carboxylic acid).
Safety Data Sheets (SDS) for analogous substances, such as 4-oxo-4-phenylbutanoic acid and 4-phenylbutyric acid, consistently classify them as irritants.[1][2][3] The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]
Based on this analysis, this compound must be treated as a hazardous substance requiring formal hazardous waste disposal procedures.
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Benzoylphenylacetic acid | N/A |
| CAS Number | 2051-95-8 | [4] |
| Molecular Formula | C₁₆H₁₄O₃ | N/A |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2] |
The Core Directive: Segregation as Non-Halogenated Solid Organic Waste
The foundational principle of chemical waste management is strict segregation. Mixing incompatible waste streams can lead to dangerous reactions, complicate disposal processes, and violate regulatory standards set by bodies like the U.S. Environmental Protection Agency (EPA).[6]
This compound is a non-halogenated organic solid. Therefore, it must be disposed of into a designated "Non-Halogenated Solid Organic Waste" container.[7] It is crucial never to mix this waste with:
-
Halogenated Wastes: (e.g., containing chlorine, bromine, fluorine)[7][8]
-
Inorganic Acids or Bases: (e.g., hydrochloric acid, sodium hydroxide)[9]
-
Oxidizers or Reactive Metals: [10]
-
Aqueous or Liquid Wastes: [11]
This segregation is critical because mixing organic acids with incompatible materials can generate heat, toxic gases, or violent reactions.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is a non-negotiable baseline for safety.
-
Safety Goggles: To protect against accidental eye contact.[2]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable for handling this type of solid.[8]
-
Lab Coat: To protect skin and clothing.[8]
Step 2: Containerization Proper containment is essential to prevent leaks and ensure safe handling.
-
Select a Compatible Container: Use a designated hazardous waste container, typically made of high-density polyethylene (HDPE) or a glass jar with a secure, screw-top lid.[10][11][12] The container must be in good condition, free of cracks or defects.[11][12]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled.[13] The label must be clear and legible, containing:
Step 3: Waste Accumulation Solid waste should be transferred directly into the labeled container using a clean spatula or scoop.
-
Minimize Dust: Handle the solid gently to avoid generating dust, which can be an inhalation hazard.[1][14] If possible, perform the transfer within a chemical fume hood.[10]
-
Keep Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[10][11][12] This prevents the release of vapors and protects the contents from contamination.
-
Do Not Overfill: Never fill a waste container beyond 80-90% of its capacity to allow for expansion and prevent spills during transport.[9][10]
Step 4: Decontamination of Labware Any apparatus (beakers, flasks, spatulas) that has come into contact with the chemical must be decontaminated.
-
Procedure: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol.
-
Rinsate Disposal: The initial solvent rinse (rinsate) is now considered hazardous waste. It must be collected and disposed of in the designated "Non-Halogenated Liquid Organic Waste" container.
-
Final Cleaning: After the initial solvent rinse, the glassware can typically be washed with soap and water as usual.
Step 5: Storage and Final Disposal The sealed, labeled waste container must be stored in a designated, secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[9][11]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Waste Pickup: Follow your institution's specific procedures to arrange for the collection of the hazardous waste container by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10] Never dispose of this chemical in the regular trash or down the drain.[6][14]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
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-
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU Environmental Health & Safety. Available at: [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-phenylbutyric acid. Available at: [Link]
-
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-
University of Barcelona. (n.d.). Classification of special laboratory waste. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
